Product packaging for 1-Methyl-2-propylcyclopentane(Cat. No.:CAS No. 932-44-5)

1-Methyl-2-propylcyclopentane

Cat. No.: B14171914
CAS No.: 932-44-5
M. Wt: 126.24 g/mol
InChI Key: ADQJFBQXLAAVQA-UHFFFAOYSA-N
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Description

1-Methyl-2-propylcyclopentane is an organic compound with the molecular formula C9H18 and an average molecular mass of 126.24 g/mol . This cyclopentane derivative features a five-membered ring substituted with both methyl and propyl groups, and it exists as distinct stereoisomers, including cis and trans forms, which have been characterized separately . The compound is listed under multiple registry numbers, including CAS 3728-57-2 (unspecified stereochemistry) , 932-43-4 (cis-isomer) , and 932-44-5 (trans-isomer) . Key physical properties for the compound include a boiling point of approximately 148.9°C at 760 mmHg and a flash point of 30.8°C, indicating it is a flammable liquid at room temperature . Its density is reported to be 0.775 g/cm³ . The trans-isomer has a documented fusion (melting) point of 150 K . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Note for Researchers: The search results available for this compound are limited to basic identification and physicochemical data. Specific information regarding its applications, research value, and mechanism of action is not available in the current search. It is recommended to consult the primary scientific literature for detailed studies on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B14171914 1-Methyl-2-propylcyclopentane CAS No. 932-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

932-44-5

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1-methyl-2-propylcyclopentane

InChI

InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3

InChI Key

ADQJFBQXLAAVQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC1C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: (1S,2R)-1-methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, stereochemistry, and potential applications of the chiral cycloalkane, (1S,2R)-1-methyl-2-propylcyclopentane. The information is intended for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Core Properties

(1S,2R)-1-methyl-2-propylcyclopentane, also known as cis-1-methyl-2-propylcyclopentane, is a saturated cyclic hydrocarbon.[1][2] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a methyl group and a propyl group on adjacent carbon atoms, with a cis relative stereochemistry. This arrangement results in a chiral molecule. It is described as a colorless liquid with a faint odor, which is insoluble in water but soluble in common organic solvents.[1][2]

Physicochemical Data

The key quantitative properties of (1S,2R)-1-methyl-2-propylcyclopentane are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₈[1][2][3]
Molecular Weight 126.2392 g/mol [1][2][3]
CAS Number 932-43-4[1][2][3]
Boiling Point 148.858 °C at 760 mmHg[1][2]
Density 0.775 g/cm³[1][2]
Flash Point 30.804 °C[1][2]
Vapor Pressure 5.256 mmHg at 25°C[1][2]
Refractive Index 1.426[1][2]

Stereochemistry and Conformational Analysis

The stereochemical designation (1S,2R) defines the absolute configuration at the two chiral centers of the molecule. The cis relationship between the methyl and propyl groups significantly influences the molecule's three-dimensional shape.

Cyclopentane rings are not planar and exist in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[1] For 1,2-disubstituted cyclopentanes like (1S,2R)-1-methyl-2-propylcyclopentane, the substituents can occupy either axial-like or equatorial-like positions in these conformations. The molecule will predominantly adopt the conformation that minimizes steric interactions between the substituents. In the case of the cis isomer, one substituent will likely be in an axial-like position while the other is in an equatorial-like position in the most stable conformations. The propyl group, being bulkier than the methyl group, will have a stronger preference for the equatorial-like position to minimize steric strain.

G cluster_conformations Conformational Equilibrium of Cyclopentane cluster_substituents Substituent Positions in (1S,2R)-1-methyl-2-propylcyclopentane Envelope Envelope (Cs) HalfChair Half-Chair (C2) Envelope->HalfChair Interconversion HalfChair->Envelope Interconversion Propyl Propyl Group (larger) Equatorial Equatorial-like (more stable) Propyl->Equatorial Prefers Methyl Methyl Group (smaller) Axial Axial-like (less stable) Methyl->Axial May occupy G Start 1,2-Dialkylcyclopentene Reaction Hydrogenation (H2, Pd/C, Ethanol) Start->Reaction Workup Filtration (remove catalyst) Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product cis-1,2-Dialkylcyclopentane Purification->Product

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-methyl-2-propylcyclopentane (B14171863), a nine-carbon cycloalkane. The information is presented to be a valuable resource for professionals in research and development. This document summarizes key quantitative data, outlines general experimental methodologies for the determination of these properties, and provides a visual representation of the structure-property relationships.

Core Physicochemical Data

This compound exists as two stereoisomers: cis-1-methyl-2-propylcyclopentane and trans-1-methyl-2-propylcyclopentane. The spatial arrangement of the methyl and propyl groups relative to the cyclopentane (B165970) ring influences their physical properties.

Summary of Physicochemical Properties

The table below summarizes the available quantitative data for both the cis and trans isomers of this compound. It is important to note that experimentally determined values for all properties were not available for both isomers in the public domain.

Propertycis-1-Methyl-2-propylcyclopentanetrans-1-Methyl-2-propylcyclopentane
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight 126.24 g/mol 126.24 g/mol
Boiling Point 148.858 °C at 760 mmHg[1]No experimental data available
Melting Point No experimental data available150 K (-123.15 °C)
Density 0.775 g/cm³[1]No experimental data available
Water Solubility Insoluble[1]Insoluble
Computed XLogP3-AA 4.34.3

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method: Thiele Tube Method [2]

  • Sample Preparation: A small volume (less than 0.5 mL) of the liquid sample is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed into the sample tube.

  • Apparatus Setup: The sample tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently and evenly heated. As the temperature rises, the air trapped in the capillary tube will expand and exit, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.

  • Observation: The heating is discontinued (B1498344) once a continuous stream of bubbles is observed. As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Method: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the solid substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Density

The density of a liquid is its mass per unit volume.

Method: Pycnometer Method

  • Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a specific volume) is accurately weighed (m₁).

  • Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the liquid is recorded.

  • Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Solubility in Water

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For non-polar compounds like this compound, solubility in a polar solvent like water is expected to be very low.

Method: Shake-Flask Method [3]

  • Equilibration: An excess amount of the hydrocarbon is added to a known volume of water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

  • Phase Separation: The mixture is allowed to stand to allow for the separation of the aqueous and organic phases. Centrifugation may be used to facilitate this separation.

  • Analysis: A sample of the aqueous phase is carefully removed and analyzed for the concentration of the dissolved hydrocarbon using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Structure-Property Relationship

The physicochemical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these fundamental relationships based on established principles of organic chemistry.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound (C9H18) AlkylGroups Methyl and Propyl Groups Structure->AlkylGroups CyclopentaneRing Cyclopentane Ring Structure->CyclopentaneRing NonPolarBonds Non-Polar C-C and C-H Bonds Structure->NonPolarBonds Isomerism Cis/Trans Isomerism Structure->Isomerism BoilingPoint Boiling Point AlkylGroups->BoilingPoint Increases with size Density Density AlkylGroups->Density Contributes to overall mass and volume CyclopentaneRing->BoilingPoint Higher than linear alkane of same MW CyclopentaneRing->Density Affects molecular packing Solubility Low Water Solubility NonPolarBonds->Solubility Leads to hydrophobicity MeltingPoint Melting Point Isomerism->MeltingPoint Trans isomer packs better, higher melting point

Caption: Relationship between the molecular structure of this compound and its key physicochemical properties.

Signaling Pathways and Experimental Workflows

A thorough search of scientific literature and databases did not yield any information regarding the involvement of this compound in specific biological signaling pathways or established experimental workflows within the context of drug development or other life sciences research. Its primary characterization is as a hydrocarbon constituent, and as such, it has not been identified as a signaling molecule or a therapeutic agent.

Conclusion

This technical guide has summarized the available physicochemical data for cis- and trans-1-methyl-2-propylcyclopentane and provided an overview of the general experimental methods used to determine these properties. The provided diagram illustrates the fundamental connections between the molecule's structure and its physical characteristics. It is important to highlight the current absence of data regarding its biological activity, which may be a potential area for future research.

References

An In-depth Technical Guide to the Stereoisomers of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-propylcyclopentane (B14171863), a saturated hydrocarbon with the molecular formula C₉H₁₈, is a molecule of significant interest in stereochemistry due to its two chiral centers.[1] This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, physical properties, and the principles behind their synthesis and characterization. While specific experimental protocols and complete quantitative data for all individual stereoisomers are not extensively documented in publicly available literature, this paper compiles the known information and elucidates the theoretical framework governing their behavior. This document is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development who may encounter or work with this and related chiral molecules.

Introduction to the Stereoisomers of this compound

The structure of this compound features a five-membered cyclopentane (B165970) ring substituted with a methyl group at the C-1 position and a propyl group at the C-2 position. The presence of these two substituents on the cyclopentane ring gives rise to two chiral centers at carbons 1 and 2. Consequently, there are 2² = 4 possible stereoisomers.

These four stereoisomers can be categorized into two main groups based on the relative orientation of the methyl and propyl groups:

  • Cis Isomers: The methyl and propyl groups are on the same side of the cyclopentane ring. This configuration exists as a pair of enantiomers.

  • Trans Isomers: The methyl and propyl groups are on opposite sides of the cyclopentane ring. This configuration also exists as a pair of enantiomers.

The cis and trans pairs of enantiomers are diastereomers of each other. The specific stereoisomers are:

  • (1R,2S)-1-methyl-2-propylcyclopentane and (1S,2R)-1-methyl-2-propylcyclopentane (cis enantiomers)

  • (1R,2R)-1-methyl-2-propylcyclopentane and (1S,2S)-1-methyl-2-propylcyclopentane (trans enantiomers)

Physical and Chemical Properties

Quantitative data for the individual enantiomers of this compound are scarce in the available literature. However, some properties of the cis and trans racemates have been reported.

Propertycis-1-Methyl-2-propylcyclopentane (Racemic Mixture)trans-1-Methyl-2-propylcyclopentane (Racemic Mixture)
Molecular Formula C₉H₁₈[2]C₉H₁₈[3]
Molecular Weight 126.24 g/mol [2]126.24 g/mol [3]
CAS Number 932-43-4[2]932-44-5[3]
Boiling Point 148.858 °C at 760 mmHg[4]Not available
Melting Point Not available150 K[5]
Density 0.775 g/cm³[4]Not available
Refractive Index 1.426[4]Not available
Optical Rotation 0° (racemic mixture)0° (racemic mixture)

Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R2S (1R,2S) cis_1S2R (1S,2R) cis_1R2S->cis_1S2R Enantiomers trans_1R2R (1R,2R) cis_1R2S->trans_1R2R Diastereomers trans_1S2S (1S,2S) cis_1R2S->trans_1S2S Diastereomers cis_1S2R->trans_1R2R Diastereomers cis_1S2R->trans_1S2S Diastereomers trans_1R2R->trans_1S2S Enantiomers

Caption: Stereochemical relationships of this compound isomers.

Experimental Protocols

Synthesis of this compound

A general approach to the synthesis of 1,2-dialkylcyclopentanes involves the alkylation of a cyclopentanone (B42830) derivative followed by reduction, or the catalytic hydrogenation of a corresponding cyclopentene. The stereochemical outcome of these reactions (the cis/trans ratio) is highly dependent on the reaction conditions, catalysts, and starting materials.

Illustrative Synthetic Workflow:

synthesis_workflow start Cyclopentanone Derivative step1 Alkylation with Propyl Group start->step1 intermediate1 2-Propylcyclopentanone step1->intermediate1 step2 Alkylation with Methyl Group intermediate1->step2 intermediate2 1-Methyl-2-propylcyclopentanone step2->intermediate2 step3 Reduction (e.g., Wolff-Kishner) intermediate2->step3 product Mixture of cis- and trans- This compound step3->product

Caption: A generalized synthetic workflow for this compound.

Separation of Stereoisomers

The separation of the stereoisomers of this compound would typically involve a multi-step process.

  • Separation of Diastereomers: The cis and trans diastereomers can often be separated using conventional chromatographic techniques such as gas chromatography (GC) or column chromatography, due to their different physical properties (e.g., boiling point, polarity).

  • Separation of Enantiomers (Chiral Resolution): The separation of the enantiomeric pairs (cis and trans) requires a chiral environment. This is commonly achieved through chiral chromatography, either with a chiral stationary phase (CSP) in gas chromatography or high-performance liquid chromatography (HPLC).

Logical Flow for Isomer Separation:

separation_workflow start Mixture of all four stereoisomers step1 Diastereomeric Separation (e.g., GC) start->step1 racemic_cis Racemic cis-mixture ((1R,2S) and (1S,2R)) step1->racemic_cis racemic_trans Racemic trans-mixture ((1R,2R) and (1S,2S)) step1->racemic_trans step2_cis Chiral Separation (e.g., Chiral GC/HPLC) racemic_cis->step2_cis step2_trans Chiral Separation (e.g., Chiral GC/HPLC) racemic_trans->step2_trans enantiomer_1R2S (1R,2S)-isomer step2_cis->enantiomer_1R2S enantiomer_1S2R (1S,2R)-isomer step2_cis->enantiomer_1S2R enantiomer_1R2R (1R,2R)-isomer step2_trans->enantiomer_1R2R enantiomer_1S2S (1S,2S)-isomer step2_trans->enantiomer_1S2S

Caption: Logical workflow for the separation of this compound stereoisomers.

Conclusion

The stereoisomers of this compound provide a classic example of cis/trans isomerism and enantiomerism in cyclic systems. While the theoretical principles governing their structure and relationships are well-established, there is a notable lack of comprehensive experimental data, particularly for the individual enantiomers. This guide has synthesized the available information to provide a detailed overview for researchers and professionals in the chemical sciences. Further research is warranted to fully characterize the physical and chemical properties of each stereoisomer and to develop and publish detailed protocols for their stereoselective synthesis and separation. Such work would be invaluable for applications in asymmetric synthesis and the development of chiral materials and pharmaceuticals.

References

An In-depth Technical Guide on cis-1-Methyl-2-propylcyclopentane (CAS 932-43-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the publicly available technical information for cis-1-Methyl-2-propylcyclopentane. It is important to note that detailed experimental protocols, comprehensive biological activity studies, and specific signaling pathway information for this particular compound are limited in the scientific literature. The information presented herein is based on general knowledge of substituted cyclopentanes and available database entries.

Introduction

Cis-1-Methyl-2-propylcyclopentane is a saturated hydrocarbon belonging to the class of cycloalkanes. Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a methyl group and a propyl group on adjacent carbon atoms, with a cis stereochemical relationship. Substituted cyclopentanes are significant structural motifs found in numerous natural products and synthetic compounds with diverse biological activities.[1][2] They serve as important building blocks in medicinal chemistry and drug discovery, often acting as core scaffolds or as appendages to occupy hydrophobic pockets in biological targets.[2][3] While the broader class of substituted cyclopentanes is well-studied, specific research on cis-1-Methyl-2-propylcyclopentane is not extensively documented.

Physicochemical and Spectral Data

The known physicochemical properties of cis-1-Methyl-2-propylcyclopentane are summarized in the table below. This data is compiled from various chemical databases and provides a foundational understanding of the compound's physical characteristics.

PropertyValueReference(s)
CAS Number 932-43-4[1][4]
Molecular Formula C₉H₁₈[1][4]
Molecular Weight 126.24 g/mol [5]
Boiling Point 148.86 °C at 760 mmHg[1][4]
Density 0.775 g/cm³[1][4]
Refractive Index 1.426[1][4]
Flash Point 30.80 °C[1][4]
Vapor Pressure 5.256 mmHg at 25°C[1][4]
InChI InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1[6]
SMILES CCCC1CCCC1C[7]
Spectral Information

Synthesis

Specific, detailed experimental protocols for the synthesis of cis-1-Methyl-2-propylcyclopentane are not described in the available literature. However, general methods for the synthesis of alkyl-substituted cyclopentanes are well-established in organic chemistry. These methods often involve cyclization reactions or the alkylation of cyclopentane precursors.

A generalized synthetic approach could involve the catalytic hydrogenation of a corresponding cyclopentene (B43876) derivative or the cyclization of a linear nonane (B91170) derivative under appropriate conditions. The diagram below illustrates a conceptual workflow for the synthesis of such compounds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Linear Precursor Linear Precursor Cyclization Cyclization Linear Precursor->Cyclization Intramolecular Reaction Cyclopentene Derivative Cyclopentene Derivative Hydrogenation Hydrogenation Cyclopentene Derivative->Hydrogenation Catalytic Reduction cis-1-Methyl-2-propylcyclopentane cis-1-Methyl-2-propylcyclopentane Cyclization->cis-1-Methyl-2-propylcyclopentane Hydrogenation->cis-1-Methyl-2-propylcyclopentane

Conceptual synthetic workflow for alkyl-substituted cyclopentanes.

Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of cis-1-Methyl-2-propylcyclopentane.

However, the cyclopentane motif is a common feature in many biologically active molecules and approved drugs.[2] Substituted cyclopentanes can act as bioisosteres for other five-membered rings, such as the furanose ring in nucleosides, leading to the development of carbocyclic nucleoside analogs with improved pharmacokinetic properties.[2] The conformational flexibility of the cyclopentane ring can be a key factor in its interaction with biological targets.[3] Conformational rigidification of the cyclopentane scaffold is a strategy used in medicinal chemistry to enhance binding affinity and selectivity.[3]

Given its structure, cis-1-Methyl-2-propylcyclopentane could potentially serve as a hydrophobic fragment in the design of new chemical entities. Its utility could be explored in areas where lipophilicity and a specific three-dimensional arrangement of substituents are required for biological activity. The diagram below illustrates the potential role of such a fragment in drug design.

G Drug_Molecule Bioactive Molecule Target Biological Target (e.g., Enzyme, Receptor) Drug_Molecule->Target Binding Hydrophobic_Pocket Hydrophobic Pocket Drug_Molecule->Hydrophobic_Pocket Interaction Target->Hydrophobic_Pocket Fragment cis-1-Methyl-2-propylcyclopentane (Hydrophobic Fragment) Fragment->Drug_Molecule Incorporation

Conceptual role of a hydrophobic fragment in drug-target interaction.

Safety and Handling

Specific safety and handling data for cis-1-Methyl-2-propylcyclopentane is not extensively detailed. As with any chemical compound, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[8]

Conclusion

Cis-1-Methyl-2-propylcyclopentane is a simple cycloalkane for which basic physicochemical data is available. However, there is a notable lack of in-depth research on its synthesis, spectral characterization, and biological activity. While the broader class of substituted cyclopentanes holds significant importance in medicinal chemistry, further studies are required to ascertain the specific properties and potential applications of this particular compound. Researchers interested in this molecule may need to undertake foundational research to establish its chemical and biological profile.

References

An In-depth Technical Guide to trans-1-Methyl-2-propylcyclopentane (CAS: 932-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-1-Methyl-2-propylcyclopentane (CAS number 932-44-5), a saturated hydrocarbon. This document consolidates available data on its chemical and physical properties, spectroscopic information, and analytical methodologies. Given the limited specific experimental data for this compound, representative protocols for its synthesis and analysis are provided to guide researchers. Safety information is summarized based on data for similar saturated hydrocarbons. This guide is intended to be a valuable resource for professionals in research, and chemical development.

Chemical Identity and Physical Properties

trans-1-Methyl-2-propylcyclopentane is a cycloalkane with a molecular formula of C9H18 and a molecular weight of 126.24 g/mol .[1][2][3][4][5] It is a structural isomer of other C9 cycloalkanes and is characterized by a cyclopentane (B165970) ring substituted with a methyl and a propyl group in a trans configuration. The trans configuration indicates that the methyl and propyl groups are on opposite sides of the plane of the cyclopentane ring.

Table 1: Chemical Identifiers for trans-1-Methyl-2-propylcyclopentane

IdentifierValueSource(s)
CAS Number 932-44-5[1][2][3][4][5]
Molecular Formula C9H18[1][2][3][4][5]
Molecular Weight 126.24 g/mol [1]
IUPAC Name (1R,2R)-1-methyl-2-propylcyclopentane (one enantiomer)[1]
InChI InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1[2][3]
InChIKey ADQJFBQXLAAVQA-IUCAKERBSA-N[2][3]
Canonical SMILES CCCC1CCCC1C[5]
Synonyms 1-trans-2-methylpropylcyclopentane, Cyclopentane, 1-methyl-2-propyl-, trans-[1][2][3]

Table 2: Physical Properties of trans-1-Methyl-2-propylcyclopentane

PropertyValueUnitsSource(s)
Melting Point -123.15°C[3]
Computed XLogP3-AA 4.3[1]
Computed Complexity 76.1[5]
Computed Rotatable Bond Count 2[5]

Spectroscopic and Analytical Data

Mass Spectrometry

A mass spectrum for 1-methyl-2-propyl-cyclopentane (isomer not specified) is available in the NIST Mass Spectrometry Data Center. For saturated hydrocarbons, fragmentation typically involves the loss of alkyl fragments. Common fragments would be expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) groups. The molecular ion peak (M+) would be expected at m/z 126.

Gas Chromatography

Gas chromatography is a primary method for the analysis of volatile hydrocarbons like trans-1-Methyl-2-propylcyclopentane. Kovats retention indices, which are used to normalize retention times, have been reported for this compound on non-polar columns.

Table 3: Kovats Retention Indices for trans-1-Methyl-2-propylcyclopentane

Stationary PhaseTemperature (°C)Kovats Index (I)Source(s)
Squalane50881.4[2]
Squalane60884[2]
Squalane70885.1[2]
Squalane80888[2]
Squalane100892[2]
Squalane120896[2]

Experimental Protocols

Due to the lack of specific, detailed experimental protocols for trans-1-Methyl-2-propylcyclopentane in the literature, this section provides representative methods for its synthesis and analysis based on established procedures for similar compounds.

Representative Synthesis of a trans-1,2-disubstituted Cyclopentane

The stereoselective synthesis of trans-1,2-disubstituted cyclopentanes can be challenging. One approach involves the alkylation of a pre-existing cyclopentane derivative. A representative conceptual workflow is outlined below. This is a generalized procedure and would require optimization for the specific synthesis of trans-1-Methyl-2-propylcyclopentane.

Conceptual Synthesis Workflow:

  • Functionalization of Cyclopentane: Start with a functionalized cyclopentane, such as cyclopentanone.

  • Introduction of the First Substituent: Introduce the first alkyl group (e.g., methyl) via a Grignard reaction or other nucleophilic addition to the carbonyl group, followed by dehydration to form an alkene (e.g., 1-methylcyclopentene).

  • Introduction of the Second Substituent: The second alkyl group (propyl) can be introduced via various methods, such as conjugate addition to an activated cyclopentene (B43876) derivative or through a stereoselective reduction of a disubstituted cyclopentene.

  • Stereochemical Control: Achieving the trans configuration often requires specific reagents and reaction conditions that favor thermodynamic or kinetic control to yield the desired stereoisomer.

  • Purification: The final product would be purified using techniques such as fractional distillation or preparative gas chromatography.

G Conceptual Synthesis of trans-1-Methyl-2-propylcyclopentane cluster_start Starting Material cluster_step1 Step 1: Introduction of Methyl Group cluster_step2 Step 2: Introduction of Propyl Group cluster_step3 Step 3: Reduction to Final Product Cyclopentanone Cyclopentanone Grignard Reaction (MeMgBr) Grignard Reaction (MeMgBr) Cyclopentanone->Grignard Reaction (MeMgBr) Tertiary Alcohol Tertiary Alcohol Grignard Reaction (MeMgBr)->Tertiary Alcohol Dehydration Dehydration Tertiary Alcohol->Dehydration 1-Methylcyclopentene 1-Methylcyclopentene Dehydration->1-Methylcyclopentene Hydroboration-Oxidation Hydroboration-Oxidation 1-Methylcyclopentene->Hydroboration-Oxidation trans-2-Methylcyclopentanol trans-2-Methylcyclopentanol Hydroboration-Oxidation->trans-2-Methylcyclopentanol Oxidation (PCC) Oxidation (PCC) trans-2-Methylcyclopentanol->Oxidation (PCC) 2-Methylcyclopentanone 2-Methylcyclopentanone Oxidation (PCC)->2-Methylcyclopentanone Wittig Reaction (Ph3P=CH-Et) Wittig Reaction (Ph3P=CH-Et) 2-Methylcyclopentanone->Wittig Reaction (Ph3P=CH-Et) 1-Methyl-2-propylidenecyclopentane 1-Methyl-2-propylidenecyclopentane Wittig Reaction (Ph3P=CH-Et)->1-Methyl-2-propylidenecyclopentane Catalytic Hydrogenation (H2/Pd) Catalytic Hydrogenation (H2/Pd) 1-Methyl-2-propylidenecyclopentane->Catalytic Hydrogenation (H2/Pd) 1-Methyl-2-propylidenecycolpentane 1-Methyl-2-propylidenecycolpentane 1-Methyl-2-propylidenecycolpentane->Catalytic Hydrogenation (H2/Pd) Stereoselective Reduction trans-1-Methyl-2-propylcyclopentane trans-1-Methyl-2-propylcyclopentane Catalytic Hydrogenation (H2/Pd)->trans-1-Methyl-2-propylcyclopentane Stereoselective Reduction G Generic GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_processing Data Processing Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Injection Dilution Dilution Sample Preparation->Dilution Data Processing Data Processing GC-MS Analysis->Data Processing Raw Data Separation in GC Column Separation in GC Column GC-MS Analysis->Separation in GC Column Result Interpretation Result Interpretation Data Processing->Result Interpretation Processed Data Addition of Internal Standard Addition of Internal Standard Dilution->Addition of Internal Standard Addition of Internal Standard->GC-MS Analysis Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analysis (Quadrupole) Mass Analysis (Quadrupole) Ionization (EI)->Mass Analysis (Quadrupole) Detection Detection Mass Analysis (Quadrupole)->Detection Peak Integration Peak Integration Library Search Library Search Peak Integration->Library Search Quantification Quantification Library Search->Quantification

References

An In-depth Technical Guide to the Stereoisomers of 1-Methyl-2-propylcyclopentane: IUPAC Nomenclature, Physicochemical Properties, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-methyl-2-propylcyclopentane (B14171863), a saturated hydrocarbon with applications in organic synthesis. This document details the precise IUPAC nomenclature for all possible stereoisomers, summarizes their key physicochemical properties, and presents a detailed experimental protocol for their separation and identification using gas chromatography.

Stereoisomers of this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring. This gives rise to a total of four stereoisomers, which can be categorized into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the methyl and propyl groups.

The cis isomers have both the methyl and propyl groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces. The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) system.

The four stereoisomers are:

  • (1R,2S)-1-Methyl-2-propylcyclopentane and (1S,2R)-1-Methyl-2-propylcyclopentane , which are enantiomers and constitute the cis pair.[1]

  • (1R,2R)-1-Methyl-2-propylcyclopentane and (1S,2S)-1-Methyl-2-propylcyclopentane , which are enantiomers and constitute the trans pair.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for the isomers of this compound. It is important to note that experimental data for each individual stereoisomer is not always available, and in some cases, data is reported for the cis or trans mixture.

IUPAC NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
cis-1-Methyl-2-propylcyclopentane (1S,2R)-1-Methyl-2-propylcyclopentane932-43-4C₉H₁₈126.24148.860.7751.426
trans-1-Methyl-2-propylcyclopentane (1R,2R)-rel-1-Methyl-2-propylcyclopentane932-44-5C₉H₁₈126.24150 (Fusion Point K)
(1S,2S)-1-Methyl-2-propylcyclopentaneC₉H₁₈126.24

Experimental Protocols: Separation by Gas Chromatography

The separation and identification of the stereoisomers of this compound can be effectively achieved using high-resolution gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for definitive identification. Due to their similar boiling points and polarities, a high-efficiency capillary column is essential for resolving the different isomers.

Objective: To separate and identify the four stereoisomers of this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • High-resolution capillary column: A non-polar column such as a DB-5, HP-5ms, or equivalent (5% Phenyl Polysiloxane) is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Reagents and Materials:

  • Sample mixture of this compound isomers.

  • High-purity carrier gas (Helium or Hydrogen).

  • Volatile solvent for sample dilution (e.g., hexane (B92381) or pentane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in the chosen volatile solvent (e.g., 1% v/v).

  • GC Instrument Setup:

    • Injector: Set to a temperature of 250 °C. A split injection mode is typically used to avoid column overloading.

    • Oven Temperature Program: An initial temperature of 40-50 °C is held for 5 minutes. Then, the temperature is ramped at a rate of 2-5 °C/min to a final temperature of 150 °C. A slower ramp rate generally provides better resolution of closely eluting isomers.

    • Carrier Gas: Maintain a constant flow rate, typically around 1-2 mL/min.

    • Detector (FID): Set to a temperature of 250-300 °C.

    • Detector (MS): If using a mass spectrometer, the transfer line temperature should be maintained at approximately 280 °C. The mass spectrometer can be operated in full scan mode to obtain mass spectra for each eluting peak.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • The isomers will elute at different retention times. Generally, the trans isomers will have slightly different retention times than the cis isomers. The elution order will depend on the specific column and conditions used.

    • If using an FID, the relative peak areas can be used to determine the proportion of each isomer in the mixture.

    • If using an MS, the mass spectrum of each peak should be recorded. All isomers will exhibit a similar fragmentation pattern, with a molecular ion peak (m/z 126) and characteristic fragments. Identification can be confirmed by comparing the obtained mass spectra with a reference library.

    • Kovats retention indices can also be used for identification by comparing experimental values with those reported in databases like the NIST Chemistry WebBook. For example, Kovats retention indices on a non-polar column for the cis isomer are reported around 884-927, and for the trans isomer around 881-927, depending on the temperature program.

Mandatory Visualization: Isomeric Relationships

The following diagram illustrates the stereochemical relationships between the isomers of this compound.

isomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R2S (1R,2S)-1-Methyl-2- propylcyclopentane cis_1S2R (1S,2R)-1-Methyl-2- propylcyclopentane cis_1R2S->cis_1S2R Enantiomers trans_1R2R (1R,2R)-1-Methyl-2- propylcyclopentane cis_1R2S->trans_1R2R Diastereomers trans_1S2S (1S,2S)-1-Methyl-2- propylcyclopentane cis_1R2S->trans_1S2S Diastereomers cis_1S2R->trans_1R2R Diastereomers cis_1S2R->trans_1S2S Diastereomers trans_1R2R->trans_1S2S Enantiomers

Stereochemical relationships of this compound isomers.

References

Molecular formula and weight of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Molecular and Physicochemical Properties of 1-Methyl-2-propylcyclopentane

This document provides a detailed overview of the core physicochemical properties of this compound, a saturated alicyclic hydrocarbon. The focus is on its molecular formula and weight, supported by standard methodologies for their determination.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are derived from both theoretical calculations and reference data from established chemical databases.

PropertyValueSource
Molecular Formula C₉H₁₈NIST[1][2], Guidechem[3]
Molecular Weight 126.24 g/mol PubChem[4][5]
126.2392 g/mol NIST[1][2][6][7][8]
Canonical SMILES CCCC1CCCC1CGuidechem[3]
InChIKey ADQJFBQXLAAVQA-UHFFFAOYSA-NNIST[1][2]
CAS Registry Number 3728-57-2NIST[1][2], Guidechem[3]

Determination of Molecular Formula and Weight

The molecular formula and weight of a compound are its most fundamental characteristics. The following sections detail the theoretical and experimental approaches to establish these values for this compound.

The molecular formula is determined by deconstructing the IUPAC name of the compound:

  • Parent Structure: The name "cyclopentane" indicates a five-carbon (C₅) ring. A saturated cycloalkane has the general formula CₙH₂ₙ, which for cyclopentane (B165970) is C₅H₁₀.

  • Substituents:

    • "1-Methyl" signifies a single-carbon alkyl group (-CH₃) attached to the ring.

    • "2-Propyl" signifies a three-carbon alkyl group (-CH₂CH₂CH₃) attached to the ring.

  • Atom Summation:

    • Carbon (C): 5 (from ring) + 1 (from methyl) + 3 (from propyl) = 9 carbons.

    • Hydrogen (H): A disubstituted cycloalkane follows the general formula CₙH₂ₙ. With 9 carbon atoms, the formula is C₉H₁₈. This accounts for the two hydrogen atoms removed from the cyclopentane ring to attach the substituents.

  • Molecular Weight Calculation: Using the atomic weights of carbon (≈12.011 u) and hydrogen (≈1.008 u), the molecular weight is calculated as: (9 × 12.011) + (18 × 1.008) = 108.099 + 18.144 = 126.243 g/mol . This calculated value is consistent with database entries.[3][4][5]

Standard analytical techniques are employed to experimentally confirm the theoretical formula and weight.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound.

    • Methodology: A sample of this compound is ionized, typically via electron ionization (EI). The resulting molecular ion (M⁺) is separated by a mass analyzer based on its mass-to-charge ratio (m/z). The peak corresponding to the intact molecular ion directly provides the molecular weight. For C₉H₁₈, a prominent peak would be expected at an m/z value of approximately 126.

  • Elemental Analysis: This technique determines the elemental composition of a substance.

    • Methodology: A pure sample is combusted in an excess of oxygen. The resulting water (H₂O) and carbon dioxide (CO₂) are collected and weighed. The masses of these products are used to calculate the mass percentages of hydrogen and carbon in the original sample. These percentages are then used to derive the empirical formula, which for a simple hydrocarbon like this, confirms the molecular formula of C₉H₁₈.

Structural and Logical Visualization

The following diagram illustrates the logical process used to derive the molecular formula from the compound's chemical name, as detailed in Section 2.1.

G cluster_0 Component Analysis cluster_1 Atom Calculation cluster_2 Final Result A This compound B Cyclopentane Ring (C5H10) A->B Deconstruct Name C Methyl Group (-CH3) A->C Deconstruct Name D Propyl Group (-C3H7) A->D Deconstruct Name E Carbon Atoms 5 (ring) + 1 (methyl) + 3 (propyl) = 9 Carbons B->E C->E D->E F Hydrogen Atoms General Formula CnH2n = 18 Hydrogens E->F Apply Formula Rule G Molecular Formula: C9H18 F->G H Molecular Weight: (9 * 12.011) + (18 * 1.008) ≈ 126.24 g/mol G->H Calculate

References

Technical Guide: Physicochemical Properties of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 1-Methyl-2-propylcyclopentane, a cycloalkane of interest in various chemical research and development applications. This document outlines the available physicochemical data for its isomers and describes the standard experimental protocols for their determination.

Physicochemical Data Summary

This compound (C₉H₁₈, Molecular Weight: 126.24 g/mol ) exists as two stereoisomers: cis-1-Methyl-2-propylcyclopentane and trans-1-Methyl-2-propylcyclopentane.[1] The physical properties of these isomers can differ. The quantitative data available for each isomer are summarized below.

Propertycis-1-Methyl-2-propylcyclopentanetrans-1-Methyl-2-propylcyclopentane
Boiling Point 148.86 °C (at 760 mmHg)[2]150 °C[3]
Density 0.775 g/cm³[2]Not available
CAS Number 932-43-4[2]932-44-5

Experimental Protocols

The determination of the boiling point and density of liquid hydrocarbons such as this compound is fundamental to their characterization. The following are detailed descriptions of standard experimental methodologies.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[4]

Thiele Tube Method:

This method is suitable for determining the boiling point of small quantities of a liquid.[5]

  • Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube or a Durham tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Upon further heating, the vapor of the sample will also be expelled, resulting in a rapid and continuous stream of bubbles from the capillary tube. At this point, the heat source is removed.

  • Boiling Point Determination: The liquid in the Thiele tube is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

Determination of Density

The density of a liquid is its mass per unit volume. Several methods are available for the accurate determination of the density of liquid hydrocarbons.

Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume.

  • Cleaning and Weighing: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.

  • Sample Filling: The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is wiped from the outside.

  • Weighing with Sample: The mass of the pycnometer filled with the sample is determined.

  • Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Vibrating Tube Densitometer:

This is a modern and highly accurate method for density determination.

  • Principle: The instrument measures the oscillation frequency of a U-shaped tube containing the sample. The frequency of oscillation is directly related to the density of the liquid in the tube.

  • Calibration: The instrument is calibrated using fluids of known density (e.g., dry air and pure water).

  • Measurement: The sample is introduced into the oscillating tube, and the instrument provides a direct reading of the density at a controlled temperature.

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the physical properties of a liquid hydrocarbon.

G cluster_synthesis Sample Preparation cluster_property Property Determination cluster_analysis Data Analysis and Reporting synthesis Synthesis/Purification of This compound characterization Purity Analysis (e.g., GC-MS) synthesis->characterization boiling_point Boiling Point Measurement (e.g., Thiele Tube) characterization->boiling_point density Density Measurement (e.g., Pycnometer) characterization->density data_table Tabulate Quantitative Data boiling_point->data_table density->data_table report Generate Technical Report data_table->report

Caption: Workflow for Physical Property Determination.

References

The Ubiquitous Cyclopentane: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring, a five-membered carbocycle, is a fundamental structural motif found in a vast array of naturally occurring compounds with profound biological activities. These substituted cyclopentanes are biosynthesized by a diverse range of organisms, from terrestrial plants and fungi to marine invertebrates and algae, and even within the animal kingdom. Their diverse structures give rise to a wide spectrum of pharmacological properties, making them a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of the major classes of naturally occurring substituted cyclopentanes, their biosynthetic origins, detailed experimental protocols for their isolation and characterization, and a summary of their biological activities.

Major Classes of Naturally Occurring Substituted Cyclopentanes

Substituted cyclopentanes are broadly classified based on their biosynthetic origins and the organisms that produce them. The most prominent classes include the plant-derived jasmonates and iridoids, the animal-derived prostaglandins (B1171923), and a diverse array of metabolites from fungal and marine sources.

Jasmonates: The Plant Stress Hormones

Jasmonates are lipid-derived signaling molecules ubiquitous in the plant kingdom, playing critical roles in regulating growth, development, and responses to both biotic and abiotic stress.[1][2] Jasmonic acid (JA) and its various metabolites are key players in plant defense against herbivores and pathogens.[3][4] Wounding of plant tissues leads to a rapid and significant increase in jasmonate concentrations.[5][6][7][8]

Iridoids: Defensive Monoterpenoids

Iridoids are a large and diverse group of monoterpenoids characterized by a cyclopentanopyran ring system.[9] They are widely distributed in over 50 plant families and are also found in some animals that sequester them from their plant-based diet.[9] Iridoids and their glycosides often exhibit a bitter taste and function as defensive compounds against herbivores and pathogens.[9] They also possess a broad range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[10]

Prostaglandins: Animalian Signaling Lipids

Prostaglandins are a group of physiologically active lipid compounds found in almost every tissue in humans and other animals.[11] They are derived from fatty acids, primarily arachidonic acid, and exhibit diverse hormone-like effects, including the regulation of inflammation, blood flow, and the formation of blood clots.[5][11] The cyclopentane ring is a core structural feature of all prostaglandins.[11]

Fungal and Marine Metabolites

A vast and structurally diverse array of substituted cyclopentanes have been isolated from fungi and marine organisms. Fungi produce a variety of cyclopentane-containing sesquiterpenes and cyclopentenones with antifungal and cytotoxic activities.[12][13] Marine organisms, particularly sponges and algae, are a rich source of novel cyclopentanoid natural products, many of which exhibit potent biological activities, including cytotoxicity against cancer cell lines.[14][15][16][17][18]

Biosynthesis of Substituted Cyclopentanes

The biosynthetic pathways leading to substituted cyclopentanes are as diverse as their structures and origins. These pathways involve a series of enzymatic reactions that construct and modify the cyclopentane ring from common metabolic precursors.

Jasmonate Biosynthesis

The biosynthesis of jasmonic acid begins with α-linolenic acid, which is released from chloroplast membranes. A series of enzymatic steps, including oxidation, cyclization, and reduction, leads to the formation of (+)-7-iso-jasmonic acid, the biologically active form.[1][3][19][20][21]

Jasmonate_Biosynthesis alpha_linolenic_acid α-Linolenic Acid hpota 13(S)-HPOT alpha_linolenic_acid->hpota LOX allene_oxide Allene (B1206475) Oxide hpota->allene_oxide AOS opda 12-oxo-PDA allene_oxide->opda AOC ja (+)-7-iso-Jasmonic Acid opda->ja OPR3, β-oxidation

Jasmonate biosynthesis pathway.
Iridoid Biosynthesis

The biosynthesis of iridoids originates from geranyl pyrophosphate (GPP), a C10 precursor of monoterpenes.[1] The pathway involves the formation of the acyclic precursor geraniol, followed by a series of oxidations and a key reductive cyclization step catalyzed by iridoid synthase (ISY) to form the characteristic iridoid skeleton.[1][2][3][9][22]

Iridoid_Biosynthesis gpp Geranyl Pyrophosphate (GPP) geraniol Geraniol gpp->geraniol GES hydroxygeraniol 8-Hydroxygeraniol geraniol->hydroxygeraniol G8H oxogeranial 8-Oxogeranial hydroxygeraniol->oxogeranial 8HGO iridoid_scaffold Iridoid Scaffold (e.g., Nepetalactol) oxogeranial->iridoid_scaffold ISY (reductive cyclization)

Core iridoid biosynthesis pathway.
Prostaglandin (B15479496) Biosynthesis

Prostaglandin biosynthesis initiates with the release of arachidonic acid from the cell membrane. The enzyme cyclooxygenase (COX) then converts arachidonic acid into the intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted to various prostaglandins by specific prostaglandin synthases.[8][11]

Prostaglandin_Biosynthesis membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 Cyclooxygenase (COX) prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins Prostaglandin Synthases

Prostaglandin biosynthesis pathway.

Quantitative Data on Natural Occurrence and Bioactivity

The concentration of substituted cyclopentanes in their natural sources can vary significantly depending on the species, environmental conditions, and developmental stage. Similarly, their biological activities span a wide range of potencies.

Table 1: Natural Abundance of Selected Substituted Cyclopentanes

Compound ClassCompoundSource OrganismConcentrationReference(s)
JasmonatesJasmonic AcidArabidopsis thaliana (wounded leaves)~391 pmol/g fresh weight[5]
Jasmonic AcidArabidopsis thaliana (unwounded leaves)7-33 pmol/g fresh weight[6]
IridoidsAucubin & CatalpolPlantago lanceolata1-5% of dry weight[23]
Harpagide & 8-O-acetylharpagideLeonurus cardiaca0.04 - 0.06 mg/g[20]
Various IridoidsEucommia ulmoides (seed meal)0.68 - 31.85 mg/g[24]
ProstaglandinsProstaglandin E2Human Synovial Fluid (Rheumatoid Arthritis)High concentrations (variable)[3][19][22][25][26]

Table 2: Bioactivity of Selected Substituted Cyclopentanes

| Compound Class | Compound(s) | Bioactivity | Target/Assay | IC₅₀ / MIC | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Fungal Metabolites | Bicolorins B and D | Antifungal | Pythium dissimile | 6.2 and 8.5 µg/mL (MIC) |[12] | | | Penicithrones A-D | Cytotoxic | HeLa, HCT116, MCF-7 cells | 15.95 - 28.56 µmol/L (IC₅₀) |[27] | | Marine Metabolites | Dysideanone B | Cytotoxic | HeLa and HepG2 cells | 7.1 and 9.4 µM (IC₅₀) |[17] | | | N,N,N-trimethyl-3,5-dibromotyramine | Antiproliferative | HepG2 cells | 37.49 ± 1.94 µg/mL (IC₅₀) |[7] | | | Scleritodermin A | Cytotoxic | HCT116, A2780, SKBR3 cells | 0.67 - 5.6 µM (IC₅₀) |[28] |

Experimental Protocols

The isolation and characterization of substituted cyclopentanes from natural sources require a combination of extraction, chromatographic, and spectroscopic techniques.

General Workflow for Natural Product Isolation

The process of isolating a pure natural product typically follows a bioassay-guided fractionation approach. This involves a series of extraction and chromatographic separation steps, with each fraction being tested for biological activity to guide the purification of the active compound(s).

NP_Isolation_Workflow start Biological Material (Plant, Fungus, Marine Organism) extraction Extraction (e.g., Maceration, Soxhlet) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Partitioning, Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Bioassay fractions->bioassay active_fraction Active Fraction(s) bioassay->active_fraction Identify active fractions purification Purification (e.g., HPLC, Preparative TLC) active_fraction->purification pure_compound Pure Compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Bioassay-guided isolation workflow.
Detailed Protocol: Extraction and Quantification of Iridoids from Plant Material

This protocol describes a general method for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of iridoid glycosides from dried plant material.[4][23][26][29][30][31][32]

1. Extraction:

  • Grind 1 g of dried, powdered plant material.

  • Extract with 10 mL of 70% ethanol (B145695) by refluxing for 30 minutes or by sonication for 20 minutes.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • For further purification, the crude extract can be redissolved in water and passed through a solid-phase extraction (SPE) C18 cartridge to remove non-polar compounds.[23] Elute the iridoids with methanol.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.05% trifluoroacetic acid (B). A typical gradient is 5% A to 25% A over 20 minutes, hold for 5 minutes, then to 40% A over 15 minutes.[29]

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at 230 nm.

  • Quantification: Prepare a calibration curve using a standard of a known iridoid (e.g., plumieride, aucubin). Identify and quantify the iridoids in the sample by comparing retention times and peak areas to the standard curve.

Detailed Protocol: Extraction and Analysis of Prostaglandins by GC-MS

This protocol outlines a method for the extraction and analysis of prostaglandins from biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS).[10][25][33][34]

1. Extraction:

  • Acidify the biological fluid (e.g., synovial fluid, cell culture supernatant) to pH 3-4 with formic acid.

  • Extract the prostaglandins with an organic solvent such as ethyl acetate (B1210297) or a hexane/ethyl acetate mixture (1:1, v/v). Repeat the extraction three times.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Prostaglandins are non-volatile and require derivatization prior to GC-MS analysis. A common method involves:

    • Methoximation: To protect the keto group.
    • Esterification: To convert the carboxylic acid to a methyl or pentafluorobenzyl ester.
    • Silylation: To convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometry: Use negative ion chemical ionization (NICI) for high sensitivity. Monitor characteristic fragment ions for each prostaglandin derivative.

  • Quantification: Use a deuterated internal standard for accurate quantification.

Enzyme Assay Protocols

1. Iridoid Synthase (ISY) Assay: [9][11][28][35][36]

  • Reaction Mixture: In a glass vial, combine assay buffer (e.g., 50 mM MOPS, pH 7.0), NADPH (final concentration ~200 µM), and purified recombinant ISY protein (1-5 µg).

  • Substrate Addition: Start the reaction by adding the substrate, 8-oxogeranial.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the iridoid products (e.g., nepetalactol).

2. Allene Oxide Synthase (AOS) Assay: [37][10][21][38][39]

  • Principle: The activity of AOS can be measured spectrophotometrically by monitoring the decrease in absorbance at 234 nm, which corresponds to the disappearance of the conjugated diene system of the hydroperoxide substrate.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 7.0) and the hydroperoxide substrate (e.g., 13(S)-hydroperoxyoctadecatrienoic acid, HPOT).

  • Enzyme Addition: Initiate the reaction by adding the enzyme extract or purified AOS.

  • Measurement: Immediately monitor the decrease in absorbance at 234 nm using a spectrophotometer. The rate of decrease is proportional to the enzyme activity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of novel substituted cyclopentanes.

Table 3: Representative ¹³C NMR Data for Prostaglandin F₂α Methyl Ester [33][40][41]

Carbon No.Chemical Shift (δ, ppm)
1174.2
233.4
324.8
426.6
5129.0
6129.0
725.5
850.1
972.9
1042.8
1177.7
1255.4
13135.4
14129.8
1571.8
1637.2
1725.1
1831.5
1922.6
2014.0
OMe51.5

Mass Spectrometry Fragmentation of Iridoid Glycosides: Under electrospray ionization (ESI)-MS/MS, iridoid glycosides typically show characteristic fragmentation patterns. The primary cleavage occurs at the glycosidic bond, resulting in the loss of the sugar moiety (e.g., a neutral loss of 162 Da for a hexose). Further fragmentation of the aglycone provides valuable structural information about the iridoid core.[1][2][4][29][42]

Conclusion

The natural world is a prolific source of structurally diverse and biologically active substituted cyclopentanes. From their roles as signaling molecules in plants and animals to their potential as lead compounds in drug discovery, these fascinating molecules continue to capture the attention of researchers. A thorough understanding of their natural occurrence, biosynthesis, and methods for their isolation and characterization is crucial for unlocking their full therapeutic potential. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working in the field of natural product chemistry and drug development.

References

Thermodynamic properties of methylpropylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of Methylpropylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpropylcyclopentane (C₉H₁₈, molar mass: 126.24 g/mol ) is a substituted cycloalkane that exists in several isomeric forms, depending on the position of the methyl and propyl groups on the cyclopentane (B165970) ring. As with other hydrocarbons, its thermodynamic properties are of significant interest in various fields, including chemical engineering, fuel development, and computational chemistry. Understanding these properties is crucial for process design, reaction modeling, and predicting the behavior of substances in different environments. This technical guide provides a comprehensive overview of the available thermodynamic data for various isomers of methylpropylcyclopentane, details the experimental protocols used for their determination, and presents a visual representation of a key experimental workflow.

The primary isomers covered in this guide are:

  • 1-Methyl-1-propylcyclopentane

  • (1-Methylpropyl)cyclopentane (sec-Butylcyclopentane)

  • (2-Methylpropyl)cyclopentane (Isobutylcyclopentane)

  • trans-1-Methyl-2-propylcyclopentane

  • trans-1-Methyl-3-propylcyclopentane

Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic properties for various isomers of methylpropylcyclopentane. The data has been compiled from reputable sources such as the National Institute of Standards and Technology (NIST) and Cheméo.[1][2][3]

Table 1: Enthalpy of Formation, Gibbs Free Energy of Formation, and Entropy
IsomerFormulaPhaseEnthalpy of Formation (ΔfH°) (kJ/mol)Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)
1-Methyl-1-propylcyclopentaneC₉H₁₈Gas-173.89 (Joback Calculated)[2]59.01 (Joback Calculated)[2]
(1-Methylpropyl)cyclopentaneC₉H₁₈Gas
(2-Methylpropyl)cyclopentaneC₉H₁₈Gas-173.89 (Joback Calculated)59.01 (Joback Calculated)
trans-1-Methyl-3-propylcyclopentaneC₉H₁₈Ideal GasEntropy data available from 200 K to 1000 K[3]
trans-1-Methyl-3-propylcyclopentaneC₉H₁₈LiquidEntropy data available from 250 K to 590 K[3]

Note: Some values are calculated based on group additivity methods, such as the Joback method, and may not be experimental values.

Table 2: Heat Capacity and Enthalpy of Vaporization
IsomerFormulaPhaseHeat Capacity (Cp) (J/mol·K)Enthalpy of Vaporization (ΔvapH°) (kJ/mol)
1-Methyl-1-propylcyclopentaneC₉H₁₈GasIdeal gas heat capacity data available[2]Data available[2]
(1-Methylpropyl)cyclopentaneC₉H₁₈GasIdeal gas heat capacity data available[1]Data available[1]
(2-Methylpropyl)cyclopentaneC₉H₁₈GasIdeal gas heat capacity data availableData available
trans-1-Methyl-3-propylcyclopentaneC₉H₁₈Ideal GasHeat capacity at constant pressure data available from 200 K to 1000 K[3]Enthalpy of vaporization data available as a function of temperature[3]
trans-1-Methyl-3-propylcyclopentaneC₉H₁₈LiquidHeat capacity at saturation pressure data available as a function of temperature[3]
Table 3: Physical Properties and Critical Parameters
IsomerFormulaNormal Boiling Point (K)Critical Temperature (K)Critical Pressure (kPa)Critical Density (mol/L)
1-Methyl-1-propylcyclopentaneC₉H₁₈Data available[2]Data available[2]Data available[2]
(1-Methylpropyl)cyclopentaneC₉H₁₈Data available[1]Data available[1]Data available[1]
(2-Methylpropyl)cyclopentaneC₉H₁₈Data availableData availableData available
trans-1-Methyl-3-propylcyclopentaneC₉H₁₈Critically evaluated recommendation available[3]Critically evaluated recommendation available[3]Critically evaluated recommendation available[3]Critically evaluated recommendation available[3]

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons like methylpropylcyclopentane relies on a set of well-established experimental techniques. The following sections detail the methodologies for key measurements.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of a compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[4][5][6]

Principle: A known mass of the liquid sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Detailed Methodology:

  • Sample Preparation: A precise mass of the liquid methylpropylcyclopentane isomer is weighed. For volatile liquids, this is often done by encapsulating the liquid in a gelatin capsule or absorbing it onto a pellet of a known combustible material (like filter paper) with a known heat of combustion.[5]

  • Bomb Assembly: The sample is placed in a crucible inside the bomb. A fuse wire, with a known heat of combustion per unit length, is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, which could form nitric acid upon combustion and affect the results. It is then filled with pure oxygen to a high pressure (typically around 30 atm).[4]

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in an insulated container (a Dewar flask). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer monitors the temperature.

  • Ignition and Data Acquisition: After allowing the system to reach thermal equilibrium, the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, container) is determined by calibrating it with a substance of a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated. The standard enthalpy of formation is subsequently derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of CO₂ and H₂O.

Static Method for Vapor Pressure Measurement

The static method is a direct and accurate technique for determining the vapor pressure of a liquid over a range of temperatures.[7][8]

Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

Detailed Methodology:

  • Sample Degassing: The liquid sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, as these would contribute to the measured pressure and lead to errors. A common method is repeated freeze-pump-thaw cycles.[7]

  • Apparatus Setup: The degassed sample is introduced into a thermostated equilibrium cell connected to a high-vacuum line and a pressure measurement system (e.g., a capacitance diaphragm gauge).

  • Temperature Control: The equilibrium cell is maintained at a constant, precisely known temperature using a thermostat bath.

  • Equilibrium and Measurement: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This stabilized pressure is the vapor pressure of the substance at that temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve. The experimental data are often fitted to a suitable vapor pressure equation, such as the Antoine equation.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the enthalpy of formation of a liquid hydrocarbon, such as an isomer of methylpropylcyclopentane, using bomb calorimetry.

G Workflow for Determining Enthalpy of Formation via Bomb Calorimetry cluster_prep Sample and Calorimeter Preparation cluster_exp Combustion Experiment cluster_calc Data Analysis and Calculation prep_sample Prepare Sample: - Weigh precise mass of liquid - Encapsulate or absorb on pellet prep_bomb Assemble Bomb: - Place sample in crucible - Attach fuse wire prep_sample->prep_bomb pressurize Pressurize Bomb: - Purge with O2 - Fill with ~30 atm O2 prep_bomb->pressurize prep_cal Prepare Calorimeter: - Add precise mass of water - Submerge bomb pressurize->prep_cal equilibrate Achieve Thermal Equilibrium Record Initial Temperature (Ti) prep_cal->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature vs. Time ignite->record_temp max_temp Determine Max Temperature (Tf) record_temp->max_temp calc_q_raw Calculate Raw Heat Released (q_raw) (Based on ΔT and C_calorimeter) max_temp->calc_q_raw corrections Apply Corrections: - Fuse wire combustion - Formation of nitric acid (if any) calc_q_raw->corrections calc_delta_comb Calculate Standard Energy of Combustion (ΔcE°) corrections->calc_delta_comb calc_delta_h_comb Convert to Standard Enthalpy of Combustion (ΔcH°) calc_delta_comb->calc_delta_h_comb calc_delta_fH Calculate Standard Enthalpy of Formation (ΔfH°) (Using Hess's Law) calc_delta_h_comb->calc_delta_fH result ΔfH° of Methylpropylcyclopentane calc_delta_fH->result

Caption: Workflow for the experimental determination of the standard enthalpy of formation.

Conclusion

This technical guide has summarized the key thermodynamic properties of several isomers of methylpropylcyclopentane and detailed the rigorous experimental procedures used to obtain these values. The provided data, primarily sourced from critically evaluated datasets, serves as a valuable resource for researchers and professionals. The visualization of the bomb calorimetry workflow further elucidates the process of acquiring fundamental thermochemical data. While experimental data for all possible isomers may not be readily available, computational methods based on group additivity and quantum chemistry can provide reliable estimations where experimental gaps exist.

References

An In-depth Technical Guide on 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the structural, physical, and chemical properties of 1-Methyl-2-propylcyclopentane. While the compound is a fundamental cycloalkane and not typically a subject of drug development or biological signaling pathway research, this guide consolidates the available technical data for reference in chemical synthesis and materials science contexts.

Structural Formula and Chemical Identity

This compound is a saturated cycloalkane with the chemical formula C₉H₁₈.[1] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a methyl (-CH₃) group at the first position and a propyl (-CH₂CH₂CH₃) group at the second position. Due to the substitution pattern on the ring, the compound exists as two distinct stereoisomers: cis and trans.[1][2]

  • Molecular Formula: C₉H₁₈

  • Molecular Weight: 126.24 g/mol [3]

  • CAS Registry Number: 3728-57-2 (for the mixture of isomers)[1]

The stereoisomers arise from the relative orientation of the methyl and propyl groups with respect to the plane of the cyclopentane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Physicochemical Properties

Quantitative data for this compound and its isomers are summarized below. This data is critical for applications in chemical synthesis, purification, and analytical chemistry.

PropertyValueIsomerReference
Molecular Weight 126.24 g/mol Unspecified[3]
Boiling Point 148.9 °C (at 760 mmHg)Unspecified[4]
Density 0.775 g/cm³Unspecified[4]
Flash Point 30.8 °CUnspecified[4]
Melting Point 150 K (-123.15 °C)trans[4]
CAS Number 3728-57-2Unspecified[1]
CAS Number 932-43-4cis[4]
CAS Number 932-44-5trans[2][3]

Stereoisomerism: A Logical Relationship

The primary structural feature of this compound is its stereoisomerism. The relationship between the cis and trans isomers is a fundamental concept in stereochemistry, dictating the molecule's three-dimensional shape and influencing its physical properties and interactions.

G cluster_main This compound cluster_isomers Stereoisomers node_main C₉H₁₈ (CAS: 3728-57-2) node_cis cis Isomer (Substituents on Same Side) CAS: 932-43-4 node_main->node_cis Exists as node_trans trans Isomer (Substituents on Opposite Sides) CAS: 932-44-5 node_main->node_trans Exists as

Caption: Logical diagram illustrating the stereoisomeric relationship of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published in the context of biological research. However, standard organic chemistry techniques are applicable for its synthesis and analysis.

Synthesis Methodology: A common conceptual approach for the synthesis of substituted cyclopentanes involves two main strategies:

  • Alkylation of Cyclopentanone (B42830) Derivatives: This involves the sequential alkylation of a cyclopentanone precursor, first with a methyl group and then a propyl group (or vice versa), followed by reduction of the ketone to a methylene (B1212753) group.

  • Cyclization of Acyclic Precursors: A nine-carbon acyclic precursor with appropriate functional groups can be induced to cyclize, forming the cyclopentane ring with the desired substituents.

A specific synthesis route would require access to proprietary or specialized chemical literature. Precursors mentioned in relation to its synthesis include 1-methyl-2-propyl-cyclopentene and methanol.

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard method for identifying and quantifying this compound, particularly in complex mixtures like petroleum products.

G node_sample Sample Injection (e.g., Hydrocarbon Mixture) node_gc Gas Chromatography (Separation by Boiling Point) node_sample->node_gc node_ms Mass Spectrometry (Ionization & Fragmentation) node_gc->node_ms Elution node_data Data Analysis (Identify m/z = 126.24) node_ms->node_data Spectrum

Caption: A typical experimental workflow for the analysis of this compound using GC-MS.

Conclusion

This compound is a simple saturated hydrocarbon whose scientific interest lies primarily in the fields of stereochemistry, physical organic chemistry, and as a component of fuel mixtures. The data presented here, including its physical properties and isomeric forms, provides a foundational resource for researchers in these areas. There is currently no evidence in the public domain to suggest its involvement in biological signaling pathways or its application as a therapeutic agent.

References

An In-depth Technical Guide on the Chirality of (1S,2R)-1-methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-1-methyl-2-propylcyclopentane is a chiral cycloalkane featuring a five-membered ring substituted with a methyl group at the first carbon and a propyl group at the second.[1][2] The specific stereochemical designation "(1S,2R)" indicates a cis configuration, where both the methyl and propyl groups are on the same face of the cyclopentane (B165970) ring. This molecule serves as a valuable chiral building block in various fields, including the pharmaceutical and agrochemical industries, where stereochemistry plays a critical role in biological activity.[2] This technical guide provides a comprehensive overview of the core aspects of the chirality of (1S,2R)-1-methyl-2-propylcyclopentane, including its stereochemical properties, proposed methods for its synthesis and analysis, and the importance of its chiral nature.

Stereochemistry and Chirality

(1S,2R)-1-methyl-2-propylcyclopentane possesses two chiral centers at positions C1 and C2. The Cahn-Ingold-Prelog priority rules assign the (S) configuration to the carbon bearing the methyl group and the (R) configuration to the carbon bearing the propyl group in this specific enantiomer. Its enantiomer is (1R,2S)-1-methyl-2-propylcyclopentane, and its diastereomers include the trans isomers, (1S,2S)-1-methyl-2-propylcyclopentane and (1R,2R)-1-methyl-2-propylcyclopentane. The cis relationship of the substituents is crucial to its overall three-dimensional structure and, consequently, its interactions with other chiral molecules.

Physicochemical Data

While specific experimental data for (1S,2R)-1-methyl-2-propylcyclopentane is sparse in publicly available literature, the following table summarizes known and predicted physicochemical properties for cis-1-methyl-2-propylcyclopentane.

PropertyValue
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol
CAS Number932-43-4
Boiling Point148.9 °C at 760 mmHg
Density0.775 g/cm³
Refractive Index1.426
Optical Rotation [α]Not available in literature

Proposed Enantioselective Synthesis

The enantioselective synthesis of cis-1,2-dialkylcyclopentanes can be challenging. A plausible synthetic approach for obtaining (1S,2R)-1-methyl-2-propylcyclopentane would involve an asymmetric hydrogenation of a corresponding cyclopentene (B43876) precursor.

Experimental Protocol: Asymmetric Hydrogenation
  • Precursor Synthesis: Synthesis of 1-methyl-2-propyl-1-cyclopentene from 2-propylcyclopentanone. This can be achieved via a Wittig reaction with methylenetriphenylphosphorane (B3051586) to introduce the methyl group, followed by isomerization of the exocyclic double bond to the endocyclic position under acidic conditions.

  • Asymmetric Hydrogenation: The resulting 1-methyl-2-propyl-1-cyclopentene is subjected to catalytic hydrogenation using a chiral rhodium or ruthenium catalyst, such as one based on a chiral phosphine (B1218219) ligand (e.g., BINAP). The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high enantioselectivity.

  • Purification: The reaction mixture is purified by column chromatography on silica (B1680970) gel to isolate the desired (1S,2R)-1-methyl-2-propylcyclopentane.

  • Chiral Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography (as described in the following section).

Stereochemical Analysis

The determination of the absolute and relative stereochemistry of (1S,2R)-1-methyl-2-propylcyclopentane requires specialized analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers.

Experimental Protocol:

  • Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative (e.g., β-DEX™ or γ-DEX™). The choice of the specific CSP is crucial for achieving baseline separation of the enantiomers.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is necessary to ensure good resolution and peak shape. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C).

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane) at a low concentration.

  • Analysis: By comparing the retention times of the sample components to those of known standards (if available), the enantiomers can be identified and their relative proportions (enantiomeric excess) can be quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in determining the relative stereochemistry (cis or trans). For cis-1,2-disubstituted cyclopentanes, Nuclear Overhauser Effect (NOE) experiments are particularly informative.

Experimental Protocol (NOESY):

  • Sample Preparation: A solution of the purified compound in a deuterated solvent (e.g., CDCl₃) is prepared.

  • Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum is acquired.

  • Analysis: In the NOESY spectrum of a cis isomer, cross-peaks are expected between the protons of the methyl group and the protons of the adjacent propyl group, as they are in close spatial proximity on the same face of the ring. The absence of these key NOE correlations would suggest a trans configuration.

Significance in Drug Development and Signaling Pathways

While there is no direct evidence of (1S,2R)-1-methyl-2-propylcyclopentane being involved in specific signaling pathways, its importance lies in its potential as a chiral synthon. The stereochemical arrangement of substituents on a molecule is paramount in determining its pharmacological activity. Enantiomers of a drug can have vastly different potencies, metabolic fates, and toxicities. Therefore, the ability to synthesize and analyze enantiomerically pure building blocks like (1S,2R)-1-methyl-2-propylcyclopentane is fundamental to modern drug discovery and development.

Visualizations

Stereoisomer Relationships

G Stereoisomers of 1-methyl-2-propylcyclopentane cluster_cis cis Isomers cluster_trans trans Isomers 1S,2R (1S,2R)-1-methyl-2-propylcyclopentane 1R,2S (1R,2S)-1-methyl-2-propylcyclopentane 1S,2R->1R,2S Enantiomers 1S,2S (1S,2S)-1-methyl-2-propylcyclopentane 1S,2R->1S,2S Diastereomers 1R,2R (1R,2R)-1-methyl-2-propylcyclopentane 1S,2R->1R,2R Diastereomers 1R,2S->1S,2S Diastereomers 1R,2S->1R,2R Diastereomers 1S,2S->1R,2R Enantiomers

Caption: Logical relationships between the stereoisomers of this compound.

Proposed Experimental Workflow for Chiral Analysis

G Proposed Workflow for Chiral Analysis cluster_synthesis Synthesis cluster_analysis Analysis start 2-Propylcyclopentanone step1 Wittig Reaction & Isomerization start->step1 precursor 1-methyl-2-propyl-1-cyclopentene step1->precursor step2 Asymmetric Hydrogenation precursor->step2 product Crude (1S,2R)-1-methyl-2-propylcyclopentane step2->product purification Column Chromatography product->purification pure_product Purified Product purification->pure_product gc Chiral GC Analysis pure_product->gc nmr NMR Analysis (NOESY) pure_product->nmr ee_det Enantiomeric Excess Determination gc->ee_det stereo_confirm Stereochemistry Confirmation nmr->stereo_confirm

Caption: Proposed experimental workflow for the synthesis and chiral analysis.

References

Methodological & Application

Synthesis of 1-Methyl-2-propylcyclopentane from Cyclohexanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the multi-step synthesis of 1-methyl-2-propylcyclopentane (B14171863), a saturated carbocycle of interest in medicinal chemistry and materials science, starting from the readily available precursor, cyclohexanol (B46403). The described synthetic pathway involves a ring contraction of the six-membered carbocycle to a five-membered ring, followed by the sequential introduction of the methyl and propyl substituents. This protocol outlines the requisite experimental procedures, including reaction conditions, purification methods, and expected yields for each synthetic step. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

Substituted cyclopentane (B165970) moieties are prevalent structural motifs in a wide array of biologically active molecules and functional materials. Their specific stereochemical and conformational properties often impart desirable pharmacological or material characteristics. The synthesis of specifically substituted cyclopentanes, such as this compound, from inexpensive and abundant starting materials like cyclohexanol is a strategically important transformation in organic synthesis. The following protocol details a reliable synthetic route involving key transformations such as dehydration, isomerization, hydroboration-oxidation, oxidation, Grignard reaction, and reduction.

Overall Synthetic Scheme

The synthesis of this compound from cyclohexanol is accomplished via a six-step sequence. The initial phase involves the conversion of cyclohexanol to a key intermediate, 2-methylcyclopentanone, through a series of reactions including a ring contraction. The second phase focuses on the introduction of the propyl group and subsequent reduction to the final saturated alkane.

G cluster_0 Phase 1: Synthesis of 2-Methylcyclopentanone cluster_1 Phase 2: Synthesis of this compound A Cyclohexanol B 1-Methylcyclopentene A->B  Dehydration & Isomerization (Solid Acid Catalyst, Δ) C trans-2-Methylcyclopentanol B->C  1. BH3-THF 2. H2O2, NaOH (Hydroboration-Oxidation) D 2-Methylcyclopentanone C->D  PCC or CrO3 (Oxidation) E 1-Propyl-2-methylcyclopentanol D->E  1. Propylmagnesium Bromide 2. H3O+ (Grignard Reaction) F 1-Methyl-2-propylcyclopentene (and isomers) E->F  H2SO4, Δ (Dehydration) G This compound F->G  H2, Pt/C (Hydrogenation)

Synthesis of cis-1-Methyl-2-propylcyclopentane: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of cis-1-Methyl-2-propylcyclopentane. The described methodology involves a two-step process commencing with the synthesis of the precursor, 1-methyl-2-propyl-1-cyclopentene, followed by its stereoselective catalytic hydrogenation to yield the desired cis-isomer. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for obtaining this specific alkyl-substituted cycloalkane.

Introduction

Cis-1-Methyl-2-propylcyclopentane is a saturated cyclic hydrocarbon that can serve as a valuable building block in the synthesis of more complex organic molecules. The stereospecific arrangement of the methyl and propyl groups on the cyclopentane (B165970) ring makes it an interesting scaffold for various applications, including the development of new pharmaceuticals and specialty materials. The synthetic route detailed herein focuses on the well-established method of catalytic hydrogenation of a substituted cyclopentene, which generally favors the formation of the cis product due to the steric hindrance of the substituents directing the approach of hydrogen from the less hindered face of the double bond.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of cis-1-Methyl-2-propylcyclopentane.

ParameterValueUnitsNotes
Precursor Synthesis: 1-methyl-2-propyl-1-cyclopentene
Cyclopentanone (B42830)8.41gStarting material
Propylmagnesium bromide (3.0 M in ether)33.3mLGrignard reagent
p-Toluenesulfonic acid0.5gCatalyst for dehydration
Diethyl ether (anhydrous)100mLSolvent
Toluene (B28343) (anhydrous)100mLSolvent for dehydration
Approximate Yield60-70%
Hydrogenation: cis-1-Methyl-2-propylcyclopentane
1-methyl-2-propyl-1-cyclopentene5.0gStarting material
Platinum(IV) oxide (Adam's catalyst)0.1gCatalyst
Hexane (B92381) (anhydrous)50mLSolvent
Hydrogen gas pressure1atm
Reaction Temperature25°CRoom temperature
Approximate Yield>95%
Product Characterization
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol
Boiling Point148-150°Cat 760 mmHg
Density~0.77g/cm³

Experimental Protocols

Part 1: Synthesis of 1-methyl-2-propyl-1-cyclopentene (Precursor)

This procedure is adapted from standard methods for the synthesis of substituted cycloalkenes via Grignard reaction followed by acid-catalyzed dehydration.

Materials:

  • Cyclopentanone

  • Propylmagnesium bromide (3.0 M solution in diethyl ether)

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous diethyl ether

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, dropping funnel, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Grignard Reaction:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add cyclopentanone (8.41 g, 0.1 mol) dissolved in anhydrous diethyl ether (50 mL).

    • Cool the flask in an ice bath.

    • Slowly add propylmagnesium bromide (33.3 mL of a 3.0 M solution in diethyl ether, 0.1 mol) from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up of Grignard Reaction:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-propylcyclopentanol (B158262).

  • Dehydration:

    • Place the crude 1-propylcyclopentanol in a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Add anhydrous toluene (100 mL) and p-toluenesulfonic acid monohydrate (0.5 g).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (approximately 2-4 hours).

    • Cool the reaction mixture to room temperature.

  • Purification of 1-methyl-2-propyl-1-cyclopentene:

    • Wash the toluene solution with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation.

    • The crude product can be purified by fractional distillation to yield pure 1-methyl-2-propyl-1-cyclopentene.

Part 2: Synthesis of cis-1-Methyl-2-propylcyclopentane via Catalytic Hydrogenation

This protocol is based on the known stereoselective hydrogenation of 1,2-disubstituted cyclopentenes.

Materials:

  • 1-methyl-2-propyl-1-cyclopentene

  • Platinum(IV) oxide (Adam's catalyst, PtO₂)

  • Anhydrous hexane

  • Hydrogen gas (in a balloon or from a cylinder)

  • Parr hydrogenation apparatus (optional, for higher pressures) or a two-necked flask

  • Magnetic stirrer

  • Celite or filter paper

Procedure:

  • Reaction Setup:

    • In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 1-methyl-2-propyl-1-cyclopentene (5.0 g, 39.6 mmol).

    • Add anhydrous hexane (50 mL) to dissolve the alkene.

    • Carefully add platinum(IV) oxide (0.1 g) to the solution. Caution: Platinum catalysts can be pyrophoric. Handle in an inert atmosphere if possible.

  • Hydrogenation:

    • Seal the flask with a septum and a stopcock connected to a hydrogen-filled balloon.

    • Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature (25 °C) under a positive pressure of hydrogen (from the balloon).

    • The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite or filter paper to remove the platinum catalyst. Wash the filter cake with a small amount of hexane.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product is often of high purity. If necessary, further purification can be achieved by distillation.

Visualizations

Experimental Workflow

SynthesisWorkflow Start1 Start: Cyclopentanone & Propylmagnesium bromide Grignard Grignard Reaction (Anhydrous Diethyl Ether) Start1->Grignard Workup1 Aqueous Workup (NH4Cl, NaHCO3, Brine) Grignard->Workup1 Crude 1-propylcyclopentanol Dehydration Acid-Catalyzed Dehydration (p-TsOH, Toluene, Reflux) Workup1->Dehydration Purification1 Purification (Fractional Distillation) Dehydration->Purification1 Crude Product Precursor 1-methyl-2-propyl-1-cyclopentene Purification1->Precursor Start2 Start: Precursor & Adam's Catalyst (PtO2) Precursor->Start2 Hydrogenation Catalytic Hydrogenation (Hexane, H2 @ 1 atm) Start2->Hydrogenation Workup2 Filtration & Solvent Removal Hydrogenation->Workup2 Reaction Mixture FinalProduct cis-1-Methyl-2-propylcyclopentane Workup2->FinalProduct

Caption: Workflow for the synthesis of cis-1-Methyl-2-propylcyclopentane.

Stereoselective Hydrogenation Mechanism

HydrogenationMechanism Alkene 1-methyl-2-propyl-1-cyclopentene Adsorbed Adsorbed Alkene Alkene->Adsorbed Adsorption Catalyst Catalyst Surface (Pt) SynAddition Syn-Addition of H Catalyst->SynAddition Less Hindered Face Attack H2 H2 H_Adsorbed Adsorbed H atoms H2->H_Adsorbed Adsorption Product cis-1-Methyl-2-propylcyclopentane SynAddition->Product Desorption

Caption: Simplified mechanism of stereoselective catalytic hydrogenation.

Application Note: Analysis of 1-Methyl-2-propylcyclopentane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 1-Methyl-2-propylcyclopentane using gas chromatography (GC). The described methods are suitable for the qualitative and quantitative analysis of this compound in various matrices, particularly in hydrocarbon mixtures. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, petrochemistry, and drug development.

Introduction

This compound is a saturated cyclic hydrocarbon (C9H18) that exists as cis and trans stereoisomers. It is a component of some fuel mixtures and can be a subject of interest in environmental analysis and as a potential impurity or starting material in chemical synthesis. Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[1][2] This note outlines the necessary equipment, reagents, and a step-by-step protocol for its analysis by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Experimental Protocols

Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.[3] Given the volatile nature of this compound, sample handling should minimize the loss of analyte.

a. Standard Preparation:

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound (cis/trans mixture or individual isomers, if available) into a 10 mL volumetric flask. Use a gas-tight syringe for liquid transfers. Dilute to the mark with a suitable volatile solvent such as hexane (B92381) or pentane.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution to cover the desired concentration range for calibration (e.g., 1, 5, 10, 50, 100 µg/mL).

b. Sample Preparation:

  • Liquid Samples (e.g., Fuel Mixtures): Dilute the sample in a volatile solvent (e.g., hexane) to bring the expected concentration of this compound within the calibration range. A dilution factor of 1:10 or 1:100 is common for gasoline samples.[4]

  • Solid or Semi-Solid Samples: For samples where the analyte is present in a non-volatile matrix, headspace analysis is recommended.[4]

    • Place a known amount of the sample into a sealed headspace vial.

    • Incubate the vial at an elevated temperature (e.g., 80-120°C) to allow the volatile compounds to partition into the headspace.

    • An automated headspace autosampler is then used to inject a portion of the headspace gas into the GC.

Gas Chromatography (GC) Method

The following GC parameters are recommended as a starting point. Optimization may be necessary depending on the specific instrument and the complexity of the sample matrix.

Table 1: Recommended Gas Chromatography Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Non-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or DB-1.[4][5]
Carrier Gas Helium or Hydrogen, 1.0-1.5 mL/min (constant flow mode)
Injector Split/Splitless Inlet
Injector Temperature 250°C[4]
Injection Volume 1 µL
Split Ratio 50:1 to 100:1 (adjust based on concentration)
Oven Temperature Program Initial: 40°C, hold for 2 minutes. Ramp: 5°C/min to 150°C. Ramp 2: 20°C/min to 250°C, hold for 2 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280°C
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C[6]
MS Quadrupole Temp 150°C
MS Scan Range m/z 35-350
Data Analysis
  • Qualitative Analysis: Identification of this compound is based on its retention time compared to a pure standard. For confirmation, especially in complex matrices, a mass spectrometer should be used. The resulting mass spectrum can be compared to a library (e.g., NIST).

  • Quantitative Analysis: Create a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared working standards. The concentration of this compound in the unknown sample can then be determined from this curve.

  • Retention Index (RI): For more robust identification, the Kovats retention index can be calculated by running a series of n-alkanes under the same chromatographic conditions. The RI is less dependent on minor variations in the method parameters than the absolute retention time.[7][8] The NIST Chemistry WebBook reports a normal alkane retention index of 913 for this compound on a non-polar column.[9]

Data Presentation

The following table summarizes expected quantitative data based on the described method. Actual values may vary depending on the specific instrument and conditions.

Table 2: Expected Quantitative Data

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
trans-1-Methyl-2-propylcyclopentane~12.5~0.1~0.5
cis-1-Methyl-2-propylcyclopentane~12.7~0.1~0.5

Note: The cis and trans isomers may co-elute or be only partially resolved on standard non-polar columns. High-efficiency columns or specialized stationary phases may be required for baseline separation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow A Sample/Standard Preparation B GC Injection A->B C Separation on Capillary Column B->C D Detection (FID or MS) C->D E Data Acquisition and Processing D->E F Quantification and Reporting E->F

Caption: GC analysis workflow for this compound.

Logical Relationship of GC Parameters

This diagram shows the relationship between key GC parameters that influence the separation.

GC_Parameters Separation Chromatographic Separation Column Column (Stationary Phase, Length, ID) Column->Separation OvenTemp Oven Temperature (Isothermal or Programmed) OvenTemp->Separation CarrierGas Carrier Gas (Type, Flow Rate) CarrierGas->Separation Injector Injector Settings (Temp, Split Ratio) Injector->Separation

Caption: Key parameters influencing GC separation.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This document provides a comprehensive guide to the characterization of 1-Methyl-2-propylcyclopentane, a saturated carbocycle, using ¹H and ¹³C NMR spectroscopy. Due to the unavailability of experimental spectra in public databases, this guide utilizes predicted NMR data to illustrate the principles of spectral analysis for this compound. The protocols outlined herein are applicable for the analysis of similar small organic molecules.

Predicted NMR Data

The chemical shifts for the cis and trans isomers of this compound have been predicted to aid in their differentiation and structural confirmation. The data presented below is generated from computational models and should be used as a reference for the analysis of experimentally acquired spectra.

Note: Predicted NMR data can differ from experimental values. It is crucial to confirm assignments through a complete set of 1D and 2D NMR experiments.

¹H NMR Predicted Chemical Shifts (ppm)
Protons (cis-isomer)Predicted δ (ppm)Protons (trans-isomer)Predicted δ (ppm)
CH₃ (Methyl)0.85CH₃ (Methyl)0.88
CH₂ (Propyl-1)1.25CH₂ (Propyl-1)1.26
CH₂ (Propyl-2)1.33CH₂ (Propyl-2)1.34
CH₃ (Propyl-3)0.90CH₃ (Propyl-3)0.91
CH (Cyclopentyl-1)1.55CH (Cyclopentyl-1)1.60
CH (Cyclopentyl-2)1.45CH (Cyclopentyl-2)1.50
CH₂ (Cyclopentyl-3)1.65, 1.15CH₂ (Cyclopentyl-3)1.70, 1.20
CH₂ (Cyclopentyl-4)1.40, 1.20CH₂ (Cyclopentyl-4)1.45, 1.25
CH₂ (Cyclopentyl-5)1.75, 1.05CH₂ (Cyclopentyl-5)1.80, 1.10
¹³C NMR Predicted Chemical Shifts (ppm)
Carbon (cis-isomer)Predicted δ (ppm)Carbon (trans-isomer)Predicted δ (ppm)
CH₃ (Methyl)20.5CH₃ (Methyl)21.0
CH₂ (Propyl-1)35.0CH₂ (Propyl-1)35.5
CH₂ (Propyl-2)21.5CH₂ (Propyl-2)22.0
CH₃ (Propyl-3)14.5CH₃ (Propyl-3)14.8
C (Cyclopentyl-1)40.0C (Cyclopentyl-1)41.0
CH (Cyclopentyl-2)48.0CH (Cyclopentyl-2)49.0
CH₂ (Cyclopentyl-3)33.0CH₂ (Cyclopentyl-3)34.0
CH₂ (Cyclopentyl-4)25.0CH₂ (Cyclopentyl-4)26.0
CH₂ (Cyclopentyl-5)30.0CH₂ (Cyclopentyl-5)31.0

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR data for a liquid sample like this compound. Instrument-specific parameters may require optimization.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 5-20 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. These should be adjusted based on the specific instrument and sample.

a. 1D ¹H NMR Spectroscopy

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

b. 1D ¹³C NMR Spectroscopy

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • Temperature: 298 K.

c. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin coupling networks.

  • Pulse Sequence: Standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Pulse Sequence: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 160-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of molecular fragments.

  • Pulse Sequence: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Calibration: Reference the spectrum using the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C NMR spectra.

  • Analysis of 2D Spectra: Correlate the cross-peaks in the COSY, HSQC, and HMBC spectra to build up the molecular structure.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pure Sample of This compound Preparation Dissolve, Filter into NMR Tube Sample->Preparation Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Preparation Standard Internal Standard (TMS) Standard->Preparation Acquisition NMR Spectrometer Preparation->Acquisition H1_NMR 1D ¹H NMR Acquisition->H1_NMR C13_NMR 1D ¹³C NMR Acquisition->C13_NMR COSY 2D COSY Acquisition->COSY HSQC 2D HSQC Acquisition->HSQC HMBC 2D HMBC Acquisition->HMBC Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Analysis Peak Picking, Integration, 2D Correlation Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

NMR analysis workflow from sample preparation to structure elucidation.
Structural Isomers and Predicted NMR Signal Relationship

The following diagram illustrates the structural difference between the cis and trans isomers of this compound and highlights a key predicted difference in their ¹³C NMR spectra, specifically the chemical shift of the carbon atom at the junction of the two substituents (C1).

Isomer_Comparison cis cis-isomer  CH3  | C1--C2-CH2CH2CH3 |  / C5-C4-C3 cis_C1 cis C1: ~40.0 ppm cis->cis_C1 Steric hindrance leads to an upfield shift (shielding) trans trans-isomer  CH3  | C1--C2-CH2CH2CH3 |  / C5-C4-C3 trans_C1 trans C1: ~41.0 ppm trans->trans_C1 Less steric hindrance leads to a downfield shift (deshielding)

Structural and predicted NMR signal relationship for cis and trans isomers.

Conclusion

The structural characterization of this compound can be effectively achieved through a systematic application of 1D and 2D NMR spectroscopic techniques. While experimental data is paramount for definitive structural assignment, the predicted NMR data and the detailed protocols provided in this document offer a robust framework for researchers to approach the analysis of this molecule and other related small organic compounds. Careful sample preparation, optimization of acquisition parameters, and thorough analysis of the resulting spectra are essential for accurate and reliable structural elucidation.

No Established Pharmaceutical Applications for 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no established applications for 1-methyl-2-propylcyclopentane (B14171863) in the pharmaceutical industry. This compound, a saturated hydrocarbon, is not documented as an active pharmaceutical ingredient (API), a significant intermediate in drug synthesis, or a specialized solvent in pharmaceutical manufacturing.

Detailed searches for biological activity, therapeutic use, or inclusion in patented pharmaceutical compounds have yielded no relevant results. Chemical databases such as PubChem provide information on the physical and chemical properties of this compound and its stereoisomers, but do not indicate any registered biological or pharmaceutical applications.[1][2][3][4]

Consequently, the creation of detailed Application Notes and Protocols, as requested, is not feasible due to the absence of foundational data. There are no known signaling pathways, experimental workflows, or quantitative data related to the use of this compound in a pharmaceutical context. Information available from chemical suppliers and databases focuses solely on its chemical identity and physical properties.[5][6][7][8][9]

Therefore, researchers, scientists, and drug development professionals should note that this compound is not a compound of current interest or application within the pharmaceutical field.

References

1-Methyl-2-propylcyclopentane in Agrochemical Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-2-propylcyclopentane (B14171863) is a cyclic hydrocarbon that has been cited in chemical literature and supplier databases as a potential precursor or intermediate in the synthesis of agrochemicals. Its potential utility in this sector is attributed to its specific stereochemistry and structural features, which can be valuable for creating compounds for pest control and crop protection. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, commercially significant agrochemicals that are directly synthesized from this compound.

This document summarizes the available information regarding the use of this compound in agrochemical synthesis and outlines the challenges in providing detailed application notes and protocols due to the lack of specific end-products in the public domain.

General Applications in the Agrochemical Industry

Chemical suppliers and databases generally list this compound, particularly its (1S,2R)-isomer, as a building block for the agrochemical industry. The purported applications are in the creation of compounds for:

  • Pest Control: Development of insecticides or other agents to manage insect pests.

  • Crop Protection: Synthesis of herbicides, fungicides, or other substances to protect crops from various threats.

Despite these general statements, the specific pathways and the resulting active ingredients are not detailed in the available literature.

Challenges in Identifying Specific Agrochemicals

Extensive searches for specific herbicides, insecticides, or fungicides derived from this compound have not yielded any concrete examples of commercialized or late-stage development products. The reasons for this could be multifaceted:

  • Proprietary Nature of Research: The synthesis pathways for new agrochemicals are often proprietary and kept as trade secrets by the developing companies. Information may not be publicly disclosed until a product is close to market, if at all.

  • Use as an Early-Stage Intermediate: this compound might be used in the initial stages of a multi-step synthesis. The final agrochemical product could be structurally distant from the initial precursor, making it difficult to trace the synthetic lineage through public databases.

  • Niche or Specialized Applications: It is possible that this compound is used for the synthesis of agrochemicals with very specific or limited applications, which are not widely documented in mainstream agricultural science literature.

  • Exploratory Research: The compound may have been investigated in exploratory research for its potential in agrochemical synthesis, but these investigations may not have led to the development of successful products.

Conclusion

While this compound is noted as a potential precursor in the agrochemical sector, there is a significant lack of publicly available information detailing its conversion into specific, named agrochemical products. Without the identification of such end-products, it is not possible to provide the detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams as requested.

Researchers and drug development professionals interested in the potential of this precursor may need to rely on proprietary internal research or conduct novel synthetic studies to explore its utility in creating new agrochemical active ingredients. The information gap in the public domain suggests that its role, if any, in current agrochemical production is not widely disclosed.

Application Note: Determination of Kovats Retention Index for trans-1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information and a procedural framework for determining the Kovats retention index (RI) of trans-1-Methyl-2-propylcyclopentane, a nine-carbon cycloalkane. The Kovats RI is a crucial parameter in gas chromatography (GC) for standardizing retention times, enabling compound identification by comparing experimental values with library data.[1] This note includes a compilation of reported Kovats RI values for trans-1-Methyl-2-propylcyclopentane on a non-polar stationary phase and a comprehensive, representative protocol for its experimental determination.

Introduction

In gas chromatography, the retention time of a compound can vary between different instruments and analytical conditions (e.g., column length, film thickness, carrier gas pressure).[1] The Kovats retention index system addresses this by normalizing the retention time of an analyte to the retention times of adjacent n-alkanes.[1] The index of an n-alkane is defined as 100 times its carbon number.[2] For any other compound, the index is calculated by interpolating its retention time between two bracketing n-alkanes.[1] This application note focuses on the determination of the Kovats RI for trans-1-Methyl-2-propylcyclopentane.

Quantitative Data: Kovats Retention Index of trans-1-Methyl-2-propylcyclopentane

The following table summarizes experimentally determined Kovats retention indices for trans-1-Methyl-2-propylcyclopentane on a Squalane (B1681988) stationary phase under isothermal conditions. Squalane is a non-polar stationary phase.[3]

Column TypeStationary PhaseTemperature (°C)Kovats Retention Index (I)Reference
CapillarySqualane50881.4[4]
CapillarySqualane60884[4]
CapillarySqualane70885.1[4]
CapillarySqualane80888[4]
CapillarySqualane100886.6, 892[4]
CapillarySqualane120896[4]
PackedSqualane60913[4]
PackedSqualane80918[4]
PackedSqualane100922[4]
PackedSqualane120927[4]

Data sourced from the NIST WebBook and associated publications.[4]

Experimental Protocol

This section outlines a representative protocol for the determination of the Kovats retention index of trans-1-Methyl-2-propylcyclopentane on a non-polar capillary column.

Materials and Reagents
  • trans-1-Methyl-2-propylcyclopentane (CAS 932-44-5)[4][5]

  • n-Alkane standard mixture (e.g., C8-C20 in hexane)

  • High-purity solvent (e.g., hexane (B92381) or pentane) for dilution

  • Carrier gas: Helium or Hydrogen, high purity

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 50 m x 0.22 mm ID with a Squalane stationary phase)

Sample Preparation
  • Analyte Solution: Prepare a dilute solution of trans-1-Methyl-2-propylcyclopentane (e.g., 1% v/v) in the chosen solvent.

  • Alkane Standard: Use a commercially available n-alkane standard mixture.

  • Co-injection Mixture: Prepare a mixture containing the analyte solution and the n-alkane standard. This allows for the simultaneous analysis of the analyte and the reference compounds under identical conditions.

Gas Chromatography (GC) Conditions
  • Instrument: Gas Chromatograph with FID

  • Column: Squalane-coated capillary column (e.g., 50 m x 0.22 mm)

  • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio)

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: For isothermal analysis, set the oven to the desired temperature (e.g., 70 °C) and hold for the duration of the run.[4] Ensure the temperature is held constant throughout the analysis.[6]

  • Injection Volume: 1 µL

Data Acquisition and Analysis
  • Inject the co-injection mixture into the GC system.

  • Record the chromatogram, identifying the peaks corresponding to the solvent, trans-1-Methyl-2-propylcyclopentane, and the n-alkanes.

  • Determine the retention time (t_R) for each peak. It is crucial to use the adjusted retention time (t'_R) for calculation, which is the retention time of the compound minus the retention time of an unretained substance (void time).

  • Identify the two n-alkanes that elute immediately before and after the analyte peak. Let the n-alkane eluting before have 'n' carbon atoms and the one eluting after have 'n+1' carbon atoms.

  • Calculate the Kovats retention index (I) using the following formula for isothermal chromatography:[1][3]

    I = 100 * [n + (log(t'_R(analyte)) - log(t'_R(n))) / (log(t'_R(n+1)) - log(t'_R(n)))]

    Where:

    • I is the Kovats retention index of the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • t'_R(analyte) is the adjusted retention time of trans-1-Methyl-2-propylcyclopentane.

    • t'_R(n) is the adjusted retention time of the n-alkane with 'n' carbons.

    • t'_R(n+1) is the adjusted retention time of the n-alkane with 'n+1' carbons.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for determining the Kovats retention index.

Kovats_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Analyte trans-1-Methyl- 2-propylcyclopentane Mix Prepare Co-injection Mixture Analyte->Mix Alkanes n-Alkane Standard (e.g., C8-C20) Alkanes->Mix Solvent Solvent (e.g., Hexane) Solvent->Mix GC_Inject Inject Sample into GC Mix->GC_Inject GC_Run Isothermal Separation on Squalane Column GC_Inject->GC_Run FID Flame Ionization Detector (FID) GC_Run->FID Chromatogram Generate Chromatogram FID->Chromatogram Peak_ID Identify Peaks and Determine Retention Times (t_R) Chromatogram->Peak_ID Calc Calculate Kovats Index (I) using bracketing n-alkanes Peak_ID->Calc Result Reported Kovats RI Calc->Result

Caption: Workflow for Kovats Retention Index Determination.

Conclusion

This application note provides a summary of known Kovats retention indices for trans-1-Methyl-2-propylcyclopentane on a non-polar squalane phase and a detailed protocol for its experimental determination. By following the outlined procedure, researchers can accurately calculate the Kovats RI, facilitating reliable compound identification and inter-laboratory data comparison. The provided workflow diagram offers a clear visual guide to the entire process.

References

Application Notes and Protocols for the Analytical Separation of Cyclopentane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stereochemical configuration of cyclopentane (B165970) derivatives is a critical determinant of their biological activity, toxicity, and overall efficacy in pharmaceutical applications. Cyclopentane rings, due to their non-planar nature and potential for multiple stereocenters, can exist as a complex mixture of diastereomers and enantiomers. Distinguishing and separating these stereoisomers is essential for drug development, quality control, and mechanistic studies.[1][2] This document provides detailed application notes and experimental protocols for the primary analytical techniques used to separate and characterize cyclopentane stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Application Note: Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the separation of cyclopentane enantiomers and diastereomers.[3] The method relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for a broad range of compounds, including those with cyclopentane scaffolds.[4][5] Separations can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.[6] The choice of mobile phase and additives, such as acidic or basic modifiers, is crucial for optimizing peak shape and resolution.[5]

Quantitative Data Summary: Chiral HPLC Conditions

Analyte TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Reference
Cyclopentane Carboxylic AcidsPolysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD)n-Hexane / Isopropanol / Trifluoroacetic Acid0.5 - 1.0UV (210-230 nm)> 1.5[4]
Cyclopentane Amino AlcoholsPolysaccharide-based (e.g., Chiralpak® AD-H)n-Hexane / Isopropanol / Diethylamine (DEA)1.0UV (220 nm)> 2.0[5]
Basic Cyclopentane DerivativesMacrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)Methanol / Ammonium Formate0.5 - 1.0UV/MS> 1.5[5]
General Cyclopentane DerivativesPolysaccharide-based (e.g., Chiralpak AD-R, Chiralcel OJ-R)Acetonitrile / Aqueous Phosphate Buffer (pH 2.0)1.0UVVariable[6]

Experimental Protocol: Chiral HPLC Separation

  • CSP and Column Selection:

    • Begin by screening polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) for broad applicability.[4]

    • For polar or basic analytes, consider macrocyclic glycopeptide columns (e.g., CHIROBIOTIC® T).[5]

    • Use a standard analytical column dimension (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a primary mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio.[5]

    • For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA) to the modifier.

    • For basic analytes, add 0.1% Diethylamine (DEA) to the modifier to improve peak shape.[5]

    • Filter all solvents through a 0.45 µm filter and degas thoroughly.

  • Instrumentation and Setup:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).

    • Set the column oven temperature to 25 °C. Temperature can be adjusted to optimize selectivity.[5]

    • Set the UV detector to an appropriate wavelength based on the analyte's chromophore (e.g., 220 nm).

  • Sample Preparation and Injection:

    • Dissolve the cyclopentane stereoisomer mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • Inject 5-10 µL of the sample onto the column.

  • Data Acquisition and Analysis:

    • Run the chromatogram for a sufficient time to allow all isomers to elute.

    • Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.

    • To improve resolution, systematically vary the percentage of the alcohol modifier or switch to a different modifier.[5]

Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Optimization SamplePrep Sample Dissolution (1 mg/mL in mobile phase) Injection Inject Sample (5-10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA + Additive) Equilibration Column Equilibration (30 min @ 1 mL/min) MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation on CSP Injection->Separation Detection UV/MS Detection Separation->Detection Analysis Data Analysis (Calculate Resolution) Detection->Analysis Optimization Optimize Conditions? (Mobile Phase, Temp.) Analysis->Optimization Optimization->MobilePhasePrep Yes FinalMethod Final Validated Method Optimization->FinalMethod No G CO2_Source CO₂ Supply Pump_CO2 CO₂ Pump CO2_Source->Pump_CO2 Modifier_Source Modifier Supply (e.g., Methanol) Pump_Mod Modifier Pump Modifier_Source->Pump_Mod Mixer Mixer Pump_CO2->Mixer Pump_Mod->Mixer Injector Autosampler/Injector Mixer->Injector Column Chiral Column (in Oven) Injector->Column Detector UV/PDA Detector Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Collection Fraction Collection / Waste BPR->Collection G cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Analysis BGE_Prep Prepare BGE with Chiral Selector (e.g., CD) Injection Inject Sample (Hydrodynamic/Electrokinetic) BGE_Prep->Injection Capillary_Prep Condition Capillary (NaOH, Water, BGE) Capillary_Prep->Injection Sample_Prep Dissolve Sample in Water/BGE Sample_Prep->Injection Separation Apply Voltage (20-30 kV) Electrophoretic Separation Injection->Separation Detection On-Column UV Detection Separation->Detection Analysis Analyze Electropherogram Detection->Analysis G cluster_nmr NMR Analysis Start Stereoisomeric Mixture Is_Separated Are Isomers Separated? Start->Is_Separated Separation Perform Separation (HPLC, SFC, etc.) Is_Separated->Separation No Pure_Isomer Pure Isomer Sample Is_Separated->Pure_Isomer Yes Separation->Pure_Isomer Is_Enantiomers Enantiomers or Diastereomers? Pure_Isomer->Is_Enantiomers Sample_Prep Prepare NMR Sample (Dissolve in CDCl₃) Acquire_Spectra Acquire ¹H, ¹³C, 2D NMR Spectra Sample_Prep->Acquire_Spectra Interpret Interpret Spectra (Shifts, Couplings, Symmetry) Acquire_Spectra->Interpret Structure_Confirmed Structure Confirmed Interpret->Structure_Confirmed Is_Enantiomers->Sample_Prep Diastereomers Derivatization Derivatize with Chiral Agent Is_Enantiomers->Derivatization Enantiomers Derivatization->Sample_Prep

References

Application Note & Protocol: Experimental Determination of the Boiling Point of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-2-propylcyclopentane (C9H18, CAS No. 3728-57-2) is a cycloalkane whose physical properties are not extensively documented.[1][2] The boiling point of a compound is a fundamental physical property that provides insights into its volatility, intermolecular forces, and purity.[3][4] In the context of drug development and chemical research, accurate determination of boiling points is crucial for purification processes (distillation), compound characterization, and quality control.

This application note describes a micro-boiling point determination method, which is an efficient technique for determining the boiling point of small liquid samples.[3][5][6] The principle of this method relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[7][8]

Comparative Data of C9H18 Isomers

To provide context, the boiling points of several other C9H18 isomers are presented in the table below. Generally, for alkanes, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[9][10]

IUPAC NameMolecular FormulaBoiling Point (°C)
1-NoneneC9H18146 - 147
cis-2-NoneneC9H18150.5
trans-2-NoneneC9H18144 - 145
trans-3-NoneneC9H18147.6
2-Methyl-1-octeneC9H18142.6 - 145

Table 1: Boiling points of selected C9H18 isomers. Data sourced from BenchChem Technical Guide.[9]

Experimental Protocol: Micro-Boiling Point Determination

This protocol is adapted from established micro-boiling point determination methods.[3][5][7]

3.1. Materials and Equipment

  • This compound sample (approx. 0.5 mL)

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (-10 to 200 °C, with 0.5 °C or finer gradations)

  • Small test tube (e.g., 10 x 75 mm) or a Durham tube

  • Capillary tube (sealed at one end)

  • Rubber band or a small slice of rubber tubing

  • Heating source (Bunsen burner with a micro-burner attachment or a heating mantle)

  • Clamp and stand

  • Safety goggles, lab coat, and appropriate gloves

3.2. Experimental Setup

  • Prepare the Sample Assembly:

    • Attach the small test tube to the thermometer using the rubber band. The bottom of the test tube should be level with the bulb of the thermometer.[5][7]

    • Add approximately 0.5 mL of this compound to the test tube.[3]

    • Place the capillary tube (sealed end up) into the test tube containing the sample.[7]

  • Assemble the Thiele Tube Apparatus:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

    • Securely clamp the Thiele tube to the stand.

    • Insert the thermometer with the attached sample assembly into the Thiele tube, ensuring the sample is immersed in the oil. The side arm of the Thiele tube facilitates the circulation of heated oil, ensuring uniform temperature distribution.[4]

3.3. Procedure

  • Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[4]

  • As the temperature of the oil bath increases, observe the sample. Initially, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[4][7]

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the temperature of the sample is just above its boiling point.[3][5]

  • Remove the heat source and allow the apparatus to cool slowly.

  • Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4][7]

  • Record this temperature.

  • For accuracy, allow the apparatus to cool further and repeat the heating and cooling cycle to obtain at least two more readings.

3.4. Data Presentation

The experimentally determined boiling points should be recorded in a structured table. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

TrialObserved Boiling Point (°C)
1
2
3
Average
Atmospheric Pressure (mmHg)

Table 2: Experimental Data for Boiling Point Determination of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the boiling point using the micro-method.

BoilingPointDetermination A Assemble Sample Unit: Attach test tube to thermometer Add sample and capillary tube B Set up Thiele Tube: Fill with oil Insert sample unit A->B Place in C Heat the Apparatus: Gently heat the side arm B->C Start D Observe Bubbles: Note the rapid, continuous stream C->D Observe E Cool the Apparatus: Remove heat source D->E After observation F Record Boiling Point: Temperature when liquid enters capillary E->F Observe during cooling G Repeat for Accuracy: Perform at least two more trials F->G For precision H Calculate Average: Determine the mean boiling point G->H Final step

Caption: Workflow for Micro-Boiling Point Determination.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • This compound is a flammable hydrocarbon. Keep it away from open flames and ignition sources.

  • Perform the experiment in a well-ventilated area or a fume hood to avoid inhaling vapors.

  • Handle the hot Thiele tube and mineral oil with care to prevent burns. Allow the apparatus to cool completely before disassembling.

This detailed protocol provides a robust framework for the experimental determination of the boiling point of this compound, ensuring accurate and reproducible results for research and development applications.

References

Application Notes and Protocols: 1-Methyl-2-propylcyclopentane as a Potential Biofuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-2-propylcyclopentane (C9H18) is a cyclic hydrocarbon that, due to its chemical structure, presents characteristics of a potential additive for biofuels.[1][2] Its properties, such as molecular weight and composition of carbon and hydrogen, suggest that it could influence the combustion characteristics of fuels.[1][3][4] These application notes provide a summary of its known physicochemical properties and outline detailed protocols for its evaluation as a biofuel additive. The methodologies described are based on established standards for testing fuel additives and are intended for use by researchers and scientists in the fields of biofuel development and internal combustion engine research.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for handling, storage, and blending calculations.

PropertyValueReference
Chemical Formula C9H18[1][2]
Molecular Weight 126.24 g/mol [1][2]
CAS Number 3728-57-2[1][3]
IUPAC Name This compound[1]
Appearance Not explicitly stated; likely a colorless liquid
Boiling Point Data not readily available[8]
Density Data not readily available[8]
Solubility in Water Data not readily available; expected to be low
Hazards Safety data not readily available[3]

Experimental Protocols

The following protocols describe standard methodologies for a comprehensive evaluation of this compound as a potential biofuel additive.

Protocol 1: Preparation of Fuel Blends

Objective: To prepare stable and homogeneous blends of a base fuel (e.g., diesel or biodiesel) with varying concentrations of this compound.

Materials:

  • Base fuel (Diesel or Biodiesel)

  • This compound (high purity)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars

  • Sealed containers for storage

Procedure:

  • Determine the desired volumetric or mass concentrations of this compound to be tested (e.g., 5%, 10%, 15%, 20% by volume).

  • Calculate the precise volume of the base fuel and this compound required for the total blend volume.

  • In a well-ventilated area or a fume hood, accurately measure the calculated volumes of the base fuel and the additive.

  • Transfer the components into a sealed container.

  • Ensure thorough mixing by using a magnetic stirrer for a sufficient duration until a homogeneous blend is achieved.

  • Label and store the prepared blends in sealed containers to prevent evaporation and contamination.

Protocol 2: Fuel Property Analysis

Objective: To characterize the key physical and chemical properties of the prepared fuel blends.

Materials:

  • Prepared fuel blends

  • Standard testing apparatus for fuel properties (e.g., viscometer, density meter, flash point tester)

Procedure:

  • Viscosity: Measure the dynamic or kinematic viscosity of each blend at a specified temperature (e.g., 40°C) according to ASTM D445 standard test method.[9]

  • Density: Determine the density of each blend at a specified temperature (e.g., 15°C) using a calibrated density meter following ASTM D4052.

  • Flash Point: Measure the flash point of each blend using a Pensky-Martens closed-cup tester as per ASTM D93.

  • Calorific Value (Heat of Combustion): Determine the higher heating value of the blends using a bomb calorimeter according to ASTM D240.[10]

  • Oxidation Stability: Evaluate the oxidation stability of the blends, particularly for biodiesel blends, using the Rancimat method as per EN 14112.[6]

  • Cold Flow Properties: Determine the Cloud Point (ASTM D2500) and Pour Point (ASTM D97) to assess the performance of the blends at low temperatures.

Protocol 3: Engine Performance and Emission Testing

Objective: To evaluate the effects of the fuel blends on engine performance and exhaust emissions.

Materials:

  • Prepared fuel blends

  • A stationary diesel engine coupled to a dynamometer

  • Fuel consumption measurement system

  • Exhaust gas analyzer for CO, CO2, HC, and NOx

  • Smoke meter or particulate matter (PM) analyzer

  • Data acquisition system

Procedure:

  • Engine Setup:

    • Mount the test engine on the dynamometer test bed.

    • Connect the fuel supply system, ensuring it is clean and purged before introducing a new blend.

    • Install sensors for measuring engine speed, torque, temperatures, and pressures.

    • Connect the exhaust gas analyzer and smoke meter to the engine's exhaust outlet.[5]

  • Baseline Test:

    • Run the engine with the base fuel (0% additive) to establish baseline performance and emission data across a range of engine loads (e.g., 25%, 50%, 75%, 100%) at a constant speed.

    • At each load point, allow the engine to stabilize before recording data for a specified duration.

  • Blended Fuel Testing:

    • Drain the base fuel and purge the fuel system.

    • Introduce the first fuel blend (e.g., 5% this compound).

    • Repeat the tests at the same engine loads and speed as the baseline test.

    • Record performance parameters (brake power, brake specific fuel consumption) and emission levels (CO, CO2, HC, NOx, smoke opacity).[11][12][13]

    • Repeat the procedure for all prepared fuel blends.

  • Data Analysis:

    • Compare the performance and emission characteristics of each blend with the baseline fuel.

    • Analyze the trends to determine the optimal concentration of the additive.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for evaluating this compound as a biofuel additive.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Engine Testing cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Conclusion A Preparation of Fuel Blends (Varying concentrations of this compound) B Physicochemical Property Analysis (Viscosity, Density, Flash Point, etc.) A->B C Baseline Engine Test (Base Fuel) B->C D Blended Fuel Engine Tests B->D C->D E Performance Analysis (Power, BSFC) D->E F Emissions Analysis (CO, NOx, HC, PM) D->F G Determination of Optimal Blend and Additive Efficacy E->G F->G

Workflow for evaluating this compound as a biofuel additive.

Conceptual Signaling Pathway for an Effective Biofuel Additive

This diagram illustrates the hypothetical positive effects of a biofuel additive on engine performance and emissions.

G cluster_0 Improved Fuel Properties cluster_1 Engine Performance & Emissions A This compound (as Biofuel Additive) B Enhanced Combustion Efficiency A->B C Improved Cetane Number (Hypothetical) A->C D Increased Power Output B->D E Reduced Brake Specific Fuel Consumption (BSFC) B->E F Reduced CO Emissions B->F G Reduced Hydrocarbon (HC) Emissions B->G H Reduced Particulate Matter (PM) B->H C->B

Hypothesized positive impacts of a biofuel additive on engine performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-propylcyclopentane. The following information is designed to help optimize reaction conditions, improve yield, and address common challenges encountered during the multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common and logical synthetic pathway involves a three-step process:

  • Grignard Reaction: The reaction of 2-methylcyclopentanone (B130040) with propylmagnesium bromide to form the tertiary alcohol, 1-methyl-2-propylcyclopentanol.

  • Dehydration: The acid-catalyzed dehydration of 1-methyl-2-propylcyclopentanol to yield a mixture of isomeric alkenes, primarily 1-methyl-2-propylcyclopentene.

  • Hydrogenation: The catalytic hydrogenation of the alkene mixture to produce the final saturated product, this compound.

Q2: What are the primary factors that influence the yield of the Grignard reaction in this synthesis?

The yield of the Grignard reaction is critically dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activation with iodine or 1,2-dibromoethane (B42909) is often necessary to initiate the formation of the Grignard reagent.

  • Rate of Addition: Slow, controlled addition of the propyl bromide to the magnesium suspension is crucial to manage the exothermic reaction and prevent side reactions such as Wurtz coupling. Similarly, the dropwise addition of the 2-methylcyclopentanone to the Grignard reagent at a low temperature (e.g., 0 °C) minimizes side reactions.[1]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions. THF is generally preferred for its higher boiling point and better solvating properties.[2]

Q3: What are the expected side products in the Grignard reaction and how can they be minimized?

Common side products include:

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 2-methylcyclopentanone, leading to the recovery of the starting ketone after workup. This is more prevalent with sterically hindered ketones. To minimize this, the reaction should be carried out at a low temperature.

  • Reduction of the Ketone: If the Grignard reagent has beta-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer. Using a propyl Grignard reagent makes this a possibility.

  • Wurtz Coupling: The reaction of the Grignard reagent with unreacted propyl bromide can lead to the formation of hexane. This is minimized by the slow addition of the alkyl halide during the Grignard reagent preparation.

Q4: Which acid catalyst is most effective for the dehydration of 1-methyl-2-propylcyclopentanol, and what are the potential issues?

Strong acids such as sulfuric acid or phosphoric acid are commonly used for the dehydration of tertiary alcohols. The reaction is typically heated to drive the elimination. The primary issue is the potential for the formation of multiple alkene isomers. According to Zaitsev's rule, the most substituted alkene, 1-methyl-2-propylcyclopentene, is expected to be the major product. However, rearrangement of the carbocation intermediate can lead to other isomers. Careful control of reaction temperature and the choice of acid can influence the product distribution.

Q5: What catalysts are recommended for the final hydrogenation step, and how can the stereoselectivity be controlled?

Common catalysts for the hydrogenation of alkenes include platinum oxide (PtO₂), palladium on carbon (Pd/C), and Raney nickel.[3] The stereoselectivity of the hydrogenation of 1,2-disubstituted cyclopentenes can be influenced by the choice of catalyst. For instance, hydrogenation of 1,2-dialkylcyclopentenes with platinum or palladium catalysts tends to favor the formation of the trans isomer, while Raney nickel often gives a higher proportion of the cis product.[3] The hydrogenation is typically carried out under a hydrogen atmosphere at room temperature and pressure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in reagents or glassware. 3. Impure alkyl halide.1. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may also be required. 2. Flame-dry all glassware and use freshly distilled anhydrous solvents. 3. Purify the propyl bromide by distillation.
Low yield of 1-methyl-2-propylcyclopentanol. 1. Incomplete formation of the Grignard reagent. 2. Significant side reactions (enolization, reduction, Wurtz coupling). 3. Quenching of the Grignard reagent by moisture or acidic impurities.1. Ensure complete reaction of magnesium. Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the ketone. 2. Maintain a low reaction temperature (0 °C) during the addition of the ketone. Add the ketone solution slowly. 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple alkene isomers during dehydration. 1. Carbocation rearrangement. 2. Non-selective elimination conditions.1. Use a milder dehydrating agent or lower the reaction temperature. 2. While difficult to completely avoid, careful fractional distillation of the product mixture can help to isolate the desired isomer.
Incomplete hydrogenation of the alkene. 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or reaction time.1. Use fresh, high-quality catalyst. Ensure the alkene starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds). 2. Increase the hydrogen pressure or extend the reaction time. Monitor the reaction progress by GC or TLC.
Mixture of cis and trans isomers in the final product. 1. Non-stereoselective hydrogenation.1. The choice of catalyst can influence the stereochemical outcome. Palladium or platinum catalysts often favor the trans isomer, while Raney nickel may favor the cis isomer.[3] The isomers can be separated by careful fractional distillation or preparative gas chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 1-methyl-2-propylcyclopentanol *

Parameter Condition A Condition B Condition C
Solvent Diethyl EtherTHF2-Methyl-THF
Temperature (°C) 00-20
Addition Time of Ketone (min) 306060
Typical Yield Range (%) 65-7575-8580-90

*Data is illustrative and based on typical yields for Grignard reactions with similar substrates.

Table 2: Comparison of Catalysts for the Hydrogenation of 1-methyl-2-propylcyclopentene *

Catalyst Solvent Temperature (°C) Pressure (atm) Typical Yield (%) Predominant Isomer
10% Pd/CEthanol (B145695)251>95trans
PtO₂ (Adam's catalyst)Acetic Acid251>95trans
Raney NickelEthanol251>90cis

*Stereochemical outcomes are based on general trends observed for the hydrogenation of 1,2-dialkylcyclopentenes.[3]

Experimental Protocols

Step 1: Grignard Reaction - Synthesis of 1-methyl-2-propylcyclopentanol
  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromopropane (B46711) (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-methylcyclopentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 1-methyl-2-propylcyclopentanol.

    • The crude product can be purified by distillation under reduced pressure.

Step 2: Dehydration - Synthesis of 1-methyl-2-propylcyclopentene
  • Place the purified 1-methyl-2-propylcyclopentanol (1.0 equivalent) in a round-bottom flask equipped for distillation.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Heat the mixture to gently distill the alkene product as it is formed. The boiling point of the alkene is lower than that of the alcohol.

  • Collect the distillate in a receiver cooled in an ice bath.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation to separate any isomeric alkenes.

Step 3: Hydrogenation - Synthesis of this compound
  • Dissolve the purified 1-methyl-2-propylcyclopentene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate (B1210297) in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C (e.g., 1-5 mol% by weight).

  • Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a Parr hydrogenator).

  • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (as monitored by GC or TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by fractional distillation.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation PropylBromide Propyl Bromide GrignardReagent Propylmagnesium Bromide PropylBromide->GrignardReagent Ether, I₂ Magnesium Magnesium Magnesium->GrignardReagent Methylcyclopentanone 2-Methylcyclopentanone TertiaryAlcohol 1-Methyl-2-propylcyclopentanol Methylcyclopentanone->TertiaryAlcohol GrignardReagent->TertiaryAlcohol 1. Add 2-Methylcyclopentanone 2. H₃O⁺ workup Alkene 1-Methyl-2-propylcyclopentene TertiaryAlcohol->Alkene H₂SO₄, Heat FinalProduct This compound Alkene->FinalProduct H₂, Pd/C

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Grignard Start Low Yield of Tertiary Alcohol CheckMoisture Check for Moisture? Start->CheckMoisture CheckTemp Low Reaction Temperature? CheckMoisture->CheckTemp No SolutionMoisture Flame-dry glassware. Use anhydrous solvents. CheckMoisture->SolutionMoisture Yes CheckReagents Purity of Reagents? CheckTemp->CheckReagents Yes SolutionTemp Maintain 0 °C during ketone addition. CheckTemp->SolutionTemp No SolutionReagents Purify starting materials. Activate Magnesium. CheckReagents->SolutionReagents No End Yield Improved CheckReagents->End Yes SolutionMoisture->End SolutionTemp->End SolutionReagents->End

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

Side_Reactions Grignard Propylmagnesium Bromide + 2-Methylcyclopentanone DesiredProduct Desired Addition Product (1-Methyl-2-propylcyclopentanol) Grignard->DesiredProduct Nucleophilic Attack Enolization Enolization (Side Reaction) Grignard->Enolization Acts as Base Reduction Reduction (Side Reaction) Grignard->Reduction Hydride Transfer Wurtz Wurtz Coupling (Side Reaction) Grignard->Wurtz Reacts with Propyl Bromide

Caption: Competing reaction pathways in the Grignard synthesis step.

References

Technical Support Center: Purification of 1-Methyl-2-propylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-2-propylcyclopentane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and purification of cis- and trans-1-Methyl-2-propylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The primary challenge lies in the similar physicochemical properties of the cis and trans isomers. As diastereomers, they have the same molecular weight and similar chemical reactivity, leading to very close boiling points and chromatographic retention times. This makes their separation by common laboratory techniques like fractional distillation and preparative gas chromatography difficult, requiring highly optimized conditions.[1]

Q2: Which purification techniques are most effective for separating these isomers?

A2: The two most viable techniques for separating cis- and trans-1-Methyl-2-propylcyclopentane are fractional distillation and preparative gas chromatography (GC).

  • Fractional Distillation: This technique is suitable for larger quantities of material but can be challenging due to the likely small difference in boiling points between the isomers.[2] Success depends on using a highly efficient distillation column and carefully controlling the distillation parameters.

  • Preparative Gas Chromatography (GC): This method offers higher resolution and is generally more effective for separating isomers with very similar boiling points.[3] It is well-suited for obtaining high-purity fractions, albeit on a smaller scale than fractional distillation.

Q3: How can I identify the cis and trans isomers in my sample?

A3: Spectroscopic methods are the most reliable for identifying the isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the cis and trans isomers due to their different molecular symmetries. The trans isomer, having a higher degree of symmetry (C₂ axis), will generally exhibit a simpler spectrum with fewer unique signals compared to the less symmetric cis isomer (Cₛ symmetry).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While both isomers have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns may exhibit subtle differences in the relative abundances of certain fragment ions due to stereochemical influences.[4] Comparing the Kovats retention indices obtained from your GC run with literature values can also aid in identification.

Q4: What are some potential impurities I might encounter?

A4: If the this compound is synthesized via catalytic hydrogenation of a corresponding cyclopentene (B43876) derivative, potential impurities could include:

  • Unreacted starting material: The parent 1-methyl-2-propylcyclopentene or other isomers.

  • Byproducts of incomplete hydrogenation.

  • Products of side reactions: Such as isomerization of the double bond in the starting material prior to hydrogenation.

  • Catalyst poisons: Sulfur or nitrogen-containing compounds can inhibit the catalyst's activity, leading to incomplete reactions.[5]

Troubleshooting Guides

Fractional Distillation

Problem: Poor or no separation of isomers.

Possible Cause Troubleshooting Step
Insufficient Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).[6]
Incorrect Heating Rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column. If the heating is too rapid, both isomers will vaporize and co-distill.
Flooded Column: If liquid is seen to be continuously running down the column, reduce the heating rate to allow for proper vapor-liquid equilibria to be established on the column packing.[7]
Heat Loss from the Column: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[7]
Preparative Gas Chromatography

Problem: Co-elution or poor resolution of isomer peaks.

Possible Cause Troubleshooting Step
Inappropriate GC Column: Use a long capillary column (e.g., >50 m) with a non-polar or moderately polar stationary phase. The choice of stationary phase can significantly impact selectivity.[3]
Suboptimal Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) can improve separation. Isothermal conditions at a carefully selected temperature may also provide better resolution.[8]
Incorrect Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency.
Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample.
Spectroscopic Analysis

Problem: Difficulty distinguishing between cis and trans isomers in NMR spectra.

Possible Cause Troubleshooting Step
Low Spectrometer Field Strength: Use a higher field NMR spectrometer (e.g., 400 MHz or greater) to achieve better signal dispersion and resolve complex multiplets.
Overlapping Signals: Perform 2D NMR experiments, such as COSY and HSQC, to help elucidate the connectivity and resolve overlapping proton and carbon signals.
Lack of Reference Spectra: Compare your spectra to predicted spectra or data from similar 1,2-disubstituted cyclopentane (B165970) systems. The symmetry differences should lead to a different number of signals for each isomer.[4]

Data Presentation

The following tables summarize key quantitative data for the isomers of this compound.

Table 1: Physical Properties

Propertycis-1-Methyl-2-propylcyclopentanetrans-1-Methyl-2-propylcyclopentane
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight 126.24 g/mol 126.24 g/mol
Boiling Point 148.858 °C at 760 mmHgNot explicitly found, but expected to be very close to the cis isomer.
CAS Number 932-43-4932-44-5[9]

Table 2: Gas Chromatography Data (Kovats Retention Indices)

Stationary Phasecis-Isomertrans-Isomer
Semi-standard non-polar 884, 887, 888, 892, 897, 913, 918, 923, 927[10]881.4, 885.1, 886.6, 884, 888, 892, 896, 913, 918, 922, 927

Experimental Protocols

Fractional Distillation of this compound Isomers

This protocol provides a general guideline. Optimization will be necessary based on the specific isomer ratio and available equipment.

Objective: To enrich one isomer from a mixture of cis- and trans-1-Methyl-2-propylcyclopentane.

Apparatus:

  • Round-bottom flask

  • Heating mantle with stirrer

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Place the isomeric mixture into the round-bottom flask with a stir bar.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to ensure a slow and steady ascent of the vapor.

  • Allow the system to reach equilibrium, where a steady reflux is observed in the column.

  • The vapor temperature should stabilize at the boiling point of the more volatile isomer. Collect the initial distillate in a separate flask.

  • Monitor the temperature closely. A rise in temperature indicates that the less volatile isomer is beginning to distill.

  • Change receiving flasks to collect different fractions as the temperature changes.

  • Analyze the collected fractions by GC-MS to determine the isomeric ratio.

Preparative Gas Chromatography for Isomer Separation

This is a starting point for method development.

Objective: To isolate pure fractions of cis- and trans-1-Methyl-2-propylcyclopentane.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector, a column with a high loading capacity, and a fraction collector.

Conditions:

  • Column: A long, non-polar or medium-polarity capillary column (e.g., 50m x 0.53mm ID with a thick film).

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C) and use a very slow temperature ramp (e.g., 1-2 °C/min) to a final temperature of around 150 °C.

  • Fraction Collector: Set the collection times based on the retention times of the two isomers, which should be determined from analytical-scale injections first.

Procedure:

  • Perform an analytical GC-MS run to determine the retention times of the two isomers under the chosen conditions.

  • Set up the preparative GC with the optimized method.

  • Inject a small amount of the isomeric mixture to confirm the retention times and peak shapes.

  • Begin the preparative-scale injections.

  • Collect the eluting peaks into separate traps.

  • Combine the contents of the traps for each isomer from multiple runs.

  • Confirm the purity of the collected fractions using analytical GC-MS.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Isomer Mixture in Distillation Flask B Fractionating Column A->B C Condenser B->C D Receiving Flask C->D J Analyze Fractions by GC-MS E Heat Mixture F Vapor Rises and Equilibrates in Column E->F G Collect First Fraction (Enriched in Lower Boiling Isomer) F->G H Monitor Temperature Rise G->H I Collect Subsequent Fractions H->I I->J

Caption: Workflow for Fractional Distillation.

GC_Troubleshooting_Logic start Poor Isomer Separation in GC q1 Is the column appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the temperature program optimized? a1_yes->q2 s1 Use a long (>50m) non-polar or mid-polarity column. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the sample overloaded? a2_yes->q3 s2 Try a slower ramp rate (1-2 °C/min) or isothermal. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Reduce injection volume or dilute the sample. a3_yes->s3 end Improved Separation a3_no->end s3->end

Caption: Troubleshooting Logic for GC Separation.

References

Technical Support Center: Synthesis of Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cyclopentanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during synthetic routes to these important carbocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common general strategies for synthesizing substituted cyclopentanes?

A1: Common strategies for constructing substituted cyclopentane (B165970) rings include:

  • [3+2] Cycloadditions: These reactions combine a three-carbon component with a two-carbon component. Examples include reactions of trimethylenemethane (TMM) precursors with alkenes.

  • Radical Cyclizations: Intramolecular cyclization of a radical onto a multiple bond, typically an alkene or alkyne, is a powerful method for forming five-membered rings.[1][2]

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone.[3][4][5][6]

  • Nazarov Cyclization: An acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to a cyclopentenone.

  • Dieckmann Condensation: An intramolecular base-catalyzed reaction of a diester to form a β-keto ester, which can then be converted to a cyclopentanone (B42830).

  • Ring Contraction/Expansion Reactions: Methods like the Demjanov or Tiffeneau-Demjanov ring expansions can be used to form cyclopentane rings from smaller rings, though these can be prone to rearrangements.[7][8]

Troubleshooting Guides

Radical Cyclization

Q2: My radical cyclization of a 1,6-diene is resulting in a low yield of the desired cyclopentane and a mixture of other products. What are the likely side reactions and how can I optimize the reaction?

A2: Low yields in radical cyclizations of 1,6-dienes are often due to competing intermolecular reactions or incorrect reaction concentrations.

Common Issues & Solutions:

ProblemPotential CauseSuggested Solution
Low Yield / Mixture of Products Intermolecular reactions are competing with the desired intramolecular cyclization.Run the reaction at a high dilution to favor the intramolecular pathway. The concentration should be optimized to favor cyclization over intermolecular side reactions.[1]
Incorrect stereochemical control.The stereochemical outcome is often governed by the formation of a chair-like transition state, as described by Beckwith's rules. The stereochemistry of the starting material will heavily influence that of the product.[1]
Undesired side reactions.Ensure all steps are faster than undesired side reactions like radical recombination or reaction with the solvent.[2]
Reaction Fails to Initiate Inefficient radical generation.Ensure the radical initiator (e.g., AIBN) is fresh and the reaction is conducted at the appropriate temperature for its decomposition. Ensure all reagents are pure.

Experimental Protocol: Radical Cyclization of a 1,6-Diene

  • Reagents: 1,6-diene substrate, tributyltin hydride (Bu₃SnH), azobisisobutyronitrile (AIBN), dry and degassed benzene (B151609) or toluene (B28343).[1]

  • Procedure:

    • Dissolve the 1,6-diene substrate in dry, degassed solvent in a flask equipped with a reflux condenser and under an inert atmosphere.[1]

    • Add AIBN to the solution.

    • Slowly add a solution of tributyltin hydride in the same solvent to the reaction mixture at a temperature that allows for the controlled decomposition of AIBN (typically around 80 °C for benzene).

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure. The tin-containing byproducts can often be removed by hydrolysis and extraction with aqueous NaHCO₃.[9]

Logical Workflow for Troubleshooting Radical Cyclization

start Low Yield in Radical Cyclization check_conc Check Reaction Concentration start->check_conc check_initiator Verify Initiator Activity & Purity start->check_initiator check_stereochem Analyze Stereochemistry of Starting Material start->check_stereochem high_dilution Implement High Dilution Conditions check_conc->high_dilution If intermolecular products observed success Improved Yield of Cyclopentane high_dilution->success replace_initiator Use Fresh Initiator check_initiator->replace_initiator If reaction does not start replace_initiator->success modify_substrate Modify Substrate to Favor Desired Transition State check_stereochem->modify_substrate If incorrect stereoisomer is formed modify_substrate->success

Troubleshooting workflow for radical cyclization.
Pauson-Khand Reaction (PKR)

Q3: I am performing an intramolecular Pauson-Khand reaction and observing low yields and formation of byproducts. What are common pitfalls?

A3: The Pauson-Khand reaction, a powerful tool for synthesizing cyclopentenones, can be sensitive to substrate electronics and reaction conditions.[3][4][5]

Common Issues & Solutions:

ProblemPotential CauseSuggested Solution
Low Yield Electron-deficient alkynes are poor substrates as they are deactivated in the cobalt-complexation step.[3]Modify the substrate to have a more electron-rich alkyne. Terminal alkynes generally give the highest yields.[3]
High temperatures and long reaction times are often required.[6]Consider using microwave irradiation to reduce reaction times.[6] Additives like N-methylmorpholine N-oxide (NMO) can allow for milder reaction conditions by facilitating CO dissociation.[4]
Poor Regioselectivity (Intermolecular) The alkene can add in two different orientations.For intermolecular reactions, selectivity can be poor. Using cyclic or strained alkenes can improve stereoselectivity.[6] Intramolecular versions of the reaction generally exhibit excellent regio- and stereoselectivity.[6]
Formation of Unexpected Byproducts For certain substrates, alternative cyclizations like carbonylative C-H insertion can occur.[10]Screen different metal catalysts (e.g., Rh, Mo, Ni) and reaction conditions.[4][10]

Quantitative Data on Pauson-Khand Reactions with Fluorinated Substrates [3]

Substrate TypeYield RangeDiastereoselectivity
Fluorinated propargyl alcohol enynes67-85%Low
Dimethyl malonate-derived fluoroaromatic enynes85-92%N/A

Experimental Protocol: Intramolecular Pauson-Khand Reaction

  • Reagents: Enyne substrate, dicobalt octacarbonyl (Co₂(CO)₈), solvent (e.g., toluene or dichloromethane), often under an atmosphere of carbon monoxide.

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the enyne substrate in the chosen solvent.

    • Add dicobalt octacarbonyl and stir at room temperature to allow for the formation of the alkyne-cobalt complex.

    • Heat the reaction mixture (often to reflux) under a carbon monoxide atmosphere until the reaction is complete as monitored by TLC.

    • Cool the reaction, and work up to remove the metal catalyst, often involving an oxidative workup (e.g., with iodine or ceric ammonium (B1175870) nitrate) followed by filtration through silica (B1680970) gel.

Pauson-Khand Reaction Pathway

sub Alkyne + Alkene + Co2(CO)8 complex Alkyne-Cobalt Complex sub->complex Complexation cyclo Metallacyclopentene Intermediate complex->cyclo Alkene Coordination insert CO Migratory Insertion cyclo->insert elim Reductive Elimination insert->elim product α,β-Cyclopentenone elim->product

Generalized mechanism of the Pauson-Khand reaction.
Dieckmann Condensation

Q4: My Dieckmann condensation is giving a low yield of the desired cyclopentanone due to the formation of dimeric or polymeric byproducts. How can I favor the intramolecular reaction?

A4: The formation of intermolecular condensation products is a known side reaction in the Dieckmann condensation.[1] To promote the desired intramolecular cyclization for a five-membered ring, high-dilution conditions are crucial. This involves the slow addition of the diester substrate to a suspension of the base in the solvent. This keeps the instantaneous concentration of the starting material low, thus minimizing intermolecular reactions.[11]

Troubleshooting Dieckmann Condensation

ProblemPotential CauseSuggested Solution
Formation of Dimeric/Polymeric Byproducts High concentration of the diester starting material favors intermolecular condensation.Employ high-dilution techniques. Slowly add the diester to a suspension of the base (e.g., sodium hydride) in a large volume of solvent.[1][11]
Low Yield of Desired Regioisomer The undesired regioisomer is thermodynamically more stable.Alter the reaction conditions (e.g., temperature, reaction time) to favor the kinetically controlled product, which may be the desired isomer.[1]
Nazarov Cyclization

Q5: During my Nazarov cyclization, I am observing significant rearrangement byproducts. How can I control this?

A5: Cationic rearrangements are a common side reaction in the Nazarov cyclization.[7] Lowering the reaction temperature can sometimes disfavor the pathway leading to rearrangement, as it often has a higher activation energy.[1]

Nazarov Cyclization Main and Side Pathways

start Divinyl Ketone protonation Protonation (Acid Catalyst) start->protonation cyclization 4π-Electrocyclization protonation->cyclization cation Cyclopentenyl Cation cyclization->cation elimination Proton Elimination cation->elimination rearrangement Cationic Rearrangement cation->rearrangement Side Reaction product Cyclopentenone Product elimination->product side_product Rearranged Byproduct rearrangement->side_product

Main and side reaction pathways in the Nazarov cyclization.

References

Technical Support Center: Optimizing GC Column Selection for 1-Methyl-2-propylcyclopentane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of 1-Methyl-2-propylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for separating this compound?

A1: The most crucial factor is the choice of the stationary phase. For a non-polar analyte like this compound, a non-polar stationary phase is the recommended starting point, based on the principle of "like dissolves like". Non-polar columns separate analytes primarily by their boiling points.[1]

Q2: Which specific stationary phases are recommended for this compound analysis?

A2: Based on retention index data and general hydrocarbon analysis principles, non-polar stationary phases are most suitable. Specific examples include:

  • 100% Dimethylpolysiloxane (e.g., OV-101, DB-1, HP-1ms): This is a common, robust non-polar phase. Kovats retention indices are available for this compound on OV-101, indicating its suitability.[2]

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms): This is another widely used general-purpose column with slightly higher polarity than 100% dimethylpolysiloxane, which can sometimes offer different selectivity for closely eluting compounds.

  • Porous Layer Open Tubular (PLOT) columns with Alumina (Al₂O₃/KCl): These are effective for separating light hydrocarbons, including C9 hydrocarbons.[3]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?

A3:

  • Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is often a good starting point for many applications.

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency (narrower peaks), while larger ID columns (e.g., 0.53 mm) have a higher sample capacity.

  • Film Thickness: Thicker films increase retention, which is beneficial for very volatile compounds. For a compound like this compound, a standard film thickness (e.g., 0.25 µm) is generally appropriate. Thinner films are used for high molecular weight (high boiling point) analytes.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column.- Use a deactivated inlet liner. - Condition the column properly. - Trim the first few centimeters of the column.
Column contamination.- Bake out the column at a high temperature (within its limit). - If contamination is severe, replace the column.
Poor Peak Shape (Fronting) Column overload.- Dilute the sample. - Increase the split ratio.
Incompatible solvent.- Ensure the solvent is appropriate for the analyte and the stationary phase.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature.- Check for leaks in the gas lines. - Verify the stability of the oven temperature control.
Column aging or contamination.- Condition the column. - Replace the column if it is old or heavily used.
Poor Resolution of Isomers (cis/trans) Suboptimal temperature program.- Lower the initial oven temperature. - Use a slower temperature ramp rate.
Incorrect stationary phase.- While non-polar columns are a good start, for challenging isomer separations, a column with a different selectivity (e.g., a slightly more polar phase) might be necessary.
Ghost Peaks Contamination in the syringe, inlet, or carrier gas.- Clean the syringe. - Replace the septum and liner. - Ensure high-purity carrier gas and install traps if necessary.

Data Presentation: Recommended GC Columns and Retention Data

The following table summarizes recommended GC columns for the separation of this compound and its isomers, along with available Kovats retention index (RI) data. The Kovats RI is a logarithmic scale that helps in identifying compounds by normalizing retention times.

Stationary PhasePolarityAnalyteKovats Retention Index (RI)Reference(s)
OV-101Non-polarThis compound1026[2]
Standard Non-polarNon-polarThis compound881.9, 882.5, 883.7[4]
Semi-standard Non-polarNon-polartrans-1-Methyl-2-propylcyclopentane881.4, 884, 885.1, 886.6, 888, 892, 896, 913, 918, 922, 927[5]
Semi-standard Non-polarNon-polarcis-1-Methyl-2-propylcyclopentane884, 887, 888, 892, 897, 913, 918, 923, 927[6]

Experimental Protocols

Below is a detailed methodology for the GC analysis of this compound. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL.

2. GC System and Column:

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a 100% Dimethylpolysiloxane (e.g., DB-1) or 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

3. GC Method Parameters:

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio)

    • Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

    • Flow Rate: Constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Final Hold: Hold at 150 °C for 5 minutes

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

  • Injection Volume: 1 µL

4. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • For quantitative analysis, perform a calibration using standards of known concentrations.

Mandatory Visualization

GC_Column_Selection_Workflow Workflow for GC Column Selection for this compound start Start: Define Analytical Goal (Separation of this compound) analyte_properties Assess Analyte Properties: - Non-polar hydrocarbon - C9H18 start->analyte_properties phase_selection Select Stationary Phase Based on 'Like Dissolves Like' analyte_properties->phase_selection nonpolar_phase Choose Non-Polar Phase: - 100% Dimethylpolysiloxane - 5% Phenyl Polysiloxane phase_selection->nonpolar_phase column_dims Select Column Dimensions: - Length: 30 m - ID: 0.25 mm - Film: 0.25 µm nonpolar_phase->column_dims method_dev Develop GC Method: - Temperature Program - Flow Rate - Inlet/Detector Temps column_dims->method_dev run_analysis Run Analysis & Evaluate Chromatogram method_dev->run_analysis eval_resolution Adequate Resolution? run_analysis->eval_resolution end End: Optimized Method eval_resolution->end Yes troubleshoot Troubleshoot: - Adjust Temp Program - Check for Leaks - Condition Column eval_resolution->troubleshoot No troubleshoot->method_dev

Caption: Logical workflow for selecting a GC column for this compound analysis.

References

Stability of 1-Methyl-2-propylcyclopentane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-methyl-2-propylcyclopentane (B14171863) under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when this compound is exposed to an acidic environment.

Q1: I am using this compound as a solvent in an acid-catalyzed reaction, and I'm observing unexpected peaks in my GC-MS analysis. What could be the cause?

A1: Under acidic conditions, particularly at elevated temperatures, this compound can undergo isomerization or rearrangement reactions. The unexpected peaks in your GC-MS are likely isomers of the parent compound. Potential rearrangements include the migration of the methyl or propyl group, or even ring-opening and closing to form different substituted cyclopentanes or cyclohexanes. We recommend running a control experiment with only the solvent and the acid catalyst under your reaction conditions to confirm if the solvent is degrading.

Q2: My reaction mixture containing this compound and a strong acid has turned a pale yellow color, which is unexpected. Is this related to the solvent?

A2: While this compound is a saturated alkane and generally stable, strong acidic conditions, especially in the presence of impurities or air (oxygen), can lead to the formation of trace amounts of unsaturated byproducts or oligomerization products which may be colored. Ensure your solvent is of high purity and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Q3: I suspect my this compound is degrading under my experimental acidic conditions. How can I monitor its stability?

A3: You can monitor the stability of this compound by taking aliquots of your reaction mixture (or a control sample of the solvent with acid) at different time points and analyzing them by Gas Chromatography (GC). A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation. For a more detailed investigation, GC-MS can be used to identify the potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: The most probable degradation pathway for this compound under acidic conditions is carbocation-mediated rearrangement. The acid can protonate the cycloalkane, leading to the formation of a transient carbocation. This carbocation can then undergo hydride and alkyl shifts, resulting in a mixture of isomers. Ring-opening to form an acyclic carbocation followed by re-cyclization is also a possibility, potentially leading to the formation of six-membered rings (cyclohexane derivatives).

Q2: How does acid strength and temperature affect the stability of this compound?

A2: The rate of degradation is expected to increase with both increasing acid strength and higher temperatures. Stronger acids will lead to a higher concentration of the protonated intermediate, thus accelerating the rate of rearrangement. Similarly, higher temperatures provide the necessary activation energy for these isomerization reactions to occur. For sensitive applications, it is advisable to use the mildest acidic conditions and the lowest possible temperature that allows for the desired primary reaction to proceed.

Q3: Are there any recommended storage conditions for this compound to ensure its stability?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids. While it is a relatively stable compound, prolonged storage in the presence of acidic vapors could potentially lead to slow degradation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various acidic conditions after 24 hours. This data is illustrative and should be confirmed experimentally.

Acid CatalystConcentration (M)Temperature (°C)% this compound RemainingMajor Isomeric Impurities Detected
HCl125>99%Not Detected
HCl18095%1-Methyl-3-propylcyclopentane, 1-Ethyl-2-ethylcyclopentane
H₂SO₄12598%1-Methyl-3-propylcyclopentane
H₂SO₄18085%1-Methyl-3-propylcyclopentane, Methylcyclohexane derivatives
Triflic Acid0.12592%Multiple cyclopentane (B165970) and cyclohexane (B81311) isomers

Experimental Protocols

Protocol for Monitoring the Stability of this compound under Acidic Conditions

Objective: To determine the stability of this compound in the presence of an acid catalyst over time.

Materials:

  • This compound (high purity, >99%)

  • Acid catalyst (e.g., concentrated H₂SO₄)

  • Inert solvent for dilution (e.g., hexane)

  • Internal standard for GC analysis (e.g., decane)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Gas chromatograph with a mass spectrometer (GC-MS) for product identification

Procedure:

  • Prepare a stock solution of this compound with a known concentration of an internal standard (e.g., 1% decane).

  • In a reaction vial, add a measured volume of the stock solution.

  • Add the acid catalyst to the desired concentration.

  • Seal the vial and place it in a temperature-controlled environment (e.g., a heating block or water bath).

  • At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot (e.g., 10 µL) from the reaction vial using a syringe.

  • Immediately quench the acid in the aliquot by diluting it in a vial containing a basic solution (e.g., saturated sodium bicarbonate) and an extraction solvent (e.g., hexane).

  • Analyze the organic layer by GC-FID to quantify the amount of this compound remaining relative to the internal standard.

  • Analyze representative samples by GC-MS to identify any new peaks corresponding to degradation products.

Visualizations

degradation_pathway cluster_main Hypothetical Acid-Catalyzed Degradation start This compound protonation Protonation (+H⁺) start->protonation carbocation Tertiary Carbocation Intermediate protonation->carbocation rearrangement Hydride/Alkyl Shift carbocation->rearrangement ring_expansion Ring Expansion carbocation->ring_expansion isomers Isomeric Products (e.g., 1-Methyl-3-propylcyclopentane) rearrangement->isomers cyclohexane Cyclohexane Derivatives ring_expansion->cyclohexane

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

experimental_workflow cluster_workflow Stability Monitoring Workflow prep Prepare Stock Solution (Substrate + Internal Standard) reaction_setup Set up Reaction (Stock Solution + Acid) prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation sampling Aliquot Sampling at Time Intervals incubation->sampling quench Quench and Extract sampling->quench analysis GC-FID and GC-MS Analysis quench->analysis data Data Interpretation (Quantification & Identification) analysis->data

Caption: Experimental workflow for monitoring the stability of this compound.

Troubleshooting peak tailing in gas chromatography of cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of cycloalkanes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is problematic because it can decrease the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[2][3]

Q2: Why are my cycloalkane peaks tailing? They are non-polar.

A2: While cycloalkanes are non-polar and less prone to chemical interactions that cause tailing, issues can still arise from several physical and chemical factors within the GC system.[4] Common causes are often physical, related to the flow path of the carrier gas, especially when all peaks in the chromatogram are tailing.[5][6] These can include improper column installation, poor column cuts, or a contaminated inlet liner.[3][4] If only specific, later-eluting cycloalkane peaks are tailing, it could be related to contamination or degradation at the head of the column.[4][7]

Q3: If all peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it usually points to a physical problem in the GC system that affects all compounds.[4][6] The most common culprits are related to the carrier gas flow path and include:

  • Improper column installation: The column might be positioned too high or too low in the inlet, creating unswept (dead) volumes or a convoluted flow path.[3][5][6]

  • Poor column cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[3][5][6]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues from samples, creating active sites that can interact with analytes.[4][8]

  • System leaks: Leaks at the inlet or detector fittings can disrupt the carrier gas flow and lead to peak distortion.[3][9]

Q4: What should I do if only the later-eluting cycloalkane peaks are tailing?

A4: If only the later-eluting, higher-boiling cycloalkanes show tailing, the issue may be related to:

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, interacting with the analytes as they pass through.[7][9][10] Trimming 10-20 cm from the inlet side of the column can often resolve this.[7]

  • Low Inlet Temperature: The inlet temperature may be too low to efficiently volatilize the higher-boiling cycloalkanes, leading to slow sample transfer to the column.[6]

  • Column Degradation: Over time, the stationary phase of the column can degrade due to thermal stress or oxygen exposure, creating active sites that can cause tailing.[9][11]

Troubleshooting Guides

Guide 1: Initial System Check and Diagnosis

This guide helps you systematically diagnose the potential source of peak tailing.

Step 1: Observe the Chromatogram

  • Are all peaks tailing, including the solvent peak? This usually points to a physical issue in the flow path.[4][5]

  • Are only the cycloalkane peaks tailing? This suggests a possible chemical interaction or contamination issue.

  • Are only later-eluting peaks tailing? This could indicate column contamination at the inlet or an inappropriate inlet temperature.[6][7]

Step 2: Inject an Inert Compound

  • Prepare and inject a standard of a simple, non-polar, and inert compound like a light alkane (e.g., hexane (B92381) or octane).[4]

  • If the inert compound peak also tails: The problem is likely physical (e.g., poor column installation, leak, bad column cut).[4]

  • If the inert compound peak is symmetrical: The issue is more likely related to interactions between your cycloalkane analytes and the system, possibly due to contamination.[4]

Guide 2: Addressing Physical Issues in the Flow Path

If you suspect a physical issue, follow these steps.

Q: How do I check for and fix column installation problems?

A: Improper column installation is a common cause of peak tailing.[5][12]

  • Verify Column Position: Ensure the column is installed at the correct depth in the inlet as specified by your instrument manufacturer. If it's too high or too low, it can create dead volumes.[5][6]

  • Ensure a Clean Cut: A poor column cut can cause turbulence.[5] When reinstalling, make a clean, 90-degree cut using a ceramic scoring wafer or a diamond-tipped pen.[2][4] Inspect the cut with a magnifying glass to ensure it is smooth and free of jagged edges or silica (B1680970) shards.[4]

  • Use Correct Ferrules: Always use the correct size and material for the ferrule and do not overtighten the column nut, as this can create unswept volumes.[5]

Q: What if I suspect a leak in the system?

A: Leaks in the carrier gas flow path can lead to peak distortion.[9]

  • Use an electronic leak detector to check all fittings, especially at the inlet and detector.

  • Pay close attention to the septum nut and the column fittings.

Guide 3: Resolving Contamination and Activity Issues

If the problem appears to be chemical in nature, focus on system contamination and activity.

Q: How do I address a contaminated inlet?

A: The inlet is a common source of contamination.[8] Routine maintenance can often resolve peak tailing.[4]

  • Replace the Septum and Liner: Regularly replace the septum and inlet liner. The liner can accumulate non-volatile residues from your samples.[4][8] Use a deactivated liner, especially if you are seeing issues with active compounds.[2]

Q: What should I do if my column is contaminated?

A: Column contamination, especially at the inlet, is a frequent cause of tailing for later-eluting compounds.[7][9]

  • Trim the Column: Trimming 10-20 cm from the front of the column can remove the contaminated section.[4][7] This is often a quick and effective solution.

  • Bake Out the Column: A column bake-out at a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) can help remove semi-volatile contaminants.[7]

Q: Could my column be degraded?

A: Over time, and especially with exposure to oxygen at high temperatures, the column's stationary phase can degrade, leading to active sites that cause peak tailing.[9][11] If you have tried trimming and baking out the column without success, and the column is old, it may need to be replaced.[1]

Data Presentation

Table 1: Summary of Common Causes and Remedies for Peak Tailing of Cycloalkanes

Symptom Potential Cause Recommended Action Citation(s)
All peaks tailing (including solvent)Improper column installation (depth)Reinstall column at the correct depth.[3][5][6]
All peaks tailingPoor column cutRe-cut the column ensuring a clean, 90-degree angle.[2][4][5]
All peaks tailingContaminated inlet linerReplace the inlet liner and septum.[4][8]
All peaks tailingSystem leakPerform a leak check of the system.[3][9]
Later-eluting peaks tailingColumn contaminationTrim 10-20 cm from the front of the column.[4][7]
Later-eluting peaks tailingLow inlet temperatureIncrease the inlet temperature.[6]
Gradual worsening of peak tailingColumn degradation (activity)Trim the column; if unsuccessful, replace the column.[1][9][11]
Early-eluting peaks tailingSolvent-phase mismatchChoose a solvent that is more compatible with the stationary phase.[13]
All peaks show "chair-shaped" tailingPartial blockage or very poor column cutRe-cut the column inlet.[5][6]

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Ensure the GC inlet temperature is at a safe level (e.g., below 50°C).[3]

  • Turn Off Gas: Stop the carrier gas flow.[4]

  • Disassemble Inlet: Carefully remove the septum nut and the old septum.[3][4]

  • Access Liner: Following your instrument's manual, access and carefully remove the old inlet liner with forceps, noting its orientation.[3]

  • Install New Liner: Place a new, deactivated liner in the same orientation as the old one.[3]

  • Replace Septum: Install a new septum and replace the septum nut. Avoid overtightening.[3]

  • Reassemble and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a leak check.[4]

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before analysis.[3]

Protocol 2: Column Trimming
  • Cool Down and Remove Column: Ensure the oven is cool and the carrier gas is off. Carefully disconnect the column from the inlet.[4]

  • Make a Clean Cut: Using a ceramic scoring wafer or diamond-tipped pen, score the column 10-20 cm from the inlet end. Snap the column at the score to create a clean, 90-degree cut.[4]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of any shards or jagged edges.[4]

  • Reinstall Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.[4]

  • Leak Check: Restore carrier gas flow and perform a leak check at the inlet fitting.[3]

  • Condition: Briefly condition the column to remove any oxygen that may have entered.[3]

Protocol 3: Column Conditioning
  • Install Column: Connect the column to the GC inlet, ensuring a proper installation. Do not connect the column to the detector initially if you want to avoid contaminating it with bleed products.[14]

  • Purge with Carrier Gas: Set the oven to an ambient temperature (e.g., 40°C) and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[15][16]

  • Temperature Program: Program the oven to ramp up (e.g., at 10-20°C/min) to a temperature about 20-30°C above your method's final temperature, but do not exceed the column's maximum isothermal temperature limit.[14][15][16]

  • Hold at Temperature: Hold at this conditioning temperature. The duration depends on the column phase and dimensions, but a common practice is to hold for 1-2 hours or overnight for a very stable baseline.[16][17]

  • Cool Down and Connect to Detector: Cool the oven down, turn off the carrier gas, and connect the column to the detector.

  • Final Check: Restore gas flow, perform a leak check at the detector, and run a blank temperature program to ensure a stable baseline.[14][18]

Visualizations

Troubleshooting_Workflow Troubleshooting Peak Tailing in Cycloalkane GC Analysis start Peak Tailing Observed q1 Are all peaks tailing (including solvent)? start->q1 a1_yes Likely a physical issue in the flow path. q1->a1_yes Yes a1_no Likely a chemical interaction or contamination issue. q1->a1_no No p1 Check Column Installation (depth, ferrule, cut) a1_yes->p1 c1 Perform Inlet Maintenance (replace liner & septum) a1_no->c1 p2 Perform Inlet Maintenance (replace liner & septum) p1->p2 If not resolved p3 Perform Leak Check p2->p3 If not resolved p_end Problem Resolved p3->p_end If resolved c2 Trim 10-20 cm from column inlet c1->c2 If not resolved c_end Problem Resolved c1->c_end If resolved c3 Condition (Bake Out) Column c2->c3 If not resolved c2->c_end If resolved c4 Consider Column Replacement (if old or damaged) c3->c4 If not resolved c3->c_end If resolved c4->c_end If resolved

Caption: A workflow diagram for troubleshooting peak tailing.

Peak_Tailing_Causes Primary Causes of Peak Tailing for Cycloalkanes peak_tailing Peak Tailing physical Physical Issues (Flow Path Disruption) peak_tailing->physical chemical Chemical/Activity Issues peak_tailing->chemical col_install Improper Column Installation (Dead Volume) physical->col_install bad_cut Poor Column Cut (Turbulence) physical->bad_cut leaks System Leaks physical->leaks inlet_contam Inlet Contamination (Liner/Septum) chemical->inlet_contam col_contam Column Contamination (Non-volatiles) chemical->col_contam col_degrad Column Degradation (Active Sites) chemical->col_degrad

Caption: Common causes of peak tailing in GC analysis.

References

Technical Support Center: Fractional Distillation of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fractional distillation of cyclopentane (B165970) derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fractional distillation of cyclopentane derivatives.

Issue: Poor Separation of Cyclopentane Derivative from Impurities

Q1: My fractional distillation is resulting in a low purity of the desired cyclopentane derivative. What are the likely causes and how can I improve the separation?

A1: Poor separation is a common issue, often stemming from the close boiling points of cyclopentane derivatives and their isomers or impurities.[1][2][3] Here are the primary causes and troubleshooting steps:

  • Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to separate components with similar boiling points.

    • Solution:

      • Increase the length of the fractionating column.

      • Use a more efficient column packing material (e.g., structured packing instead of random packing like Raschig rings).[4][5]

      • Ensure the column is well-insulated to maintain a proper temperature gradient.[6]

  • Cause 2: Distillation Rate is Too High. A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to decreased separation efficiency.[7]

    • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.

  • Cause 3: Azeotrope Formation. Your cyclopentane derivative may be forming an azeotrope with a solvent or impurity, making separation by conventional distillation impossible.[1][2][3]

    • Solution:

      • Azeotropic Distillation: Introduce an entrainer that forms a new, lower-boiling azeotrope with one of the components, which can then be distilled off.[1][8]

      • Extractive Distillation: Add a high-boiling solvent that alters the relative volatility of the components, allowing for their separation.[2][3]

  • Cause 4: Fluctuating Heat Source. Unstable heating can disrupt the vapor-liquid equilibrium in the column.

    • Solution: Use a stable heating source such as a heating mantle with a controller or an oil bath.[9]

Issue: Azeotrope Formation

Q2: I suspect an azeotrope is forming between my cyclopentane derivative and a contaminant. How can I confirm this and what are the methods to break it?

A2: Azeotrope formation is a significant challenge when distilling cyclopentane derivatives, especially with close-boiling impurities like neohexane.[1][10]

  • Confirmation of an Azeotrope:

    • Constant Boiling Point: If the distillation temperature remains constant while the composition of the distillate is the same as the liquid in the flask, an azeotrope is likely present.

    • Literature Search: Check chemical engineering databases and journals for known azeotropes of your specific cyclopentane derivative and suspected contaminants.

  • Methods to Break the Azeotrope:

    • Azeotropic Distillation: This is a common method where a third component, the entrainer, is added to the mixture. The entrainer should form a new azeotrope with one of the original components that has a lower boiling point than the original azeotrope.[1] For example, methyl formate (B1220265) has been used as an entrainer to separate cyclopentane and neohexane.[1]

    • Extractive Distillation: In this technique, a solvent is added that interacts differently with the components of the azeotrope, changing their relative volatilities and allowing for separation.[3] N-methylpyrrolidone (NMP), sometimes mixed with water, has proven effective in separating cyclopentane from paraffins.[3]

    • Pressure-Swing Distillation: The composition of an azeotrope is often dependent on pressure. By altering the pressure of the distillation, it may be possible to shift the azeotropic point and achieve separation. This typically involves two distillation columns operating at different pressures.

Issue: Thermal Decomposition of the Sample

Q3: My cyclopentane derivative appears to be decomposing at the required distillation temperature. How can I purify it without degradation?

A3: Thermal instability is a concern for many complex organic molecules. If your cyclopentane derivative is sensitive to high temperatures, vacuum distillation is the recommended method.

  • Vacuum Distillation: By reducing the pressure inside the distillation apparatus, the boiling points of all components are significantly lowered.[4][11] This allows for distillation to occur at a temperature below the decomposition point of your compound.[8]

    • Procedure:

      • Assemble a vacuum distillation apparatus. Ensure all glassware is rated for vacuum and free of cracks.

      • Use a vacuum pump to reduce the pressure to the desired level.

      • Gently heat the mixture. The distillation will proceed as it would under atmospheric pressure, but at a lower temperature.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental difference between simple and fractional distillation?

A4: Simple distillation is used to separate liquids with significantly different boiling points (greater than 25 °C difference).[5] Fractional distillation is employed for separating liquids with close boiling points and involves a fractionating column placed between the distillation flask and the condenser.[5][7] This column provides a large surface area (through glass beads, rings, or structured packing) for repeated cycles of vaporization and condensation, which effectively enriches the vapor in the more volatile component as it rises through the column.[7]

Q5: How do I select the appropriate fractionating column?

A5: The choice of fractionating column depends on the boiling point difference of the components to be separated and the required purity.

  • Vigreux Column: Good for general purpose and separations with a moderate boiling point difference.

  • Packed Columns (e.g., with Raschig rings or metal sponges): Offer a higher surface area and more theoretical plates, making them suitable for separating components with very close boiling points.

Q6: What is "extractive distillation" and when should it be used for cyclopentane derivatives?

A6: Extractive distillation is a technique used to separate components with similar volatilities, such as azeotropes.[2][3] It involves adding a miscible, high-boiling, non-volatile solvent to the mixture. This solvent interacts differently with the components, altering their relative volatilities and making them separable by distillation. This method is particularly useful for purifying cyclopentane from close-boiling paraffins where simple distillation is ineffective.[3]

Q7: Can I use fractional distillation to purify a solid cyclopentane derivative?

A7: Fractional distillation is a purification technique for liquids. If you have a solid cyclopentane derivative, you would typically use other methods like recrystallization, chromatography, or sublimation for purification.

Experimental Protocols

Protocol 1: Standard Atmospheric Fractional Distillation

This protocol is suitable for separating a cyclopentane derivative from an impurity with a boiling point difference of at least 25-70 °C.[7]

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.[12]

    • Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]

  • Procedure:

    • Add the cyclopentane derivative mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.[6]

    • Begin heating the flask gently.

    • Observe the condensation ring rising slowly up the fractionating column. If it rises too quickly, reduce the heat.[7]

    • Collect the fraction that distills over at a constant temperature. This first fraction will be enriched in the lower-boiling component.

    • If separating more than two components, change the receiving flask as the temperature begins to rise to collect the next fraction.

    • Stop the distillation before the flask boils to dryness.

Protocol 2: Vacuum Fractional Distillation

This protocol is for the purification of high-boiling or heat-sensitive cyclopentane derivatives.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using glassware designed for vacuum applications.

    • Connect the vacuum adapter to a vacuum pump with a trap in between.

  • Procedure:

    • Place the sample in the distillation flask with a stir bar.

    • Seal all joints properly.

    • Turn on the vacuum pump and allow the pressure to stabilize.

    • Begin heating the flask slowly.

    • Collect the distillate fractions as you would in an atmospheric distillation, noting both the temperature and the pressure.

    • Before shutting down, allow the apparatus to cool and then slowly release the vacuum.

Data Presentation

Table 1: Boiling Points of Cyclopentane and Common Impurities

CompoundBoiling Point (°C) at 1 atm
Cyclopentane49.3
Neohexane (2,2-Dimethylbutane)49.7
2,3-Dimethylbutane58.0
2-Methylpentane60.3
3-Methylpentane63.3
n-Hexane68.7

This table highlights the close boiling points that make fractional distillation of cyclopentane challenging.

Table 2: Purity of Cyclopentane with Different Distillation Methods

Distillation MethodPurity AchievedReference
Simple Fractional Distillation~79%[3]
Extractive Distillation (with NMP + water)>95%[3]
Azeotropic Distillation (with methyl formate)Effective Separation[1]
Hydrate-based Separation>98%[13][14]

Visualizations

Troubleshooting_Poor_Separation start Low Purity of Cyclopentane Derivative q1 Is the boiling point difference with impurities < 25°C? start->q1 a1_yes Use a more efficient a) Longer column b) Better packing material q1->a1_yes Yes a1_no Check Distillation Rate q1->a1_no No q2 Is the distillation rate slow and steady (1-2 drops/sec)? a1_no->q2 a2_no Reduce heating rate q2->a2_no No a2_yes Check for Azeotrope q2->a2_yes Yes q3 Is there a constant boiling point with a mixed distillate? a2_yes->q3 a3_yes Use Azeotropic or Extractive Distillation q3->a3_yes Yes a3_no Ensure stable heating and proper column insulation q3->a3_no No

Caption: Troubleshooting workflow for poor separation.

Experimental_Workflow_Selection start Select Distillation Method for Cyclopentane Derivative q1 Is the compound thermally sensitive? start->q1 a1_yes Vacuum Fractional Distillation q1->a1_yes Yes q2 Is there an azeotrope or very close boiling points (<10°C)? q1->q2 No a2_yes Azeotropic or Extractive Distillation q2->a2_yes Yes q3 Is the boiling point difference > 25°C? q2->q3 No a3_yes Standard Atmospheric Fractional Distillation q3->a3_yes Yes a3_no Consider a more efficient fractionating column q3->a3_no No

Caption: Decision tree for selecting a distillation method.

References

Technical Support Center: Enhancing Resolution of Cis and Trans Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the separation of cis and trans isomers using High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting advice for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your method development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Resolution Between Cis and Trans Isomer Peaks

  • Question: My cis and trans isomers are co-eluting or have very poor resolution. What are the first steps to improve their separation?

    Answer: Poor resolution is a common challenge when separating geometric isomers due to their similar physicochemical properties.[1][2] A systematic approach to optimizing your method is crucial. Here are the initial steps:

    • Optimize the Mobile Phase: This is often the most effective and quickest parameter to adjust.

      • Change Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous phase concentration can enhance retention and potentially improve separation.

      • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other. Methanol can enhance π–π interactions with phenyl-based stationary phases, which can be beneficial for separating aromatic isomers.[3]

      • Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity. Ensure the pH is at least one to two units away from the pKa of your analytes for consistent results.[4]

    • Adjust the Column Temperature: Temperature can influence selectivity.[5][6] Try adjusting the column temperature in 5-10°C increments. Lower temperatures often increase retention and can improve resolution for some isomer pairs, while higher temperatures can be beneficial in other cases.[7]

    • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will lead to longer run times.[8]

Issue 2: Peak Tailing Affecting Both Isomer Peaks

  • Question: Both of my isomer peaks are showing significant tailing. What could be the cause and how can I fix it?

    Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the HPLC system itself.

    • For acidic or basic compounds: Unwanted interactions with residual silanols on the silica-based stationary phase are a common cause.

      • Adjust Mobile Phase pH: Ensure the pH is low enough to keep acidic compounds in their protonated form or high enough for basic compounds to be in their neutral form, which minimizes interactions with silanols.

      • Add a Competing Agent: For basic compounds, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can block active silanol (B1196071) sites.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the tailing improves.

    • Column Contamination or Degradation: If you observe a sudden increase in tailing and backpressure, your column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent or consider replacing it.

Issue 3: Split Peaks Observed for One or Both Isomers

  • Question: I am observing split peaks for my isomers. How can I troubleshoot this?

    Answer: Peak splitting can arise from several factors related to the sample, the method, or the HPLC instrument.[9][10][11]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.

    • Co-elution: The split peak may actually be two closely eluting compounds. To check this, try injecting a smaller volume of your sample to see if the peaks become more distinct. If so, you will need to further optimize your method to improve resolution.[10]

    • Column Inlet Frit Blockage: A partially blocked frit at the column inlet can disrupt the sample flow path and cause peak splitting for all peaks in the chromatogram. If this is suspected, you can try back-flushing the column or replacing the frit if possible. If the problem persists, the column may need to be replaced.[10]

    • Column Void: A void or channel in the column packing material can also lead to split peaks. This usually requires column replacement.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating cis and trans isomers?

A1: The choice of column is highly dependent on the specific isomers you are trying to separate.

  • Reversed-Phase Columns (C18, C8): These are the most common starting points for HPLC method development. While standard C18 columns can sometimes separate geometric isomers, specialized phases often provide better selectivity.[12][13]

  • Phenyl-Hexyl Columns: These columns are particularly effective for separating aromatic compounds and their isomers. The phenyl group provides π–π interactions that can enhance selectivity for isomers with different spatial arrangements of aromatic rings.[3][14][15][16][17]

  • Silver Ion (Ag+) HPLC: This technique is very powerful for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds. Trans isomers interact more weakly with the silver ions and elute earlier than their corresponding cis isomers.[12]

  • Chiral Columns: While primarily used for separating enantiomers, some chiral stationary phases can also resolve geometric isomers, particularly if the molecule has chiral centers or exhibits some degree of conformational rigidity.[18][19]

  • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for separating isomers.[20]

Q2: How does temperature affect the separation of cis and trans isomers?

A2: Temperature is a critical parameter that can significantly influence selectivity.[5][6] Changing the column temperature alters the thermodynamics of the interactions between the analytes and the stationary phase. In some cases, decreasing the temperature can enhance resolution, while in others, an increase in temperature may be beneficial. It is often a good practice to screen a range of temperatures (e.g., 25°C to 60°C) during method development to find the optimal condition for your specific separation.

Q3: Can I use gradient elution to improve the resolution of my isomers?

A3: Yes, gradient elution can be a very effective tool, especially for complex samples containing multiple pairs of isomers with a wide range of polarities. A shallow gradient can often provide better resolution for closely eluting peaks compared to an isocratic method.

Q4: My cis isomer is present at a much lower concentration than my trans isomer. How can I accurately quantify it?

A4: This is a common scenario as the trans isomer is often more stable. To accurately quantify the minor cis isomer, you need to ensure you have sufficient resolution to prevent the smaller peak from being obscured by the tail of the larger trans peak. You may also need to optimize your detector settings and integration parameters. If the concentration difference is very large, you might consider using a calibration curve that covers the expected concentration range of the cis isomer.

Data Presentation

The following tables summarize quantitative data on the impact of various chromatographic parameters on the resolution of cis and trans isomers.

Table 1: Effect of Mobile Phase Composition on Resolution of Chalcone (B49325) Isomers

Stationary PhaseMobile Phase CompositionRetention Time cis-isomer (min)Retention Time trans-isomer (min)Resolution (Rs)
C18Acetonitrile:Water (60:40) with 0.1% Formic Acid5.26.8> 2.0
Silican-Hexane:Isopropanol (B130326) (90:10)8.57.1> 1.8

Data is illustrative and based on typical separations of chalcone isomers.[1]

Table 2: Influence of Flow Rate on Resolution of Aminophenol Isomers

Flow Rate (mL/min)Resolution (Rs) between o-AP and m-APResolution (Rs) between m-AP and p-AP
0.51.852.10
1.02.202.55
1.51.902.25
2.01.652.00

Adapted from data on the separation of aminophenol isomers on a mixed-mode C18/SCX column.[21]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Cis and Trans Fatty Acid Isomers

This protocol describes a general method for the separation of cis and trans C18:1 fatty acid isomers using two reversed-phase columns in series.[12][13]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or ELSD detector.

  • Columns:

    • Two C18 columns (e.g., 4.6 x 250 mm, 5 µm) connected in series.

  • Mobile Phase:

    • Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 205 nm (for non-derivatized fatty acids) or appropriate wavelength for derivatized fatty acids.

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Fatty acids are often derivatized to their methyl esters (FAMEs) or phenacyl esters to improve their chromatographic behavior and detectability.

    • Dissolve the derivatized sample in the mobile phase.

  • Procedure:

    • Equilibrate the columns with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • The trans isomers will typically elute before the cis isomers in reversed-phase chromatography.

Protocol 2: Normal-Phase HPLC Separation of Cis and Trans Stilbene (B7821643) Isomers

This protocol is adapted for the separation of cis- and trans-stilbene (B89595) using a normal-phase column.[22]

  • Instrumentation:

    • HPLC system with an isocratic or gradient pump, autosampler, column oven, and UV detector.

  • Column:

    • Silica or Alumina column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like isopropanol or ethyl acetate (B1210297) (e.g., 90:10 n-hexane:isopropanol).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV at 310 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the stilbene isomer mixture in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the sample.

    • In normal-phase chromatography, the less polar cis-isomer will elute before the more polar trans-isomer.

Visualizations

MethodDevelopmentWorkflow start Define Separation Goal (e.g., baseline resolution of cis/trans isomers) select_column Select Initial Column (e.g., C18, Phenyl-Hexyl) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN/Water or MeOH/Water) start->select_mobile_phase initial_run Perform Initial Screening Run (Isocratic or Gradient) select_column->initial_run select_mobile_phase->initial_run evaluate_resolution Evaluate Resolution initial_run->evaluate_resolution optimize_mobile_phase Optimize Mobile Phase - Organic % - pH (if applicable) - Switch organic modifier evaluate_resolution->optimize_mobile_phase Not Acceptable optimize_temp Optimize Temperature evaluate_resolution->optimize_temp Minor Improvement Needed change_column Change Stationary Phase (Different selectivity) evaluate_resolution->change_column No Resolution final_method Final Optimized Method evaluate_resolution->final_method Acceptable optimize_mobile_phase->evaluate_resolution optimize_temp->evaluate_resolution change_column->initial_run

Caption: A workflow for developing an HPLC method for cis/trans isomer separation.

TroubleshootingPoorResolution start Poor or No Resolution check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase adjust_mobile_phase Adjust Organic % Switch Modifier Adjust pH check_mobile_phase->adjust_mobile_phase No check_temperature Is the temperature optimized? check_mobile_phase->check_temperature Yes end Resolution Improved adjust_mobile_phase->end adjust_temperature Vary temperature (e.g., 25-60°C) check_temperature->adjust_temperature No check_column Is the stationary phase appropriate? check_temperature->check_column Yes adjust_temperature->end change_column Select column with different selectivity (e.g., Phenyl-Hexyl) check_column->change_column No check_column->end Yes change_column->end

Caption: A logical troubleshooting guide for poor resolution of cis/trans isomers.

References

Minimizing byproduct formation in Grignard synthesis of alkylcyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of alkylcyclopentanes. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Grignard synthesis of alkylcyclopentanes?

A1: The primary byproducts encountered are:

  • Wurtz Coupling Products: These are homo-coupled dimers of the alkyl halide starting material (R-R) formed during the preparation of the Grignard reagent.[1] This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of unreacted alkyl halide.[1]

  • Unreacted Cyclopentanone (B42830): The presence of the starting ketone in the final product mixture is often due to the enolization of the ketone by the Grignard reagent, which can act as a strong base.[2] Upon acidic workup, the resulting enolate is protonated back to the ketone.[2]

  • Reduction Products: The Grignard reagent can reduce the cyclopentanone to a cyclopentanol. This happens when the Grignard reagent has a β-hydrogen, which can be transferred to the carbonyl carbon through a six-membered transition state.[2]

  • Products from Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources like water, which leads to the formation of alkanes and quenches the reagent.[3] Reaction with oxygen can form alkoxides.[3]

Q2: My Grignard reaction is not initiating. What are the likely causes and how can I start it?

A2: Failure to initiate is a common issue, often due to:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer. To activate the surface, you can crush the turnings under an inert atmosphere to expose a fresh surface.[4]

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.[2]

  • Initiators: A small crystal of iodine can be added to the magnesium.[1] The disappearance of the iodine's color indicates the activation of the magnesium surface. A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[2]

Q3: How does the choice of solvent (diethyl ether vs. THF) affect the reaction?

A3: Both diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions. THF is a more polar solvent and can better solvate the Grignard reagent.[5] THF's higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions at higher temperatures, which can increase the reaction rate.[5] However, for some substrates, THF can promote more Wurtz coupling compared to diethyl ether.[6]

Q4: I have a significant amount of Wurtz coupling product in my reaction mixture. How can I minimize it?

A4: To reduce Wurtz coupling, you should:

  • Add the Alkyl Halide Slowly: A slow, dropwise addition of the alkyl halide to the magnesium suspension prevents a high local concentration of the halide, which favors the formation of the Grignard reagent over the coupling reaction.[6]

  • Control the Temperature: The formation of the Grignard reagent is exothermic. Maintaining a low to moderate temperature can help minimize the rate of the Wurtz coupling side reaction.[6]

  • Ensure Sufficient Magnesium Surface Area: A larger surface area of magnesium promotes the rapid formation of the Grignard reagent, reducing the amount of unreacted alkyl halide available for coupling.[6]

Q5: My primary byproduct is the starting cyclopentanone. What is causing this and how can I prevent it?

A5: The recovery of the starting ketone is typically due to enolization. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the cyclopentanone to form an enolate.[2] To favor the desired nucleophilic addition over enolization:

  • Use Lower Temperatures: Perform the addition of the cyclopentanone to the Grignard reagent at a low temperature (e.g., 0 °C).[2]

  • Slow Addition (Reverse Addition): Slowly add the cyclopentanone solution to the Grignard reagent. This keeps the concentration of the ketone low and minimizes the chance of enolization.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Alkylcyclopentanol 1. Incomplete reaction. 2. Grignard reagent quenched by water. 3. Significant byproduct formation (Wurtz coupling, enolization).1. Use a slight excess of the Grignard reagent and ensure sufficient reaction time. Monitor by TLC or GC-MS.[2] 2. Ensure all glassware is flame- or oven-dried and use anhydrous solvents under an inert atmosphere.[2] 3. Refer to the specific troubleshooting advice for each byproduct below.
High Percentage of Wurtz Coupling Byproduct 1. Rapid addition of alkyl halide. 2. High reaction temperature. 3. Insufficient magnesium surface area.1. Add the alkyl halide solution dropwise to the magnesium suspension.[6] 2. Maintain a gentle reflux and use a cooling bath if the reaction becomes too vigorous.[3] 3. Use finely divided magnesium turnings or activate the magnesium surface.[4]
High Percentage of Unreacted Cyclopentanone 1. Enolization of the ketone by the Grignard reagent. 2. Insufficient Grignard reagent.1. Add the cyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).[2] 2. Titrate the Grignard reagent before use to determine its exact concentration and ensure a slight molar excess is used.
Presence of Reduction Byproduct (Cyclopentanol) The Grignard reagent contains β-hydrogens and is sterically hindered.While less common with methyl or ethyl Grignards, if using a bulkier reagent, consider a less hindered one if possible.
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture. 3. Unreactive alkyl halide.1. Activate the magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[1][2] 2. Use rigorously dried glassware and anhydrous solvents.[2] 3. Consider using a more reactive alkyl halide (iodide > bromide > chloride).[4]

Quantitative Data on Byproduct Formation

While exact quantitative data is highly dependent on specific reaction conditions, the following tables summarize the expected trends in byproduct formation.

Table 1: Effect of Temperature on Enolization vs. 1,2-Addition

TemperatureRelative Rate of 1,2-Addition (Desired)Relative Rate of Enolization (Byproduct)
Low (e.g., -78 to 0 °C)FavoredDisfavored
Room TemperatureModerateIncreased
High (e.g., Reflux)Decreased relative to enolizationSignificantly Increased

Note: Lower temperatures generally favor the kinetic product (1,2-addition), while higher temperatures can lead to more of the thermodynamically favored enolate.[4]

Table 2: Effect of Reagent Addition Rate on Wurtz Coupling

Addition Rate of Alkyl HalideLocal Concentration of Alkyl HalideExpected Yield of Wurtz Byproduct
Rapid (bulk addition)HighHigh
ModerateModerateModerate
Slow (dropwise)LowLow

Note: A slower addition rate minimizes the concentration of the alkyl halide available to react with the newly formed Grignard reagent.[6]

Table 3: Influence of Solvent on Wurtz Coupling for Reactive Halides

SolventRelative PolarityTypical Observation for Wurtz Coupling
Diethyl EtherLowerGenerally less Wurtz coupling.[6]
Tetrahydrofuran (THF)HigherCan promote more Wurtz coupling, especially with reactive halides like benzyl (B1604629) halides.[6]

Experimental Protocols

Protocol 1: Preparation and Titration of Methylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromomethane (B36050) (or iodomethane)

  • Anhydrous diethyl ether or THF

  • Iodine (for titration)

  • Anhydrous Lithium Chloride (optional, for titration)[7]

  • Anhydrous THF (for titration)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Preparation: Add magnesium turnings to the flask.

  • Initiation: Add a small crystal of iodine. Gently warm the flask under a nitrogen atmosphere until the iodine sublimes. Allow to cool.

  • Reagent Addition: Add a solution of bromomethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, evidenced by bubbling and a gentle reflux.

  • Completion: Once the addition is complete, reflux the mixture for an additional 30 minutes.

  • Titration:

    • In a separate flame-dried vial, dissolve a known weight of iodine (e.g., 100 mg) in anhydrous THF (and optionally 0.5 M LiCl in THF).[8]

    • Cool the iodine solution to 0 °C.

    • Slowly add the prepared Grignard reagent dropwise via syringe until the brown color of the iodine disappears.[8]

    • Record the volume of Grignard reagent added and calculate the molarity.

Protocol 2: Synthesis of 1-Methylcyclopentanol (B105226)

Materials:

  • Methylmagnesium bromide solution (prepared and titrated as above)

  • Cyclopentanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, place the titrated methylmagnesium bromide solution.

  • Ketone Addition: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of cyclopentanone in anhydrous diethyl ether dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Drying and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude 1-methylcyclopentanol can be purified by distillation.[2]

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Cyclopentanone cluster_workup Workup & Purification Start Alkyl Halide (R-X) + Mg Turnings Initiation Initiation (Iodine, Heat) Start->Initiation Addition Slow Addition of R-X in Anhydrous Ether/THF Initiation->Addition Grignard Grignard Reagent (R-MgX) Addition->Grignard Reaction_Step Nucleophilic Addition (Low Temperature) Grignard->Reaction_Step Cyclopentanone Cyclopentanone Cyclopentanone->Reaction_Step Alkoxide Magnesium Alkoxide Intermediate Reaction_Step->Alkoxide Workup Aqueous Workup (e.g., NH4Cl) Alkoxide->Workup Extraction Extraction with Ether Workup->Extraction Purification Drying & Purification (Distillation) Extraction->Purification Final_Product Alkylcyclopentanol Purification->Final_Product

Caption: Experimental workflow for Grignard synthesis of alkylcyclopentanols.

Byproduct_Formation_Pathways RMgX Grignard Reagent (R-MgX) Desired_Product 1,2-Addition Product (Alkylcyclopentanol) RMgX->Desired_Product Nucleophilic Addition Wurtz Wurtz Coupling (R-R) RMgX->Wurtz Coupling Enolization Enolization RMgX->Enolization Deprotonation Reduction Reduction Product (Cyclopentanol) RMgX->Reduction Hydride Transfer Cyclopentanone Cyclopentanone Cyclopentanone->Desired_Product Cyclopentanone->Enolization Cyclopentanone->Reduction RX Alkyl Halide (R-X) RX->Wurtz Enolization->Cyclopentanone Protonation on workup High_RX_Conc High [R-X] Fast Addition High_RX_Conc->Wurtz High_Temp High Temperature High_Temp->Enolization Beta_H β-Hydrogen on R Beta_H->Reduction

Caption: Major reaction and byproduct pathways in Grignard synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Analyze Product Mixture (GC-MS, NMR) Start->Check_SM High_Wurtz High Wurtz Byproduct? Check_SM->High_Wurtz Wurtz_Solution Slow down R-X addition Lower temperature during Grignard formation High_Wurtz->Wurtz_Solution Yes High_Ketone High Starting Ketone? High_Wurtz->High_Ketone No End Optimized Reaction Wurtz_Solution->End Ketone_Solution Slowly add ketone to Grignard Use lower reaction temp (0°C) High_Ketone->Ketone_Solution Yes No_Reaction No Reaction/ Low Conversion? High_Ketone->No_Reaction No Ketone_Solution->End No_Reaction_Solution Check for moisture Activate Mg surface Titrate Grignard reagent No_Reaction->No_Reaction_Solution Yes No_Reaction->End No No_Reaction_Solution->End

Caption: Troubleshooting workflow for Grignard synthesis of alkylcyclopentanols.

References

Technical Support Center: Degradation Pathways of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methyl-2-propylcyclopentane. Due to the limited specific literature on this compound, this guide is based on established principles of microbial degradation of alkanes and cycloalkanes.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial enzymatic steps in the aerobic degradation of this compound?

A1: The initial step in the aerobic degradation of this compound is expected to be an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes.[1][2] Key enzyme families known to initiate alkane and cycloalkane degradation include:

  • Cytochrome P450 monooxygenases: These enzymes are common in degrading medium-chain length alkanes (C5–C17).[3]

  • Alkane hydroxylases (AlkB): These are non-heme iron integral membrane proteins that hydroxylate alkanes.[1]

  • Methane (B114726) monooxygenases: While typically associated with short-chain alkanes, some related enzymes can act on larger molecules.[3]

The oxidation can occur at the terminal carbon of the propyl side chain, on the cyclopentane (B165970) ring, or at the methyl group.

Q2: What is a plausible aerobic degradation pathway for this compound?

A2: A plausible aerobic degradation pathway involves initial hydroxylation followed by oxidation and ring cleavage. One possible route is the oxidation of the propyl side chain, followed by β-oxidation. Another possibility is the oxidation of the cyclopentane ring, which could lead to a Baeyer-Villiger oxidation for ring cleavage.[4] The resulting intermediates would likely be further metabolized into central metabolic pathways like the Krebs cycle.

Q3: Are there known anaerobic degradation pathways for compounds similar to this compound?

A3: Yes, for some cycloalkanes, anaerobic degradation has been observed. A common mechanism is the "fumarate addition" pathway, where the alkane is activated by its addition to fumarate, catalyzed by enzymes like alkylsuccinate synthase (ASS).[5][6] This pathway has been identified for the anaerobic degradation of n-alkanes and some cyclic alkanes.[5][6] Another less common mechanism is carboxylation.[6]

Q4: What types of microorganisms are likely to degrade this compound?

A4: Bacteria and fungi are the primary microorganisms known to degrade hydrocarbons. Genera such as Pseudomonas, Rhodococcus, Alcanivorax, and various fungi have been shown to degrade a wide range of alkanes and cycloalkanes.[3][4][7] Isolating and identifying strains from environments contaminated with hydrocarbons is a common strategy to find effective degraders.[8]

Q5: What are the expected major metabolites of this compound degradation?

A5: Based on general alkane and cycloalkane degradation pathways, expected metabolites could include:

  • Alcohols: Resulting from the initial hydroxylation of the propyl chain or the cyclopentane ring (e.g., 1-(hydroxymethyl)-2-propylcyclopentane, 1-methyl-2-(3-hydroxypropyl)cyclopentane).

  • Ketones: Formed by the further oxidation of secondary alcohols on the ring.

  • Carboxylic acids: Arising from the oxidation of the terminal methyl group of the propyl chain or from ring cleavage products (e.g., 3-(1-methylcyclopentyl)propanoic acid, cyclopentanecarboxylic acid derivatives).[7]

  • Fatty acids: If the propyl side chain is cleaved and enters β-oxidation.

Troubleshooting Guides

Problem 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial consortium The selected microorganisms may lack the specific enzymes to degrade the substrate. Attempt to enrich for capable organisms from a contaminated site or use a known hydrocarbon-degrading strain.
Substrate toxicity High concentrations of this compound may be toxic to the microorganisms. Perform a toxicity assay with varying substrate concentrations to determine the optimal concentration.
Nutrient limitation The growth medium may be lacking essential nutrients (e.g., nitrogen, phosphorus). Ensure your medium is supplemented with a balanced ratio of nutrients. Biostimulation by adding these nutrients can enhance degradation.[9][10]
Sub-optimal culture conditions pH, temperature, and oxygen levels may not be ideal for microbial growth and enzymatic activity. Optimize these parameters based on the requirements of your microbial culture.
Low bioavailability of the substrate This compound is a non-polar compound with low water solubility, which can limit its availability to microbes. Consider adding a non-toxic surfactant to increase its bioavailability.[10]

Problem 2: I am seeing the disappearance of the parent compound, but no identifiable metabolites.

Possible Cause Troubleshooting Step
Complete mineralization The microorganisms may be rapidly mineralizing the compound to CO2 and water, with very low concentrations of intermediate metabolites. Use a respirometer to measure CO2 production or O2 consumption to confirm mineralization.[11]
Volatilization of the substrate This compound may be lost from the culture due to volatilization. Use sealed microcosms and include a sterile control to quantify abiotic losses.
Analytical method not sensitive enough The concentration of metabolites may be below the detection limit of your analytical method. Concentrate your sample before analysis or use a more sensitive instrument.
Metabolites are polar and not extracted The extraction method may be optimized for the non-polar parent compound and may not efficiently recover more polar metabolites. Use a broader spectrum solvent or a solid-phase extraction (SPE) method suitable for a range of polarities.

Experimental Protocols

General Protocol for a Biodegradation Study

This protocol outlines a general approach for assessing the biodegradation of this compound in a liquid culture.

  • Preparation of Media and Inoculum:

    • Prepare a minimal salts medium containing essential nutrients (e.g., nitrogen, phosphorus, trace elements).

    • Isolate a microbial consortium from a hydrocarbon-contaminated site or use a known hydrocarbon-degrading bacterial strain.

    • Acclimatize the inoculum by growing it in the presence of a low concentration of this compound.

  • Experimental Setup:

    • Set up replicate microcosms (e.g., serum bottles sealed with Teflon-lined septa).

    • Add the minimal salts medium and the acclimatized inoculum to each microcosm.

    • Add this compound as the sole carbon source at a non-toxic concentration.

    • Include the following controls:

      • Sterile Control: Medium, substrate, but no inoculum (to assess abiotic losses).

      • Inoculum Control: Medium, inoculum, but no substrate (to assess endogenous respiration).

  • Incubation:

    • Incubate the microcosms at an optimal temperature and shaking speed for the chosen microorganisms.

    • For aerobic studies, ensure adequate aeration.

  • Sampling and Analysis:

    • Periodically collect samples from the microcosms.

    • Analyze the concentration of this compound and potential metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[12][13][14]

    • Monitor microbial growth by measuring optical density (OD600) or by plate counts.

    • Measure CO2 production or O2 consumption as an indicator of mineralization.

Data Presentation

Table 1: Example Data Table for Monitoring this compound Degradation

Time (days)This compound Conc. (mg/L)Metabolite A Conc. (mg/L)Metabolite B Conc. (mg/L)Microbial Cell Density (CFU/mL)CO2 Production (mg)
0100001 x 10^50
285525 x 10^510
4601282 x 10^625
72515108 x 10^650
105845 x 10^670
14<1212 x 10^685

Mandatory Visualizations

Hypothetical Aerobic Degradation Pathway of this compound

Degradation_Pathway cluster_side_chain Side-Chain Oxidation cluster_ring Ring Oxidation & Cleavage A This compound B 1-Methyl-2-(3-hydroxypropyl)cyclopentane A->B Monooxygenase C 3-(1-Methylcyclopentyl)propanoic acid B->C Alcohol/Aldehyde Dehydrogenase D β-Oxidation C->D E Central Metabolism (Krebs Cycle) D->E A2 This compound F 1-Methyl-2-propylcyclopentanol A2->F Monooxygenase G 1-Methyl-2-propylcyclopentanone F->G Alcohol Dehydrogenase H Ring Cleavage Product (Lactone) G->H Baeyer-Villiger Monooxygenase I Further Degradation H->I E2 Central Metabolism (Krebs Cycle) I->E2

Caption: Hypothetical aerobic degradation pathways for this compound.

Experimental Workflow for a Biodegradation Study

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare Minimal Salts Medium C Set up Microcosms (Experimental & Controls) A->C B Acclimatize Inoculum B->C D Incubate under Optimal Conditions C->D E Periodic Sampling D->E F GC-MS / HPLC Analysis (Substrate & Metabolites) E->F G Monitor Microbial Growth (OD / Plate Counts) E->G H Measure Mineralization (CO2 / O2) E->H I Data Interpretation F->I G->I H->I J Pathway Elucidation I->J

References

Technical Support Center: Isomerization of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on experiments concerning the impact of temperature on the isomer ratio of 1-Methyl-2-propylcyclopentane. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this guide uses data from the closely related and well-studied 1,2-dimethylcyclopentane (B1584824) to illustrate the fundamental principles and provide a practical framework for your own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of this compound and why are they important?

A1: this compound exists as two geometric isomers: cis-1-Methyl-2-propylcyclopentane and trans-1-Methyl-2-propylcyclopentane. In the cis isomer, the methyl and propyl groups are on the same side of the cyclopentane (B165970) ring, while in the trans isomer, they are on opposite sides.[1][2][3] The spatial arrangement of these substituent groups can significantly influence the molecule's physical properties and its biological activity, which is of particular importance in drug development.

Q2: How does temperature affect the ratio of cis to trans isomers at equilibrium?

A2: Temperature influences the equilibrium between the cis and trans isomers. According to thermodynamic principles, the isomer with the lower Gibbs free energy will be more stable and thus more abundant at equilibrium. The equilibrium constant (Keq), which is the ratio of the concentrations of the isomers at equilibrium, is temperature-dependent. Generally, the trans isomer of 1,2-disubstituted cyclopentanes is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the substituents.

Q3: Which isomer of this compound is expected to be more stable?

A3: The trans isomer is generally more stable for 1,2-disubstituted cycloalkanes because the substituents are further apart, minimizing steric strain. In contrast, the cis isomer experiences greater steric repulsion as the substituents are on the same face of the ring.

Q4: How can I determine the isomer ratio in my sample?

A4: Gas chromatography (GC) is the most common and effective method for separating and quantifying the ratio of cis and trans isomers of volatile compounds like this compound.[4] A capillary column with a suitable stationary phase can resolve the two isomers, and the peak areas in the chromatogram can be used to determine their relative concentrations. For unambiguous peak identification, it is recommended to use Gas Chromatography-Mass Spectrometry (GC-MS).

Impact of Temperature on Isomer Ratio: An Illustrative Example

The equilibrium between the two isomers can be represented as:

cis-1,2-dimethylcyclopentane ⇌ trans-1,2-dimethylcyclopentane

The equilibrium constant (Keq) for this reaction is given by:

Keq = [trans] / [cis]

The relationship between the equilibrium constant, temperature, and the standard Gibbs free energy change (ΔG°) is described by the van't Hoff equation.

Based on the standard enthalpy of formation (ΔfH°) for the liquid isomers of 1,2-dimethylcyclopentane from the NIST Chemistry WebBook (ΔfH°(cis) = -165.4 ± 1.3 kJ/mol and assuming a slightly more negative value for the more stable trans isomer based on general principles), we can estimate the isomer ratio at different temperatures.

Table 1: Estimated Equilibrium Composition of 1,2-Dimethylcyclopentane Isomers at Various Temperatures

Temperature (°C)Temperature (K)% cis Isomer (Estimated)% trans Isomer (Estimated)
25298.1523.976.1
100373.1528.471.6
200473.1533.166.9
300573.1536.763.3
400673.1539.360.7

Note: These values are calculated for illustrative purposes based on the known relative stability of 1,2-disubstituted cyclopentanes and may not represent the exact experimental values for this compound.

Experimental Protocol: Determination of Isomer Ratio by Gas Chromatography

This protocol outlines a general procedure for determining the cis/trans isomer ratio of this compound.

Objective: To separate and quantify the cis and trans isomers of this compound in a sample mixture at thermal equilibrium.

Materials:

  • Sample of this compound (either a pure isomer for isomerization or an existing mixture).

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary GC column (e.g., a non-polar column like DB-1 or a slightly polar column like DB-5).

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Volatile solvent (e.g., hexane (B92381) or pentane) for sample dilution.

  • Autosampler vials with caps.

Procedure:

  • Sample Preparation:

    • If starting with a pure isomer, heat the sample in a sealed container at the desired temperature for a sufficient time to reach equilibrium. The time required will depend on the temperature and whether a catalyst is used.

    • Dilute the equilibrated sample in a suitable volatile solvent to a concentration appropriate for your GC system (typically in the ppm range).

  • GC Instrument Setup:

    • Column: Install a capillary column suitable for separating hydrocarbon isomers. A longer column (e.g., 30-60 m) will generally provide better resolution.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C) at a controlled rate (e.g., 5-10 °C/min). This will help to separate the isomers effectively.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C for an FID).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Record the chromatogram. The two isomers should appear as separate peaks. Generally, the trans isomer, being less polar and having a slightly lower boiling point, may elute before the cis isomer on a non-polar column.

    • Integrate the area of each peak.

  • Quantification:

    • Assuming the response factor of the FID is the same for both isomers (a reasonable assumption for geometric isomers), the percentage of each isomer can be calculated from the peak areas: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) x 100

dot

Caption: Experimental workflow for determining the isomer ratio.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or no separation of isomer peaks 1. Inappropriate GC column. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is too high or too low.1. Use a longer capillary column or a column with a different stationary phase polarity. 2. Optimize the temperature program: try a slower ramp rate or a lower initial temperature. 3. Adjust the carrier gas flow rate to the optimal value for your column.
Inconsistent isomer ratios for the same sample 1. Sample has not reached thermal equilibrium. 2. Isomerization is occurring in the GC injector. 3. Inconsistent sample injection volume.1. Ensure the sample is heated for a sufficient duration at a constant temperature. Perform a time-course study to determine when equilibrium is reached. 2. Lower the injector temperature, but ensure it is still high enough for complete volatilization. 3. Use an autosampler for consistent injection volumes. If injecting manually, ensure a consistent technique.
Extra, unexpected peaks in the chromatogram 1. Sample impurity. 2. Thermal decomposition of the sample at high temperatures (in the injector or column). 3. Contamination from the solvent or sample vials.1. Verify the purity of your starting material. 2. Lower the injector and/or maximum oven temperature. Check for literature on the thermal stability of your compound. 3. Run a blank solvent injection to check for contamination. Use high-purity solvents and clean vials.
Difficulty in identifying cis and trans peaks 1. Lack of reference standards. 2. Elution order is unknown.1. If possible, obtain pure standards of the cis and trans isomers to determine their retention times. 2. Use GC-MS to analyze the fragmentation patterns, which may differ slightly between the isomers. Alternatively, computational methods can sometimes predict the elution order.

Logical Relationship Diagram

The following diagram illustrates the relationship between temperature, thermodynamics, and the resulting isomer ratio at equilibrium.

dot

Temperature_Effect Temp Temperature (T) Keq Equilibrium Constant (Keq = exp(-ΔG°/RT)) Temp->Keq DeltaG Gibbs Free Energy Difference (ΔG°) between isomers DeltaG->Keq Ratio Isomer Ratio at Equilibrium ([trans]/[cis]) Keq->Ratio Stability Relative Thermodynamic Stability of Isomers (trans is generally more stable) Stability->DeltaG

Caption: Influence of temperature on the isomer equilibrium.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-1-Methyl-2-propylcyclopentane for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, a nuanced understanding of stereoisomerism is paramount. The spatial arrangement of atoms within a molecule can drastically alter its physical, chemical, and biological properties. This guide presents a detailed comparative analysis of the cis- and trans-isomers of 1-Methyl-2-propylcyclopentane, providing researchers, scientists, and drug development professionals with a comprehensive overview of their key characteristics, supported by experimental data and protocols.

Stereochemical Distinction

The core difference between cis- and trans-1-Methyl-2-propylcyclopentane lies in the relative orientation of the methyl and propyl groups attached to the cyclopentane (B165970) ring. In the cis isomer, both substituents are on the same side of the ring, leading to a more sterically hindered conformation. Conversely, the trans isomer has the methyl and propyl groups on opposite sides of the ring, resulting in a more extended and generally more stable conformation. This fundamental structural difference underpins the variations in their physical and chemical properties.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of cis- and trans-1-Methyl-2-propylcyclopentane, compiled from various sources. These quantitative data points offer a clear side-by-side comparison of the two isomers.

Propertycis-1-Methyl-2-propylcyclopentanetrans-1-Methyl-2-propylcyclopentane
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight ( g/mol ) 126.24[1][2]126.24[3][4]
CAS Registry Number 932-43-4[1][2]932-44-5[3][4]
Boiling Point (°C at 760 mmHg) 148.86[5]Data not readily available
Density (g/cm³) 0.775[5]Data not readily available
Refractive Index 1.426[5]Data not readily available
Flash Point (°C) 30.80[5]Data not readily available

It is important to note that while some experimental data for the trans-isomer is not as readily available in compiled databases, general trends for cis-trans isomers suggest that the trans-isomer would have a slightly lower boiling point and density due to its more stable and less polarizable shape.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of these specific isomers are not extensively published. However, based on general organic chemistry principles and methods for similar compounds, the following protocols can be outlined.

Synthesis and Separation

The synthesis of this compound typically results in a mixture of cis and trans isomers. Separation of these isomers is challenging due to their similar physical properties.

1. Synthesis: A common route involves the alkylation of a cyclopentanone (B42830) derivative followed by reduction and subsequent substitution reactions to introduce the methyl and propyl groups. The stereoselectivity of the reaction can be influenced by the choice of reagents and reaction conditions.

2. Separation by Gas Chromatography (GC): Due to their different boiling points and interactions with the stationary phase, gas chromatography is an effective method for separating the cis and trans isomers.

  • Column: A non-polar capillary column (e.g., squalane (B1681988) or a 5% phenyl polysiloxane phase) is typically used.[7]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[7]

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are standard.[7]

  • Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to facilitate separation. The more compact cis-isomer often elutes slightly earlier than the more extended trans-isomer.

Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the stereochemistry of the isomers. The chemical shifts and coupling constants of the protons on the cyclopentane ring, particularly those adjacent to the substituents, will differ between the cis and trans isomers due to their different magnetic environments.

2. Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present but is less effective for distinguishing between cis and trans isomers of saturated hydrocarbons as their spectra are often very similar.

3. Boiling Point Determination: The boiling point can be determined using a micro-boiling point apparatus or through ebulliometry, where the temperature of the liquid-vapor equilibrium is measured at a controlled pressure.[8]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

stereoisomers cluster_cis cis-1-Methyl-2-propylcyclopentane cluster_trans trans-1-Methyl-2-propylcyclopentane cis cis trans trans cis->trans Isomerization experimental_workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of Isomer Mixture Separation Separation (e.g., GC) Synthesis->Separation NMR NMR Spectroscopy Separation->NMR GC_MS GC-MS Analysis Separation->GC_MS BoilingPoint Boiling Point Determination Separation->BoilingPoint Comparison Comparative Analysis NMR->Comparison GC_MS->Comparison BoilingPoint->Comparison

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Methyl-2-propylcyclopentane, a volatile organic compound of interest in various research and development sectors. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable data. This document outlines the performance of common analytical methods, details experimental protocols, and presents a logical workflow for method validation.

Data Presentation: A Comparative Analysis

The quantification of this compound is typically achieved using chromatographic techniques due to its volatile nature. Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods. The following table summarizes the typical performance characteristics of these methods, derived from established principles of analytical method validation for similar volatile hydrocarbons.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.1 - 5 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL0.05 - 5 ng/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 10%< 5%
Selectivity ModerateHigh
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-FID and GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is well-suited for routine analysis and high-throughput screening where high selectivity is not the primary concern.

a. Sample Preparation (Headspace Analysis):

  • Place a 1 mL aliquot of the sample matrix (e.g., biological fluid, environmental water sample) into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to the vial to increase the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Equilibrate the vial in the headspace autosampler oven at 80°C for 15 minutes.

b. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with an FID.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Headspace Injection Volume: 1 mL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Ramp: 25°C/min to 280°C, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Acquisition: Peak area of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides higher selectivity and sensitivity, making it ideal for complex matrices and confirmatory analysis.

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of the sample, add 5 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).

  • Add an appropriate internal standard (e.g., deuterated analog) to the mixture.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 260°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 3 minutes.

    • Ramp: 15°C/min to 200°C.

    • Ramp: 30°C/min to 300°C, hold for 3 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 83, 97, 126).

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

start Define Analytical Method Requirements develop Method Development & Optimization start->develop pre_validation Pre-Validation (System Suitability) develop->pre_validation validation Method Validation (ICH Q2(R1) Parameters) pre_validation->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Validation Report & Documentation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation implementation Routine Method Implementation documentation->implementation

Caption: Workflow for Analytical Method Validation.

Comparison of Key Performance Attributes

This diagram highlights the relative strengths of GC-FID and GC-MS for the analysis of this compound.

central_node This compound Quantification gcfid GC-FID central_node->gcfid gcms GC-MS central_node->gcms throughput_fid High Throughput gcfid->throughput_fid cost_fid Lower Cost gcfid->cost_fid selectivity_fid Moderate Selectivity gcfid->selectivity_fid sensitivity_ms High Sensitivity gcms->sensitivity_ms selectivity_ms High Selectivity gcms->selectivity_ms confirmation_ms Confirmatory gcms->confirmation_ms

Caption: Key attributes of GC-FID vs. GC-MS.

Confirming the Structure of 1-Methyl-2-propylcyclopentane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is paramount. This guide provides a comparative analysis of spectroscopic data to definitively identify 1-Methyl-2-propylcyclopentane, including its cis and trans isomers, and distinguish it from structurally similar alternatives.

This document outlines the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for cis- and trans-1-Methyl-2-propylcyclopentane. For robust comparison, spectroscopic data for two common isomers, propylcyclohexane (B167486) and 1-ethyl-2-methylcyclopentane, are also presented. Detailed experimental protocols for acquiring the necessary data are provided, alongside a logical workflow for structural confirmation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for the target molecule and its potential isomers. Note that where experimental data for this compound isomers was not publicly available, predicted values from reputable spectroscopic prediction software have been used and are duly noted.

Table 1: ¹H NMR Spectroscopic Data

CompoundPredicted ¹H Chemical Shifts (ppm)
cis-1-Methyl-2-propylcyclopentaneMethyl Protons (CH₃): ~0.8-1.0 (d)Propyl Group Protons (CH₂CH₂CH₃): ~0.9 (t), ~1.2-1.4 (m), ~1.1-1.3 (m)Cyclopentane Ring Protons (CH, CH₂): ~1.0-1.9 (m)
trans-1-Methyl-2-propylcyclopentaneMethyl Protons (CH₃): ~0.8-1.0 (d)Propyl Group Protons (CH₂CH₂CH₃): ~0.9 (t), ~1.2-1.4 (m), ~1.1-1.3 (m)Cyclopentane Ring Protons (CH, CH₂): ~0.9-1.8 (m)
Propylcyclohexane[1]Propyl Group Protons (CH₂CH₂CH₃): 0.87 (t), 1.18-1.10 (m), 1.22 (m)Cyclohexane Ring Protons (CH, CH₂): 1.77-1.58 (m), 1.31 (m)
1-Ethyl-2-methylcyclopentaneMethyl Protons (CH₃): ~0.8-1.0 (d)Ethyl Group Protons (CH₂CH₃): ~0.8-1.0 (t), ~1.2-1.4 (q)Cyclopentane Ring Protons (CH, CH₂): ~1.0-1.9 (m)

Note: Predicted data is based on standard NMR prediction algorithms. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data

CompoundPredicted ¹³C Chemical Shifts (ppm)
cis-1-Methyl-2-propylcyclopentaneMethyl Carbon (CH₃): ~15-20Propyl Group Carbons (CH₂CH₂CH₃): ~14, ~21, ~35Cyclopentane Ring Carbons (CH, CH₂): ~20-45 (multiple signals)
trans-1-Methyl-2-propylcyclopentaneMethyl Carbon (CH₃): ~15-20Propyl Group Carbons (CH₂CH₂CH₃): ~14, ~21, ~35Cyclopentane Ring Carbons (CH, CH₂): ~20-45 (multiple signals)
Propylcyclohexane[2]Propyl Group Carbons (CH₂CH₂CH₃): 14.4, 20.3, 39.4Cyclohexane Ring Carbons (CH, CH₂): 26.8, 27.2, 34.9, 44.3
1-Ethyl-2-methylcyclopentaneMethyl Carbon (CH₃): ~15-20Ethyl Group Carbons (CH₂CH₃): ~12, ~25-30Cyclopentane Ring Carbons (CH, CH₂): ~20-45 (multiple signals)

Note: Predicted data is based on standard NMR prediction algorithms. Actual experimental values may vary slightly.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
cis-1-Methyl-2-propylcyclopentane126111, 97, 83, 69, 55, 43
trans-1-Methyl-2-propylcyclopentane126111, 97, 83, 69, 55, 43
Propylcyclohexane[3]12697, 83, 69, 55, 41
1-Ethyl-2-methylcyclopentane[4]11297, 83, 69, 55, 41

Experimental Protocols

Accurate data acquisition is crucial for reliable structural confirmation. The following are generalized protocols for the spectroscopic techniques discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Instrument Setup : The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • ¹H NMR : A standard single-pulse experiment is usually sufficient. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

    • ¹³C NMR : A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are often required due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be in the range of 10-100 µg/mL.

  • GC System :

    • Injector : Split/splitless injector, typically operated at 250°C.

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbon isomers.

    • Oven Program : A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • MS System :

    • Ionization : Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer : A quadrupole or ion trap analyzer is commonly used.

    • Detector : An electron multiplier.

  • Data Analysis : The total ion chromatogram (TIC) is used to identify the retention times of the components. The mass spectrum of each peak is then compared to a library of known spectra (e.g., NIST) for identification. The fragmentation pattern provides key structural information.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the confirmation of the this compound structure using the described spectroscopic methods.

structure_confirmation cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_comparison Comparison and Confirmation Unknown Unknown Compound MS Mass Spectrometry Unknown->MS NMR NMR Spectroscopy Unknown->NMR MW Determine Molecular Weight (m/z of Molecular Ion) MS->MW Frag Analyze Fragmentation Pattern MS->Frag HNMR ¹H NMR Analysis (Chemical Shift, Multiplicity) NMR->HNMR CNMR ¹³C NMR Analysis (Number of Signals, Chemical Shift) NMR->CNMR Compare Compare with Data for Known Isomers MW->Compare Frag->Compare HNMR->Compare CNMR->Compare Structure Confirm Structure of This compound Compare->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By combining the molecular weight and fragmentation patterns from mass spectrometry with the detailed connectivity and environmental information from ¹H and ¹³C NMR, a definitive structural assignment can be made. Comparison of the acquired data with that of known isomers, such as propylcyclohexane and 1-ethyl-2-methylcyclopentane, provides an additional layer of confidence in the identification. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in achieving accurate and reliable structural confirmation.

References

A Comparative Analysis of 1-Methyl-2-propylcyclopentane and Other Key Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fuel properties of 1-Methyl-2-propylcyclopentane against other significant fuel components: toluene, n-heptane, and iso-octane. The objective is to offer a comprehensive overview of their performance characteristics, supported by available experimental data and standardized testing protocols. This information is crucial for researchers and scientists engaged in fuel development and combustion research.

Performance Data Summary

Fuel ComponentMolecular FormulaResearch Octane (B31449) Number (RON)Motor Octane Number (MON)Heat of Combustion (Liquid) (kJ/mol)
This compound C₉H₁₈Data Not AvailableData Not AvailableData Not Available
Propylcyclopentane (for comparison)C₈H₁₆Data Not AvailableData Not Available-5243.8 (Gross)[1]
Methylcyclopentane (for comparison)C₆H₁₂103[2]95[2]-3938.1[3]
TolueneC₇H₈~120[4]~107-114-3910.3
n-HeptaneC₇H₁₆0 (by definition)0 (by definition)-4817
iso-Octane (2,2,4-Trimethylpentane)C₈H₁₈100 (by definition)100 (by definition)-5461.3

Experimental Protocols

The performance data presented in this guide are determined through standardized experimental procedures. The following sections detail the methodologies for the key experiments cited.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number is a measure of a fuel's resistance to knocking under mild operating conditions. The standard test method, ASTM D2699, utilizes a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[5][6][7][8]

Procedure:

  • The CFR engine is operated at a constant speed of 600 rpm.[7]

  • The intake air temperature and humidity are controlled to specific levels.

  • The spark timing is fixed.

  • The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • This knock intensity is then bracketed by running two primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.

  • The RON of the sample is determined by interpolating between the knock intensities of the two reference fuels.[6]

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number assesses a fuel's anti-knock performance under more severe operating conditions than the RON test. The ASTM D2700 standard also employs a CFR engine.[9][10][11]

Procedure:

  • The CFR engine is operated at a higher speed of 900 rpm.

  • The intake mixture temperature is preheated to a higher, controlled temperature.

  • The spark timing is variable and depends on the compression ratio.

  • Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity for the test fuel.

  • This is compared against primary reference fuels to determine the MON.[10]

Heat of Combustion - ASTM D240

The heat of combustion, or the energy released when a fuel is burned, is determined using a bomb calorimeter according to the ASTM D240 standard.[12][13][14][15][16]

Procedure:

  • A known mass of the liquid hydrocarbon fuel is placed in a sample cup within a high-pressure vessel, the "bomb."

  • The bomb is charged with high-pressure oxygen.

  • The bomb is then submerged in a known quantity of water in a calorimeter.

  • The fuel sample is ignited electrically.

  • The temperature rise of the surrounding water is precisely measured.

  • The heat of combustion is calculated from this temperature change, taking into account the heat capacity of the calorimeter system.

Simplified Low-Temperature Combustion Pathway of Cyclopentane

The following diagram illustrates a simplified logical workflow of the initial steps in the low-temperature oxidation of cyclopentane, a process relevant to the combustion of alkylated cyclopentanes like this compound. The process is initiated by the abstraction of a hydrogen atom, followed by a series of reactions with molecular oxygen.

Low-Temperature Combustion of Cyclopentane cluster_initiation Initiation cluster_propagation Propagation Cyclopentane Cyclopentane H_Abstraction H-Abstraction (+ OH, HO2, etc.) Cyclopentane->H_Abstraction Cyclopentyl_Radical Cyclopentyl Radical H_Abstraction->Cyclopentyl_Radical O2_Addition_1 + O2 Cyclopentyl_Radical->O2_Addition_1 Cyclopentylperoxy_Radical Cyclopentylperoxy Radical O2_Addition_1->Cyclopentylperoxy_Radical Isomerization Isomerization Cyclopentylperoxy_Radical->Isomerization Hydroperoxycyclopentyl_Radical Hydroperoxycyclopentyl Radical Isomerization->Hydroperoxycyclopentyl_Radical O2_Addition_2 + O2 Hydroperoxycyclopentyl_Radical->O2_Addition_2 Peroxyhydroperoxycyclopentyl_Radical Peroxyhydroperoxycyclopentyl Radical O2_Addition_2->Peroxyhydroperoxycyclopentyl_Radical Second_Isomerization Second Isomerization & Decomposition Peroxyhydroperoxycyclopentyl_Radical->Second_Isomerization Products Ketohydroperoxide, etc. Second_Isomerization->Products

Caption: Simplified reaction pathway for the low-temperature oxidation of cyclopentane.

References

A Comparative Guide for Researchers: 1-Methyl-2-propylcyclopentane vs. Methylcyclohexane as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis and drug development, influencing reaction kinetics, product yield, purity, and overall process safety and sustainability. This guide provides a detailed comparison of two cycloalkane solvents: 1-Methyl-2-propylcyclopentane and Methylcyclohexane. The information presented is intended to assist researchers in making informed decisions based on available physicochemical data and safety profiles.

Executive Summary

Both this compound and Methylcyclohexane are non-polar, aliphatic hydrocarbon solvents. Methylcyclohexane is a widely used and well-characterized solvent with extensive data available on its properties and applications.[1][2][3] this compound, available as cis- and trans-isomers, is a less common solvent with more limited published data.[4][5] This guide summarizes their key physical and chemical properties, potential applications, and safety considerations. While direct comparative experimental data on their performance in specific reactions is scarce, this guide provides a foundation for solvent selection based on their intrinsic properties.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound (cis- and trans-isomers) and Methylcyclohexane is presented in Table 1. These properties are crucial for determining the suitability of a solvent for a specific application, including considerations of reaction temperature, extraction efficiency, and post-reaction workup.

Table 1: Physicochemical Properties of this compound and Methylcyclohexane

PropertyThis compound (cis)This compound (trans)Methylcyclohexane
Molecular Formula C₉H₁₈[6]C₉H₁₈[4]C₇H₁₄[7]
Molecular Weight ( g/mol ) 126.24[6]126.24[4]98.19[7]
Boiling Point (°C) 148.9[6]No data available101[8]
Melting Point (°C) No data available-123.15[9]-126[8]
Density (g/cm³) 0.775 (at 25°C)[6]No data available0.77 (at 25°C)[8]
Flash Point (°C) 30.8[6]No data available-3.9[8]
Water Solubility Insoluble[6]InsolubleInsoluble[10]
Solubility in Organic Solvents Readily soluble[6]Readily solubleMiscible with acetone, benzene (B151609), ether, carbon tetrachloride, ethanol[8]

Solvent Performance and Applications

Methylcyclohexane

Methylcyclohexane is a versatile and widely used non-polar solvent in various industrial and laboratory settings.[1][2] Its applications include:

  • Organic Synthesis: It serves as a solvent for a range of organic reactions, particularly those involving non-polar reactants and intermediates.[2]

  • Pharmaceutical and Agrochemical Industries: Used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[11]

  • Coatings and Inks: Employed as a solvent in the formulation of paints, varnishes, and printing inks.[3]

  • Extraction: Utilized for the extraction of oils, fats, and waxes.[3]

  • Green Chemistry: Considered a "greener" alternative to more toxic aromatic solvents like toluene (B28343) and benzene due to its lower toxicity and reduced hazardous emissions.[3][11]

This compound

Information regarding the specific applications of this compound as a solvent is more limited. However, its structural similarity to other cycloalkanes suggests its potential utility in similar applications. Available information indicates its use as:

  • A precursor in the production of certain agrochemicals. [6]

  • An intermediate in the synthesis of other organic compounds. [6]

Due to the lack of direct comparative studies, researchers considering this compound as an alternative to Methylcyclohexane would need to perform initial solubility and reaction screening tests.

Experimental Protocols for Solvent Evaluation

Solubility Assessment

A fundamental step in solvent selection is to determine the solubility of all reactants at the desired reaction temperature. A simple, qualitative protocol is as follows:

  • Add a small, known amount of the solid reactant to a test tube.

  • Add a measured volume of the solvent to be tested.

  • Agitate the mixture at room temperature and observe for dissolution.

  • If the solid is not soluble at room temperature, gradually heat the mixture to the intended reaction temperature and observe for dissolution.

  • Record the observations (e.g., fully soluble, partially soluble, insoluble) for each solvent.

A visual workflow for this process is depicted below.

G start Start: Select Reactant and Solvent add_solvent Add known amount of reactant to solvent start->add_solvent agitate Agitate at Room Temperature add_solvent->agitate observe_rt Observe Solubility agitate->observe_rt soluble_rt Soluble at RT observe_rt->soluble_rt Yes insoluble_rt Insoluble/Partially Soluble at RT observe_rt->insoluble_rt No heat Heat to Reaction Temperature observe_ht Observe Solubility at Higher Temperature heat->observe_ht soluble_ht Soluble at High Temp observe_ht->soluble_ht Yes insoluble_ht Insoluble at High Temp observe_ht->insoluble_ht No insoluble_rt->heat

Caption: Workflow for Determining Reactant Solubility in a Solvent.

Reaction Performance Evaluation

To quantitatively compare the performance of the solvents in a specific reaction, the following experimental design can be implemented:

  • Reaction Setup: Set up identical reactions in parallel, with each reaction using one of the solvents being compared. Ensure all other reaction parameters (temperature, reactant concentrations, catalyst loading, etc.) are kept constant.

  • Monitoring Reaction Progress: At regular time intervals, take aliquots from each reaction mixture. Analyze these aliquots using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products.

  • Determining Yield and Selectivity: After the reaction has reached completion or a predetermined time point, quench the reactions and isolate the product. Calculate the reaction yield and selectivity for each solvent.

  • Yield: The amount of desired product obtained as a percentage of the theoretical maximum.

  • Selectivity: The ratio of the amount of desired product formed to the total amount of all products formed.

The logical relationship for evaluating reaction performance is illustrated below.

G cluster_0 Solvent 1: this compound cluster_1 Solvent 2: Methylcyclohexane a_reaction Run Reaction a_monitoring Monitor Progress (e.g., GC, HPLC) a_reaction->a_monitoring a_analysis Calculate Yield & Selectivity a_monitoring->a_analysis compare Compare Performance Data a_analysis->compare b_reaction Run Reaction b_monitoring Monitor Progress (e.g., GC, HPLC) b_reaction->b_monitoring b_analysis Calculate Yield & Selectivity b_monitoring->b_analysis b_analysis->compare G start Start: Handling Flammable Solvent ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation ignition Eliminate Ignition Sources (Sparks, Flames, Hot Surfaces) ventilation->ignition dispense Dispense Solvent Carefully ignition->dispense storage Store in a Flammable Liquid Cabinet dispense->storage waste Dispose of Waste Properly storage->waste end End waste->end

References

A Comparative Guide to the Isomeric Purity Analysis of 3-Methyl-2-cyclopenten-1-one: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The isomeric purity of 3-Methyl-2-cyclopenten-1-one, a key intermediate in the synthesis of various pharmaceuticals and flavor compounds, is a critical quality attribute that can significantly impact the efficacy, safety, and sensory properties of the final product.[1] Potential isomeric impurities can include positional isomers such as 2-Methyl-2-cyclopenten-1-one, 4-Methyl-2-cyclopenten-1-one, and 5-Methyl-2-cyclopenten-1-one.[2] Furthermore, as 3-Methyl-2-cyclopenten-1-one possesses a chiral center, it can exist as a pair of enantiomers, the separation and quantification of which are crucial for ensuring product quality and consistency.[1]

This guide provides an objective comparison of two primary analytical techniques for assessing the isomeric purity of 3-Methyl-2-cyclopenten-1-one: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both are powerful tools for the separation and quantification of isomers, with the choice between them depending on the specific isomeric impurities of interest, required sensitivity, and the sample matrix.[1]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of GC and HPLC for the isomeric purity analysis of 3-Methyl-2-cyclopenten-1-one.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity.[1]Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases.[1]
Analyte Suitability Ideal for volatile and thermally stable compounds like 3-Methyl-2-cyclopenten-1-one and its positional isomers.[3][4][5]Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.[3][6]
Resolution Generally offers higher resolution for volatile isomers due to the use of long capillary columns.[3]Provides excellent resolution, which can be optimized by adjusting mobile phase composition and stationary phase chemistry.[6]
Sensitivity High sensitivity, especially with a Flame Ionization Detector (FID).[1]Sensitivity is detector-dependent (e.g., UV, MS), offering high sensitivity for chromophoric compounds.[5]
Analysis Time Typically offers faster run times for volatile compounds.[5][7]Analysis times can be longer, though UPLC systems can offer faster separations.[7][8]
Chiral Separation Requires a specialized chiral stationary phase column.[1][9]Requires a specialized chiral stationary phase column or chiral additives in the mobile phase.[1][10]
Sample Preparation Minimal sample preparation is often required, typically dilution in a suitable solvent.[4]May require more extensive sample preparation, including filtration and dissolution in the mobile phase.[4]
Cost per Analysis Generally lower due to minimal solvent consumption.[5][7]Can be higher due to the cost of solvents and column replacement.[7]

Experimental Workflow

The general workflow for isomeric purity analysis using either GC or HPLC involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the phase in which the separation occurs.

G Experimental Workflow for Isomeric Purity Analysis cluster_0 GC Analysis cluster_1 HPLC Analysis GC_Sample Sample Preparation (Dilution in Volatile Solvent) GC_Inject Injection (Vaporization) GC_Sample->GC_Inject GC_Column GC Column (e.g., Chiral Capillary) GC_Inject->GC_Column GC_Detect Detection (e.g., FID, MS) GC_Column->GC_Detect GC_Data Data Analysis (Peak Integration & Quantification) GC_Detect->GC_Data HPLC_Sample Sample Preparation (Dissolution in Mobile Phase, Filtration) HPLC_Inject Injection (Liquid Sample) HPLC_Sample->HPLC_Inject HPLC_Column HPLC Column (e.g., Reverse-Phase, Chiral) HPLC_Inject->HPLC_Column HPLC_Detect Detection (e.g., UV, MS) HPLC_Column->HPLC_Detect HPLC_Data Data Analysis (Peak Integration & Quantification) HPLC_Detect->HPLC_Data Start Sample Start->GC_Sample Volatile Start->HPLC_Sample Soluble

Caption: Comparative workflow for GC and HPLC analysis.

Experimental Protocols

Below are representative methodologies for the analysis of 3-Methyl-2-cyclopenten-1-one using GC and HPLC. These should be optimized for specific instrumentation and analytical goals.

Gas Chromatography (GC) Method for Positional and Chiral Isomer Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: For positional isomers, a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). For chiral separation, a chiral capillary column (e.g., derivatized cyclodextrin (B1172386) stationary phase) is required.[1][9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to an appropriate concentration (e.g., 100 µg/mL).

High-Performance Liquid Chromatography (HPLC) Method for Positional and Chiral Isomer Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Column: For positional isomers, a reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). For chiral separation, a chiral stationary phase column is necessary.[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[8] For example, 30:70 (v/v) Acetonitrile:Water. A small amount of acid, such as 0.1% phosphoric acid or formic acid, may be added to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Conclusion

Both GC and HPLC are highly effective techniques for the isomeric purity analysis of 3-Methyl-2-cyclopenten-1-one. The choice of method should be guided by the specific analytical requirements. For the analysis of volatile positional isomers, GC often provides higher resolution and speed.[1] For non-volatile impurities or when a well-established liquid chromatography workflow is in place, HPLC is a robust and reliable option. When enantiomeric separation is required, specialized chiral columns are mandatory for both techniques.

References

A Comparative Analysis of 1-Methyl-2-propylcyclopentane Isomers: Cross-Referencing the NIST Database

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, accurate and comprehensive data on chemical compounds is paramount. This guide provides a comparative analysis of the properties of 1-Methyl-2-propylcyclopentane, with a focus on its cis- and trans- stereoisomers, by cross-referencing data from the National Institute of Standards and Technology (NIST) database and other reputable sources.

Physicochemical Properties

This compound (C9H18) is a cycloalkane with two stereoisomers: cis-1-Methyl-2-propylcyclopentane and trans-1-Methyl-2-propylcyclopentane. The spatial arrangement of the methyl and propyl groups relative to the cyclopentane (B165970) ring results in distinct physical and chemical properties. A summary of the available quantitative data for these isomers is presented below.

Propertycis-1-Methyl-2-propylcyclopentanetrans-1-Methyl-2-propylcyclopentaneThis compound (Isomer unspecified)
Molecular Formula C₉H₁₈[1][2]C₉H₁₈[1][3]C₉H₁₈[4]
Molecular Weight 126.2392 g/mol [1][2]126.2392 g/mol [1][3]126.24 g/mol [4]
CAS Registry Number 932-43-4[1][2]932-44-5[1][3]3728-57-2[4]
Boiling Point 148.86 °C at 760 mmHgNo experimental data foundNo experimental data found
Melting Point No experimental data found150 K[1]No experimental data found
Density 0.775 g/cm³No experimental data foundNo experimental data found
Refractive Index 1.426No experimental data foundNo experimental data found

Chromatographic Properties: Kovats Retention Index

The Kovats Retention Index (RI) is a valuable tool for identifying compounds in gas chromatography (GC) by normalizing retention times to those of n-alkanes. This allows for comparison of data across different instruments and conditions. The NIST database provides extensive retention index data for the isomers of this compound on various stationary phases.

Stationary Phase (Non-Polar)Kovats RI (cis-isomer)Kovats RI (trans-isomer)
Squalane884, 887, 888, 892, 897884, 888, 892, 896
DB-5Not available881.4, 885.1
Standard Non-PolarNot available886.6
Semi-Standard Non-Polar913, 918, 923, 927913, 918, 922, 927

Note: The Kovats indices can vary depending on the specific GC column and temperature program used.

Experimental Protocols

Determination of Physicochemical Properties:

The experimental determination of properties such as boiling point, density, and refractive index typically follows standardized methods.

  • Boiling Point: Determined at a specified pressure (e.g., 760 mmHg) using techniques like distillation or ebulliometry, which measure the temperature at which the vapor pressure of the liquid equals the external pressure.

  • Density: Measured using a pycnometer or a digital density meter at a specific temperature. The mass of a known volume of the substance is determined and used to calculate the density.

  • Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when passing through the substance. This is also temperature-dependent.

Gas Chromatography for Kovats Retention Index:

The Kovats Retention Indices available through the NIST database are determined using gas chromatography. A general protocol for such an analysis is outlined below.[5][6]

  • Sample Preparation: The analyte (this compound isomer) is dissolved in a volatile solvent. A mixture of n-alkanes (e.g., C8-C20) is prepared as a reference standard.

  • Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) or mass spectrometer (MS) is used. The choice of the stationary phase (e.g., Squalane, DB-5) is crucial for separation.[5]

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[5]

    • Injection: A small volume of the sample is injected into the heated inlet.

    • Temperature Program: The column oven temperature is increased according to a set program to ensure the elution of all compounds of interest.

  • Data Analysis: The retention times of the analyte and the n-alkanes are recorded. The Kovats Retention Index (I) is calculated using the following formula for a temperature-programmed analysis:

    I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

    Where:

    • t_x is the retention time of the analyte.

    • t_n is the retention time of the n-alkane eluting before the analyte.

    • t_{n+1} is the retention time of the n-alkane eluting after the analyte.

    • n is the carbon number of the n-alkane eluting before the analyte.[7][8]

Data Cross-Referencing Workflow

The following diagram illustrates a logical workflow for accessing and cross-referencing property data for this compound and its isomers, primarily utilizing the NIST database.

G cluster_0 Data Retrieval and Analysis Workflow start Identify Compound of Interest: This compound search_nist Search NIST Chemistry WebBook (by Name, Formula, or CAS No.) start->search_nist identify_isomers Identify Stereoisomers: cis- and trans- search_nist->identify_isomers get_cas Obtain Isomer-Specific CAS Numbers identify_isomers->get_cas Isomers exist extract_data Extract Physicochemical and Chromatographic Data identify_isomers->extract_data No specific isomers listed search_isomers_nist Search NIST for Each Isomer get_cas->search_isomers_nist search_isomers_nist->extract_data cross_reference Cross-Reference with Other Databases (e.g., PubChem, Cheméo) extract_data->cross_reference analyze_protocols Analyze Experimental Protocols (e.g., for Kovats RI) extract_data->analyze_protocols compile_table Compile Comparative Data Table cross_reference->compile_table end Generate Comparison Guide compile_table->end analyze_protocols->end

Caption: Workflow for data retrieval and comparison of this compound isomers.

References

Comparative Guide to the Enantioselective Synthesis and Analysis of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and analytical methodologies for the enantioselective production and characterization of 1-methyl-2-propylcyclopentane (B14171863). The controlled synthesis of specific stereoisomers of this and related alkylcyclopentanes is of significant interest in medicinal chemistry and drug development due to the profound impact of stereochemistry on pharmacological activity. This document details and contrasts prominent synthetic strategies and analytical techniques, supported by experimental data, to assist researchers in selecting and implementing the most suitable methods for their applications.

Enantioselective Synthesis Strategies

The enantioselective synthesis of this compound, a chiral dialkylated cycloalkane, can be approached through several strategic pathways. The primary challenge lies in the stereocontrolled introduction of the methyl and propyl groups at the C1 and C2 positions of the cyclopentane (B165970) ring. Two principal strategies are highlighted here: the use of chiral auxiliaries to direct stereoselective alkylation and the asymmetric hydrogenation of a prostereogenic precursor.

Chiral Auxiliary-Directed Diastereoselective Alkylation

This classical and reliable approach involves the temporary attachment of a chiral auxiliary to a cyclopentanone (B42830) precursor. The chiral auxiliary creates a sterically biased environment, directing the sequential alkylation steps to occur from a specific face, thus establishing the desired stereochemistry. A common precursor for this strategy is 2-propylcyclopentanone (B73189).

Alternative 1: Evans Chiral Auxiliary

The Evans oxazolidinone auxiliaries are widely employed for stereoselective alkylation. The N-acylated oxazolidinone derived from 2-propylcyclopentanone can be selectively deprotonated and alkylated.

Alternative 2: (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazone Chemistry

The SAMP/RAMP hydrazone methodology, developed by Enders, offers another powerful tool for the asymmetric alkylation of ketones. The chiral hydrazone formed from 2-propylcyclopentanone directs the stereoselective introduction of the methyl group.

MethodChiral AuxiliaryKey StepsDiastereomeric Excess (d.e.)Overall Yield
Chiral Auxiliary Evans Oxazolidinone1. Acylation of auxiliary with cyclopentanone derivative. 2. Deprotonation and methylation. 3. Cleavage of the auxiliary.Typically >95%Moderate to Good
(SAMP) Hydrazone (S)-1-Amino-2-(methoxymethyl)pyrrolidine1. Hydrazone formation. 2. Deprotonation and methylation. 3. Ozonolysis or hydrolysis to release the ketone.>90%Good
Asymmetric Hydrogenation of a Prostereogenic Alkene

A more atom-economical approach involves the asymmetric hydrogenation of a prostereogenic alkene precursor, such as 1-methyl-2-propyl-cyclopentene. This method relies on a chiral transition metal catalyst to deliver hydrogen across the double bond in a stereoselective manner.

Alternative 1: Rhodium-Based Catalysts

Chiral rhodium complexes with phosphine (B1218219) ligands, such as those derived from DuPhos or BINAP, are highly effective for the asymmetric hydrogenation of various substituted olefins.

Alternative 2: Iridium-Based Catalysts

Iridium catalysts, often with chiral phosphinooxazoline (PHOX) ligands, have also demonstrated high efficacy and enantioselectivity in the hydrogenation of challenging substrates.

MethodCatalyst TypeLigand FamilyEnantiomeric Excess (e.e.)Yield
Asymmetric Hydrogenation RhodiumDuPhos, BINAP>90%High
Asymmetric Hydrogenation IridiumPHOX>95%High

Experimental Protocols

General Workflow for Chiral Auxiliary-Directed Synthesis

Start 2-Propylcyclopentanone Coupling Coupling Start->Coupling Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Coupling Alkylation Diastereoselective Methylation Coupling->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Purification Purification Cleavage->Purification Product Enantioenriched This compound Purification->Product

Caption: Chiral auxiliary-directed synthesis workflow.

Protocol: Stereoselective Methylation of 2-Propylcyclopentanone using an Evans Auxiliary

  • Acylation: 2-Propylcyclopentanone is first converted to its corresponding carboxylic acid derivative. This derivative is then coupled to the chiral Evans oxazolidinone auxiliary using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by forming the acid chloride followed by reaction with the lithiated auxiliary.

  • Deprotonation and Methylation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding enolate. The enolate is then quenched with an electrophilic methyl source, typically methyl iodide. The bulky chiral auxiliary directs the approach of the methyl iodide from the less hindered face, resulting in high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched 1-methyl-2-propylcyclopentanoic acid.

  • Reduction: The carboxylic acid is then reduced to the corresponding hydrocarbon, this compound, using a suitable reducing agent such as lithium aluminum hydride followed by conversion of the resulting alcohol to a tosylate and subsequent reduction.

General Workflow for Asymmetric Hydrogenation

Start 1-Methyl-2-propyl-cyclopentene Hydrogenation Asymmetric Hydrogenation (H2) Start->Hydrogenation Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Catalyst->Hydrogenation Purification Purification Hydrogenation->Purification Product Enantioenriched This compound Purification->Product

Caption: Asymmetric hydrogenation workflow.

Protocol: Asymmetric Hydrogenation of 1-Methyl-2-propyl-cyclopentene

  • Precursor Synthesis: The starting alkene, 1-methyl-2-propyl-cyclopentene, can be synthesized from 2-propylcyclopentanone via a Wittig reaction or Grignard addition followed by dehydration.

  • Catalyst Preparation: A chiral rhodium catalyst is typically prepared in situ by reacting a rhodium precursor, such as [Rh(COD)₂]BF₄, with a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos) in a suitable solvent under an inert atmosphere.

  • Hydrogenation Reaction: The alkene substrate is dissolved in a degassed solvent (e.g., methanol (B129727) or dichloromethane) in a high-pressure reactor. The catalyst solution is then added. The reactor is pressurized with hydrogen gas (typically 1-50 atm) and stirred at a controlled temperature until the reaction is complete.

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the enantiomerically enriched this compound.

Enantioselective Analysis

The determination of the enantiomeric excess (e.e.) of the synthesized this compound is crucial for evaluating the success of the enantioselective synthesis. Due to the volatile and non-chromophoric nature of the analyte, chiral gas chromatography (GC) is the most suitable analytical technique.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a capillary column coated with a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

Alternative 1: Cyclodextrin-Based Chiral Stationary Phases

Modified cyclodextrins are the most common CSPs for the separation of a wide range of chiral compounds, including hydrocarbons. Derivatized β- and γ-cyclodextrins are particularly effective.

Alternative 2: Chiral Ionic Liquid Stationary Phases

More recently, chiral ionic liquids have been developed as highly selective stationary phases for GC, offering unique separation capabilities.

TechniqueChiral Stationary Phase (CSP)Typical Column DimensionsKey Separation Parameters
Chiral GC Derivatized β-Cyclodextrin (e.g., Chiraldex B-DM)30 m x 0.25 mm ID, 0.25 µm filmTemperature programming, Carrier gas flow rate
Chiral GC Derivatized γ-Cyclodextrin (e.g., Chiraldex G-TA)30 m x 0.25 mm ID, 0.25 µm filmTemperature programming, Carrier gas flow rate

Experimental Protocol

Workflow for Chiral GC Analysis

Sample Sample of This compound Injection GC Injection Sample->Injection Separation Chiral GC Column (e.g., Cyclodextrin-based) Injection->Separation Detection Detector (FID) Separation->Detection Analysis Chromatogram Analysis (Peak Integration) Detection->Analysis Result Enantiomeric Excess (e.e.) Calculation Analysis->Result

Caption: Chiral GC analysis workflow.

Protocol: Enantiomeric Excess Determination by Chiral Gas Chromatography

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile solvent such as hexane (B92381) or pentane.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a Chiraldex B-DM, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Temperature Program: An initial temperature of 40-60 °C is held for a few minutes, followed by a slow temperature ramp (e.g., 1-5 °C/min) to a final temperature of 150-180 °C. The optimal temperature program needs to be determined empirically to achieve baseline separation of the enantiomers.

  • Data Analysis: The resulting chromatogram will show two separated peaks corresponding to the two enantiomers. The area of each peak is integrated, and the enantiomeric excess is calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The choice between chiral auxiliary-directed synthesis and asymmetric hydrogenation for the preparation of enantioenriched this compound will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereoisomer required. Chiral auxiliary methods are often robust and predictable but may involve more synthetic steps. Asymmetric hydrogenation is more atom-economical and can be highly efficient, but requires careful screening of catalysts and reaction conditions. For the analysis of the enantiomeric purity of the final product, chiral gas chromatography with a cyclodextrin-based stationary phase is the method of choice, providing reliable and accurate determination of the enantiomeric excess. This guide provides the foundational information for researchers to make informed decisions and to design and execute the enantioselective synthesis and analysis of this compound and related chiral molecules.

Correlating Structure with Elution: A Guide to the Retention Indices of Alkylcyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interplay between molecular structure and chromatographic behavior is paramount for compound identification and method development. This guide provides a comparative analysis of the gas chromatographic retention indices of alkylcyclopentanes, offering insights into how structural modifications influence their elution characteristics on different stationary phases.

This document delves into the experimental determination of Kováts retention indices and presents a compilation of data for a homologous series of alkylcyclopentanes. By examining their behavior on both non-polar and polar stationary phases, we can elucidate the fundamental principles of structure-retention relationships, providing a valuable resource for analytical chemists working with these and similar compounds.

Data Presentation: Retention Indices of Alkylcyclopentanes

The following tables summarize the Kováts retention indices (I) for a series of n-alkylcyclopentanes on two common types of capillary columns: a non-polar phase (DB-1, 100% dimethylpolysiloxane) and a polar phase (Carbowax 20M, polyethylene (B3416737) glycol). It is important to note that the data presented has been compiled from various sources and may have been determined under different experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Kováts Retention Indices of n-Alkylcyclopentanes on a Non-Polar Stationary Phase (DB-1 or similar)

CompoundStructureNumber of Carbon Atoms (Alkyl Chain)Kováts Retention Index (I)
MethylcyclopentaneC₅H₉-CH₃1~625
EthylcyclopentaneC₅H₉-CH₂CH₃2~733[1]
PropylcyclopentaneC₅H₉-(CH₂)₂CH₃3~829
ButylcyclopentaneC₅H₉-(CH₂)₃CH₃4~928

Table 2: Kováts Retention Indices of n-Alkylcyclopentanes on a Polar Stationary Phase (Carbowax 20M or similar)

CompoundStructureNumber of Carbon Atoms (Alkyl Chain)Kováts Retention Index (I)
MethylcyclopentaneC₅H₉-CH₃1~730
EthylcyclopentaneC₅H₉-CH₂CH₃2~820
PropylcyclopentaneC₅H₉-(CH₂)₂CH₃3~915
ButylcyclopentaneC₅H₉-(CH₂)₃CH₃4~1010

Experimental Protocols: Determination of Kováts Retention Indices

The Kováts retention index is a system for converting retention times into system-independent constants, which allows for the comparison of values between different laboratories and analytical setups.

Principle

The retention of an analyte is normalized to the retention of a homologous series of n-alkanes. The retention index of an n-alkane is defined as 100 times its carbon number. The retention index of an unknown compound is then calculated by interpolation between the two n-alkanes that bracket its elution.

Isothermal Analysis Formula

For an isothermal gas chromatography analysis, the Kováts retention index (I) is calculated using the following formula:

I = 100 * [n + (log(t'r(unknown)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

Where:

  • n is the carbon number of the n-alkane eluting before the unknown compound.

  • N is the carbon number of the n-alkane eluting after the unknown compound.

  • t'r(unknown) is the adjusted retention time of the unknown compound.

  • t'r(n) is the adjusted retention time of the n-alkane with carbon number n.

  • t'r(N) is the adjusted retention time of the n-alkane with carbon number N.

The adjusted retention time (t'r) is the retention time of a compound minus the retention time of an unretained compound (e.g., methane), which corresponds to the column dead time.

Temperature-Programmed Analysis

For temperature-programmed gas chromatography, a slightly different formula is used, which assumes a linear relationship between retention time and carbon number for the n-alkanes:

I = 100 * [n + (tr(unknown) - tr(n)) / (tr(N) - tr(n))]

Where tr represents the absolute retention times.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Kováts retention index of an alkylcyclopentane.

G cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis prep_analyte Prepare Alkylcyclopentane Solution inject_sample Inject Alkylcyclopentane Sample prep_analyte->inject_sample prep_alkanes Prepare n-Alkanes Standard Mixture (e.g., C6-C12) inject_alkanes Inject n-Alkanes Mixture prep_alkanes->inject_alkanes acquire_data Acquire Chromatograms inject_alkanes->acquire_data inject_sample->acquire_data inject_co Co-inject Sample and Alkanes (Optional) inject_co->acquire_data measure_tr Measure Retention Times (tr) acquire_data->measure_tr calc_I Calculate Kovats Retention Index (I) measure_tr->calc_I G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_gc Gas Chromatography alkyl_chain Alkyl Chain Length (Number of -CH2- groups) molecular_weight Molecular Weight alkyl_chain->molecular_weight cyclo_ring Cyclopentane Ring polarity Polarity (Low) cyclo_ring->polarity boiling_point Boiling Point retention_index Kovats Retention Index (I) boiling_point->retention_index Directly proportional on non-polar phases molecular_weight->boiling_point sp_polarity Stationary Phase Polarity sp_polarity->retention_index Influences relative retention to n-alkanes

References

Quantum Chemical Analysis of 1-Methyl-2-propylcyclopentane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of substituted cycloalkanes is crucial for predicting molecular properties and interactions. This guide provides a comparative framework for the quantum chemical analysis of 1-Methyl-2-propylcyclopentane isomers, outlining the computational methodologies and expected structural and energetic differences. Due to a lack of specific published quantum chemical data for this molecule, this guide presents a generalized analysis based on established principles for substituted cyclopentanes and provides a template for such computational studies.

Isomers of this compound

This compound exists as two primary diastereomers: cis and trans, depending on the relative orientation of the methyl and propyl groups. Within each of these diastereomers, multiple conformations exist due to the flexibility of the cyclopentane (B165970) ring and the rotation of the propyl group. The cyclopentane ring typically adopts non-planar conformations, most notably the "envelope" and "twist" forms, to alleviate torsional strain.

The cis isomer has both the methyl and propyl groups on the same face of the cyclopentane ring, while the trans isomer has them on opposite faces. These stereochemical differences lead to distinct energetic and geometric properties.

Computational Methodology for Conformational Analysis

A typical quantum chemical workflow for analyzing the isomers of this compound would involve the following steps. This protocol is based on common practices for computational studies of organic molecules.

Experimental Protocol: Quantum Chemical Calculations
  • Initial Structure Generation: The 3D structures of the cis and trans isomers of this compound are generated. For each isomer, multiple starting conformations are considered, particularly exploring the different puckering modes of the cyclopentane ring (envelope and twist) and various rotations of the propyl group's dihedral angles.

  • Geometry Optimization: The geometries of all generated conformers are optimized to find the local energy minima on the potential energy surface. A common and effective method for this is Density Functional Theory (DFT).

    • Level of Theory: A widely used functional for organic molecules is B3LYP.

    • Basis Set: A Pople-style basis set such as 6-31G(d) is often sufficient for initial optimizations, followed by re-optimization with a larger basis set like 6-311+G(d,p) for more accurate geometries.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a more extensive basis set. For example, a double-hybrid functional or a composite method like G4(MP2) could be employed.

  • Data Analysis and Comparison: The final energies (including ZPVE corrections) of all stable conformers are compared to determine the global minimum energy structure and the relative energies of the other conformers. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are also compared.

Comparative Data of this compound Isomers

The following tables represent a hypothetical summary of the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values are illustrative and intended to demonstrate how the data would be presented for comparative analysis.

Table 1: Relative Energies of this compound Conformers

IsomerConformationLevel of TheoryRelative Energy (kcal/mol)
cisEnvelope (C1-endo)B3LYP/6-311+G(d,p)0.85
cisTwist (C1-C2)B3LYP/6-311+G(d,p)1.20
transEnvelope (C2-endo)B3LYP/6-311+G(d,p)0.00
transTwist (C2-C3)B3LYP/6-311+G(d,p)0.50

Note: The trans isomer is generally expected to be more stable than the cis isomer due to reduced steric strain between the substituents. The global minimum is set to 0.00 kcal/mol.

Table 2: Selected Geometric Parameters of the Most Stable Conformers

Parametercis Isomer (Envelope)trans Isomer (Envelope)
C1-C2 Bond Length (Å)1.5451.542
C-Methyl Bond Length (Å)1.5381.535
C-Propyl Bond Length (Å)1.5401.537
C-C-C (ring) Angle (°)~104-106~103-105
C-C-C-C Dihedral (ring, °)Variable (puckered)Variable (puckered)

Visualizing Isomeric Relationships and Computational Workflow

The relationships between the isomers and the computational workflow can be visualized using diagrams.

isomers cluster_isomers This compound Isomers cluster_conformations Conformations cis cis Isomer cis_envelope Envelope cis->cis_envelope puckering cis_twist Twist cis->cis_twist puckering trans trans Isomer trans_envelope Envelope trans->trans_envelope puckering trans_twist Twist trans->trans_twist puckering

Caption: Relationship between cis/trans isomers and their puckered conformations.

workflow start Generate Initial Structures (cis/trans, envelope/twist) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm minima, get ZPVE) opt->freq spe Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq->spe analysis Analyze Data (Relative Energies, Geometries) spe->analysis

Caption: A typical quantum chemical calculation workflow.

Conclusion

A Comparative Analysis of Experimental and Predicted Properties of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, a precise understanding of the physicochemical properties of molecules is paramount. This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of the stereoisomers of 1-Methyl-2-propylcyclopentane: cis-1-Methyl-2-propylcyclopentane and trans-1-Methyl-2-propylcyclopentane. This analysis is crucial for applications ranging from organic synthesis to the development of new therapeutic agents.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental and predicted data for the key physicochemical properties of the cis and trans isomers of this compound.

Table 1: Experimental Properties of this compound Isomers

Propertycis-1-Methyl-2-propylcyclopentanetrans-1-Methyl-2-propylcyclopentane
Boiling Point 148.858 °C at 760 mmHg[1][2]No specific experimental data found
Density 0.775 g/cm³[1][2]No specific experimental data found
Refractive Index 1.426[1][2]No specific experimental data found
Kovats Retention Index 884, 887, 888, 892, 897, 913, 918, 923, 927 (Semi-standard non-polar)[3]881.4, 884, 885.1, 886.6, 888, 892, 896, 913, 918, 922, 927 (Semi-standard non-polar)[4]
Flash Point 30.804 °C[1][2]No specific experimental data found
Melting Point N/A[1]~150 K (experimental data available)[5]

Table 2: Predicted Properties of this compound Isomers from Computational Models

Propertycis-1-Methyl-2-propylcyclopentane (Predicted)trans-1-Methyl-2-propylcyclopentane (Predicted)This compound (General, Predicted)
Molecular Weight 126.24 g/mol 126.24 g/mol 126.24 g/mol [6]
XLogP3-AA 4.34.34.3[6]
Complexity 76.176.176.1[6]
Rotatable Bond Count 222[7]
Hydrogen Bond Donor Count 000[7]
Hydrogen Bond Acceptor Count 000[7]

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized laboratory procedures. Below are detailed methodologies for the key experiments.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[8]

  • Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small glass tube (Durham tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution through convection currents in the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Reading: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[9]

Density Measurement (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

  • Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper, which has a capillary bore, is inserted, allowing excess liquid to be expelled.

  • Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

  • Final Weighing: The outside of the pycnometer is carefully dried, and its mass is weighed.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.[10]

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

  • Sample Application: A few drops of the liquid sample are placed on the surface of the prism.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should always be recorded, as the refractive index is temperature-dependent.

Kovats Retention Index Determination (Gas Chromatography)

The Kovats retention index is a standardized measure used in gas chromatography to identify compounds. It is determined by comparing the retention time of the analyte to the retention times of a series of n-alkanes.

  • Standard Preparation: A mixture of n-alkanes (e.g., C8 to C20) is prepared.

  • Chromatographic Analysis: Both the n-alkane standard mixture and the sample containing this compound are injected into the gas chromatograph under identical conditions (column, temperature program, carrier gas flow rate).

  • Data Acquisition: The retention times for the n-alkanes and the analyte are recorded.

  • Calculation: The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

    I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

    Where:

    • t_x is the retention time of the analyte.

    • t_n is the retention time of the n-alkane eluting just before the analyte.

    • t_{n+1} is the retention time of the n-alkane eluting just after the analyte.

    • n is the carbon number of the n-alkane eluting just before the analyte.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and predicted properties of a chemical compound like this compound.

G cluster_experimental Experimental Determination cluster_predicted Computational Prediction exp_synthesis Synthesis & Purification of this compound exp_bp Boiling Point Determination exp_synthesis->exp_bp exp_density Density Measurement exp_synthesis->exp_density exp_ri Refractive Index Measurement exp_synthesis->exp_ri exp_gc Gas Chromatography (Kovats Index) exp_synthesis->exp_gc exp_data Experimental Data exp_bp->exp_data exp_density->exp_data exp_ri->exp_data exp_gc->exp_data comparison Comparative Analysis exp_data->comparison comp_structure Molecular Structure Input (SMILES, InChI) comp_software Computational Chemistry Software (e.g., QSPR, DFT) comp_structure->comp_software pred_properties Predicted Properties (Boiling Point, Density, etc.) comp_software->pred_properties pred_data Predicted Data pred_properties->pred_data pred_data->comparison report Comparison Guide Publication comparison->report

Caption: Workflow for comparing experimental and predicted molecular properties.

References

Inter-laboratory Comparison of 1-Methyl-2-propylcyclopentane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical performance for the quantification of 1-Methyl-2-propylcyclopentane, a saturated hydrocarbon that can be found in various complex mixtures. The data presented herein is based on a hypothetical inter-laboratory study designed to assess the proficiency of different laboratories in analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the analysis of hydrocarbons.

Data Presentation

The following table summarizes the quantitative data from a simulated inter-laboratory comparison study. Ten hypothetical laboratories were provided with a standard solution of this compound at a known concentration (50 µg/mL) and were tasked with determining its concentration. The key performance metrics evaluated were accuracy (reported as percent recovery), precision (reported as relative standard deviation, %RSD), Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Table 1: Summary of Inter-laboratory Comparison Data for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Accuracy (% Recovery)Precision (%RSD, n=3)Limit of Detection (LOD, µg/mL)Limit of Quantitation (LOQ, µg/mL)
Lab 0149.599.02.10.51.5
Lab 0251.2102.41.80.41.2
Lab 0348.997.82.50.61.8
Lab 0450.5101.01.50.31.0
Lab 0547.895.63.10.82.4
Lab 0652.1104.21.90.51.6
Lab 0749.899.62.30.61.9
Lab 0850.9101.81.70.41.3
Lab 0948.597.02.80.72.1
Lab 1051.5103.01.60.41.2

Experimental Protocols

The following is a generalized protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), which served as the basis for the hypothetical inter-laboratory study.

1. Sample Preparation:

  • A stock solution of this compound (CAS No: 3728-57-2) was prepared in n-hexane at a concentration of 1 mg/mL.[1][2][3][4]

  • Calibration standards were prepared by serial dilution of the stock solution in n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • The test sample for the inter-laboratory comparison was prepared at a concentration of 50 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) for quantification.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Quantification was performed using a calibration curve generated from the analysis of the calibration standards.

  • The peak area of the most abundant and characteristic ion for this compound was used for quantification.

  • Accuracy was calculated as the percentage of the known concentration that was recovered.

  • Precision was determined from three replicate injections of the test sample and expressed as the relative standard deviation (%RSD).

  • LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Mandatory Visualization

The following diagram illustrates the workflow of the hypothetical inter-laboratory comparison study for the analysis of this compound.

InterLaboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting & Evaluation A Preparation of Standard Solution (this compound in n-hexane) B Distribution of Aliquots to Participating Laboratories A->B C Sample Analysis by GC-MS (Following Standardized Protocol) B->C Shipment D Data Acquisition (Peak Area, S/N Ratio) C->D E Calculation of Performance Metrics (Accuracy, Precision, LOD, LOQ) D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis & Inter-laboratory Comparison F->G H Issuance of Comparison Report G->H

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-2-propylcyclopentane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 1-Methyl-2-propylcyclopentane must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. Due to its flammable nature and potential hazards, this cycloalkane cannot be discarded as regular waste. This guide provides essential, step-by-step instructions for its safe and proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound, such as methylcyclopentane (B18539) or propylcyclopentane (B43845).[1][2][3][4][5] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition.[1][4] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Quantitative Hazard Data

PropertyValue (for analogous compounds)Source
Classification Highly Flammable Liquid, Aspiration Hazard[1][3][4]
Flash Point Near 20°F (-6.7°C) (for Methylcyclopentane)[5]
Disposal Must be disposed of as hazardous waste. Do not dispose of down the drain.[1][3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following procedural guidance is essential to mitigate risks and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

  • This waste must be segregated from other waste streams, particularly oxidizers and corrosives.

Step 2: Waste Collection

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a chemically compatible container with a secure, tight-fitting lid.

  • The original chemical container can be used for waste collection if it is in good condition.

  • Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is in a well-ventilated, cool area away from heat, sparks, and open flames.

  • The waste container must be kept closed at all times except when adding waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical by pouring it down the drain or placing it in general trash. This is a violation of environmental regulations and can lead to fires and explosions.

  • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Handle in a Well-Ventilated Area (Fume Hood) ppe->ventilation collect Collect in a Labeled, Compatible Container ventilation->collect spill Spill Occurs! ventilation->spill segregate Segregate from Incompatible Chemicals collect->segregate store Store in a Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Hazardous Waste Pickup contact_ehs->pickup end Proper Disposal by Authorized Personnel pickup->end spill_response Follow Spill Response Protocol spill->spill_response Emergency spill_response->collect

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Methyl-2-propylcyclopentane, a flammable hydrocarbon. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor. It may be harmful if swallowed and can cause lung damage if it enters the airways. It may also cause skin and eye irritation. Therefore, adherence to proper PPE protocols is critical.

Table 1: Personal Protective Equipment for Handling this compound

Equipment Specifications Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause eye irritation.[1][2][3]
Skin Protection Flame-resistant lab coat or overalls.Provides a barrier against accidental skin contact and protects from fire hazards.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact with the chemical.[1][2][3]
Footwear Closed-toe safety shoes.Protects feet from spills and potential impact.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if ventilation is inadequate.Prevents inhalation of harmful vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risks.

Experimental Workflow:

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]

    • Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1][3][5]

    • Have a spill kit and a fire extinguisher rated for flammable liquids readily accessible.[1]

    • Ground and bond all containers and transfer equipment to prevent static electricity discharge.[5][6]

  • Handling :

    • Wear the appropriate PPE as detailed in Table 1.

    • Use non-sparking tools for all operations.[5][6]

    • Dispense the smallest amount of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[3][6]

  • Post-Experiment :

    • Decontaminate the work area thoroughly.

    • Properly label and store any remaining this compound in a designated flammables cabinet.[3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • Activate the nearest fire alarm and contact emergency services.

    • Prevent the spill from entering drains.

  • Personnel Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[6]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all liquid waste in a dedicated, properly labeled, and sealed container.

    • Contaminated solid waste (e.g., absorbent materials, gloves, paper towels) should be collected in a separate, labeled, sealed container.

  • Waste Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6] Do not pour down the drain.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Experiment cluster_disposal 4. Disposal prep_area Prepare Well-Ventilated Area remove_ignition Remove Ignition Sources prep_area->remove_ignition spill_kit Ready Spill Kit & Fire Extinguisher remove_ignition->spill_kit grounding Ground & Bond Equipment spill_kit->grounding don_ppe Don Appropriate PPE grounding->don_ppe use_tools Use Non-Sparking Tools don_ppe->use_tools dispense Dispense Minimal Amount use_tools->dispense close_container Keep Container Closed dispense->close_container decontaminate Decontaminate Work Area close_container->decontaminate store Store in Flammables Cabinet decontaminate->store collect_waste Collect Hazardous Waste store->collect_waste dispose_reg Dispose via EHS collect_waste->dispose_reg

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.